molecular formula C14H30O B1583960 7-Tetradecanol CAS No. 3981-79-1

7-Tetradecanol

カタログ番号: B1583960
CAS番号: 3981-79-1
分子量: 214.39 g/mol
InChIキー: FFAQYGTZIMVBFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

7-Tetradecanol is a useful research compound. Its molecular formula is C14H30O and its molecular weight is 214.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tetradecan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h14-15H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAQYGTZIMVBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338572
Record name 7-Tetradecanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3981-79-1
Record name 7-Tetradecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Tetradecanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-TETRADECANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48WR8J5757
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of 7-Tetradecanol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-tetradecanol, with a particular focus on its stereochemical properties. As a long-chain secondary alcohol, the spatial arrangement of the hydroxyl group in this compound gives rise to stereoisomers with potentially distinct biological activities, a critical consideration in fields ranging from pharmaceutical development to chemical ecology. This document delves into the synthesis, separation, and characterization of these stereoisomers, offering field-proven insights and detailed methodologies to support advanced research and development.

Introduction to this compound: Structure and Physicochemical Properties

This compound is a saturated fatty alcohol with the chemical formula C₁₄H₃₀O.[1] Its structure consists of a fourteen-carbon aliphatic chain with a hydroxyl group located at the seventh carbon position.[1] This placement of the hydroxyl group on a non-terminal carbon atom makes this compound a secondary alcohol and confers chirality upon the C7 carbon, which is a stereocenter.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₃₀O[1]
Molecular Weight 214.39 g/mol [1]
IUPAC Name tetradecan-7-ol[1]
CAS Number 3981-79-1[1]
Appearance Colorless liquid or solid (depending on purity and temperature)General Knowledge
Boiling Point Not readily available
Melting Point Not readily available
Solubility Insoluble in water; soluble in organic solventsGeneral Knowledge

The presence of a single stereocenter at the C7 position means that this compound exists as a pair of enantiomers: (R)-7-tetradecanol and (S)-7-tetradecanol. These enantiomers are non-superimposable mirror images of each other and possess identical physical and chemical properties in an achiral environment. However, their interactions with other chiral molecules, such as biological receptors, can differ significantly, leading to distinct physiological effects.

Figure 1: Stereoisomers of this compound. The diagram illustrates the (R) and (S) enantiomers as non-superimposable mirror images.

Stereoselective Synthesis of this compound Enantiomers

The preparation of enantiomerically pure (R)- and (S)-7-tetradecanol is crucial for investigating their individual biological activities. Two primary strategies are employed for this purpose: asymmetric synthesis and kinetic resolution of a racemic mixture.

Asymmetric Synthesis via Reduction of 7-Tetradecanone

A common and effective method for the enantioselective synthesis of secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone. In the case of this compound, this involves the reduction of 7-tetradecanone.

Figure 2: Asymmetric Reduction Workflow. This diagram outlines the enantioselective synthesis of this compound enantiomers from 7-tetradecanone.

Experimental Protocol: Asymmetric Reduction of 7-Tetradecanone

This protocol is a representative example based on established methods for the asymmetric reduction of ketones.[2][3]

  • Catalyst Preparation: In a flame-dried, argon-purged flask, prepare the chiral catalyst solution. For example, dissolve a catalytic amount of a Corey-Bakshi-Shibata (CBS) reagent or a Noyori-type ruthenium catalyst in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

  • Reaction Setup: To the catalyst solution, add a solution of 7-tetradecanone in the same anhydrous solvent at the recommended temperature (often -78 °C to room temperature).

  • Reducing Agent Addition: Slowly add a stoichiometric amount of a reducing agent, such as borane-dimethyl sulfide complex, to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction by the slow addition of methanol, followed by an acidic or basic workup depending on the specific catalyst system used.

  • Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude alcohol by silica gel column chromatography to yield the enantiomerically enriched this compound.

The choice of the chiral catalyst's enantiomer dictates which enantiomer of the alcohol is produced.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of enantiomers with a chiral catalyst or reagent. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols through enantioselective acylation.[4][5]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a generalized procedure based on established lipase-catalyzed resolutions.[4][6][7]

  • Reaction Setup: In a suitable flask, dissolve racemic this compound in a non-polar organic solvent (e.g., hexane or toluene).

  • Enzyme and Acyl Donor Addition: Add an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435) and an acyl donor (e.g., vinyl acetate or acetic anhydride).

  • Reaction Conditions: Stir the mixture at a controlled temperature (typically 30-50 °C).

  • Reaction Monitoring: Monitor the reaction progress by chiral GC until approximately 50% conversion is reached. At this point, the enantiomeric excess of both the remaining alcohol and the newly formed ester will be at their maximum.

  • Enzyme Removal: Filter off the immobilized lipase.

  • Separation and Purification: Separate the unreacted alcohol from the acylated product by column chromatography. The ester can then be hydrolyzed back to the alcohol, yielding the other enantiomer.

Analytical Characterization and Stereochemical Assignment

Accurate determination of the enantiomeric purity and absolute configuration of this compound is paramount. This is typically achieved through a combination of chiral chromatography and NMR spectroscopy.

Chiral Gas Chromatography (GC)

Chiral GC is a highly effective method for separating and quantifying the enantiomers of volatile compounds like this compound. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[8][9][10]

Experimental Protocol: Chiral GC-FID Analysis

This protocol provides a general framework for the chiral GC analysis of long-chain secondary alcohols.[8][10]

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane or dichloromethane). Derivatization to the corresponding acetate or trifluoroacetate can sometimes improve resolution and is recommended for robust analysis.[8]

  • Instrumentation:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Chiral Column: A cyclodextrin-based chiral capillary column (e.g., CP-Chirasil-DEX CB).[8]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 275 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 200 °C) to ensure good separation and peak shape.

  • Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.

NMR Spectroscopy for Absolute Configuration Determination: The Mosher's Method

The absolute configuration of a chiral alcohol can be determined using Mosher's method, which involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute stereochemistry.

Figure 3: Mosher's Method Workflow. This diagram illustrates the process of determining the absolute configuration of a chiral alcohol using NMR spectroscopy.

Experimental Protocol: Mosher's Ester Analysis

  • Esterification: React the enantiomerically enriched this compound with both (R)- and (S)-MTPA chloride separately in the presence of a base (e.g., pyridine or DMAP) to form the corresponding diastereomeric Mosher's esters.

  • Purification: Purify each diastereomeric ester by column chromatography.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

  • Spectral Assignment: Assign the proton signals for the groups on either side of the stereocenter.

  • Calculation and Interpretation: Calculate the difference in chemical shifts (Δδ = δS - δR) for corresponding protons in the two diastereomers. Based on the established model of the conformation of Mosher's esters, the signs of the Δδ values for the protons on either side of the chiral center reveal the absolute configuration of the original alcohol.

Biological Significance: this compound as a Potential Pheromone

Long-chain alcohols are known to function as pheromones in various insect species, particularly in Lepidoptera. These chemical signals are crucial for behaviors such as mating and aggregation. The stereochemistry of pheromones is often critical for their biological activity, with different enantiomers sometimes eliciting different or even inhibitory responses.

While the specific role of this compound as a pheromone is not as extensively documented as some other compounds, its structural similarity to known insect pheromones suggests a high potential for biological activity. For instance, other secondary alcohols are known components of aggregation pheromones in beetles and weevils.[4] Research has also indicated that tetradecanol derivatives can act as attractants for certain mirid bugs.

The enantiomeric composition of a pheromone blend is often a key factor in species recognition and reproductive isolation. Therefore, the investigation into the specific biological roles of (R)- and (S)-7-tetradecanol in insect communication is a promising area for future research. Such studies would involve:

  • Electrophysiological Assays: Techniques like Electroantennography (EAG) can be used to measure the response of an insect's antenna to each enantiomer, providing a quantitative measure of olfactory sensitivity.

  • Behavioral Assays: Wind tunnel experiments and field trapping studies can determine the behavioral response (e.g., attraction, courtship) of insects to the individual enantiomers and their racemic mixture.

The elucidation of the specific pheromonal activity of this compound enantiomers could have significant applications in integrated pest management strategies, such as in the development of highly specific lures for monitoring and controlling insect populations.

Conclusion and Future Directions

This compound, with its chiral center at the C7 position, represents a molecule of significant interest for researchers in organic synthesis, analytical chemistry, and chemical ecology. The ability to synthesize and analyze its enantiomers with high purity is fundamental to understanding their potentially distinct biological roles. The methodologies outlined in this guide provide a robust framework for such investigations.

Future research should focus on the development of more efficient and scalable stereoselective syntheses of this compound enantiomers. Furthermore, a systematic screening of the biological activity of these enantiomers across a range of insect species is warranted to uncover their potential as pheromones. Such discoveries would not only advance our understanding of insect chemical communication but also pave the way for the development of novel and environmentally benign pest management tools.

References

The Enigmatic Presence of 7-Tetradecanol in Insect Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

The chemical landscapes of insect communication are vast and intricate, with a diverse array of volatile and non-volatile compounds mediating critical behaviors. Among the myriad of potential semiochemicals, long-chain fatty alcohols play a significant role as pheromones and kairomones. This technical guide delves into the current, albeit limited, understanding of the natural occurrence of 7-tetradecanol in insects. While direct and widespread evidence of its function as a key semiochemical remains elusive in the existing scientific literature, this document provides a comprehensive framework for its potential discovery and characterization. By examining the established roles of its isomers and related secondary alcohols, we outline the requisite methodologies for extraction, identification, and behavioral analysis. This guide serves as a foundational resource for researchers poised to investigate novel insect semiochemicals, utilizing this compound as a case study for future exploration in the ever-evolving field of chemical ecology.

Introduction: The Landscape of Insect Semiochemicals and the Place of Secondary Alcohols

Insect chemical ecology is a field dedicated to deciphering the chemical language that governs interactions between insects and their environment. These chemical cues, or semiochemicals, are broadly categorized based on the nature of the interaction they mediate. Pheromones, for instance, facilitate communication within a single species, influencing behaviors such as mating, aggregation, and alarm signaling. Allelochemicals, on the other hand, mediate interspecific interactions and are further divided into kairomones (benefiting the receiver), allomones (benefiting the sender), and synomones (benefiting both).

Fatty acid-derived molecules, including a wide range of alcohols, aldehydes, and esters, represent a major class of insect pheromones, particularly in the order Lepidoptera[1]. While primary alcohols have been extensively studied, the role of secondary alcohols is an area of growing interest. These compounds, characterized by a hydroxyl group attached to a secondary carbon atom, can provide a high degree of chemical specificity crucial for species recognition.

This guide focuses on this compound, a 14-carbon secondary alcohol. Despite the prevalence of C14 compounds in insect pheromone blends, direct evidence for the natural occurrence and pheromonal activity of this compound is notably scarce in published research. However, the documented activity of its isomers and structurally related compounds suggests that its potential as a semiochemical should not be dismissed. For instance, 1-tetradecanol is recognized as a biological insect pheromone by the U.S. Environmental Protection Agency[2][3]. Furthermore, studies on the mirid bugs Apolygus lucorum and Adelphocoris suturalis have investigated the attractiveness of various tetradecane derivatives, including 1-tetradecanol and 2-tetradecanol, as potential host plant attractants[4]. This underscores the importance of investigating the full spectrum of isomers for a comprehensive understanding of an insect's chemical communication system.

Methodologies for the Investigation of this compound as a Putative Insect Semiochemical

The identification of a novel semiochemical like this compound requires a multi-faceted approach that combines sophisticated analytical chemistry with rigorous behavioral bioassays. The following protocols are standard in the field and would be directly applicable to such an investigation.

Sample Collection and Volatile Extraction

The initial step involves the collection of volatiles from the insect species of interest. The choice of method depends on the nature of the putative pheromone and the biology of the insect.

Experimental Protocol: Aeration and Volatile Collection

  • Insect Rearing: Establish a laboratory colony of the target insect species under controlled conditions (temperature, humidity, photoperiod) to ensure a consistent supply of individuals of known age and physiological state (e.g., virgin females for sex pheromone studies).

  • Aeration Chamber: Place a cohort of insects (e.g., 10-20 calling virgin females) in a clean glass chamber.

  • Air Supply: Pass a purified and humidified air stream through the chamber at a controlled flow rate (e.g., 100-500 mL/min). The air should be filtered through activated charcoal to remove any contaminants.

  • Volatile Trapping: The air exiting the chamber is passed through an adsorbent trap. Common adsorbents include Porapak Q, Tenax TA, or a small column of a nonpolar stationary phase like OV-1.

  • Elution: After a set collection period (e.g., 4-8 hours), the trapped volatiles are eluted from the adsorbent using a minimal volume of a high-purity solvent, such as hexane or dichloromethane.

  • Concentration: The resulting extract can be carefully concentrated under a gentle stream of nitrogen to a final volume suitable for analysis (e.g., 50-100 µL).

Chemical Analysis: The Power of Coupled Gas Chromatography

The cornerstone of semiochemical identification is gas chromatography (GC) coupled with various detectors.

GC-EAD is a powerful technique that uses an insect's antenna as a biological detector to screen for physiologically active compounds in a complex mixture.

Experimental Protocol: GC-EAD Analysis

  • GC Setup: A gas chromatograph is equipped with a capillary column appropriate for separating long-chain alcohols (e.g., a nonpolar DB-5 or a polar DB-WAX column). The column effluent is split, with one portion directed to a conventional detector (e.g., Flame Ionization Detector - FID) and the other to the EAD.

  • Antenna Preparation: An antenna is carefully excised from a live insect and mounted between two electrodes using conductive gel. The preparation is placed in a humidified airstream.

  • Analysis: The extracted volatile sample is injected into the GC. As compounds elute from the column, the FID records their presence, while the antenna's response (a depolarization event) is recorded simultaneously.

  • Data Interpretation: Peaks in the FID chromatogram that consistently elicit a response from the antenna are identified as candidate semiochemicals.

Diagram: Experimental Workflow for GC-EAD Analysis

GCEAD_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detectors cluster_Data Data Acquisition & Analysis Injector Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter FID Flame Ionization Detector (FID) Splitter->FID 50% EAD Electroantennographic Detector (EAD) Splitter->EAD 50% DataSystem Data System FID->DataSystem EAD->DataSystem Analysis Analysis: Correlate FID peaks with EAD responses DataSystem->Analysis

Caption: A typical experimental workflow for GC-EAD analysis.

Once a biologically active peak is identified via GC-EAD, GC-MS is employed for its structural elucidation.

Experimental Protocol: GC-MS Analysis

  • Analysis: The same volatile extract is injected into a GC-MS system. The GC conditions should be as close as possible to those used for the GC-EAD analysis to allow for retention time matching.

  • Mass Spectra: As the compound of interest elutes from the GC column, it is ionized (typically by electron impact), and a mass spectrum is generated.

  • Identification: The mass spectrum of the unknown compound is compared to libraries of known spectra (e.g., NIST, Wiley). For a definitive identification of this compound, its mass spectrum and retention time must match those of an authentic synthetic standard run under the same conditions.

Table 1: Expected GC-MS Data for this compound

PropertyExpected ValueSource
Molecular FormulaC₁₄H₃₀OPubChem
Molecular Weight214.39 g/mol PubChem
Kovats Retention Index (non-polar column)~1666PubChem[5]
Key Mass Spectral Fragments (m/z)To be determined by analysis of a synthetic standard. Expected fragments would result from alpha-cleavage around the hydroxyl group.N/A
Behavioral Bioassays

Confirming the behavioral activity of an identified compound is a critical final step.

Experimental Protocol: Wind Tunnel Bioassay

  • Setup: A wind tunnel is used to create a controlled plume of the test odor. A constant flow of clean, filtered air is maintained.

  • Odor Source: A synthetic standard of this compound, dissolved in a suitable solvent, is applied to a dispenser (e.g., a rubber septum or filter paper).

  • Insect Release: Male insects (for a female-produced sex pheromone) are released at the downwind end of the tunnel.

  • Behavioral Observation: The insects' flight behavior is observed and scored. Key behaviors include taking flight, upwind flight, casting (zigzagging flight), and contact with the odor source.

  • Controls: A solvent-only control is essential to ensure that the observed behaviors are in response to the test compound and not the solvent.

Biosynthesis of Secondary Alcohols in Insects

The biosynthetic pathways of many insect pheromones, particularly fatty acid-derived compounds, are well-studied. While the specific pathway for this compound in an insect has not been elucidated, it would likely follow the general principles of fatty acid metabolism.

Insect pheromones are often synthesized de novo from acetyl-CoA or by modification of dietary fatty acids[6]. The production of a saturated C14 alcohol like this compound would likely involve the fatty acid synthase (FAS) complex to produce myristoyl-CoA (a C14 acyl-CoA). This precursor could then be modified by a series of desaturases, chain-shortening enzymes, and reductases to produce a variety of C14 alcohols and aldehydes. The introduction of a hydroxyl group at the 7-position would likely be catalyzed by a specific hydroxylase, possibly a cytochrome P450 enzyme.

Diagram: Putative Biosynthetic Pathway for this compound

Biosynthesis AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MyristoylCoA Myristoyl-CoA (C14) FAS->MyristoylCoA Hydroxylase Hydroxylase (e.g., P450) MyristoylCoA->Hydroxylase Intermediate 7-Hydroxy-myristoyl-CoA Hydroxylase->Intermediate Reductase Reductase Intermediate->Reductase Tetradecanol This compound Reductase->Tetradecanol

Caption: A putative biosynthetic pathway for this compound in an insect.

Conclusion and Future Directions

The natural occurrence of this compound as a semiochemical in insects remains an open question. The lack of direct evidence in the current body of literature presents both a challenge and an opportunity. It is possible that this compound is a minor component of a complex pheromone blend that has been overlooked, or that it is utilized by a species that has not yet been studied in detail.

The methodologies outlined in this guide provide a clear roadmap for researchers to investigate the potential role of this compound and other novel secondary alcohols in insect chemical communication. Future research should focus on:

  • Broad-scale screening: Employing GC-EAD to screen a wider diversity of insect species, particularly from orders where long-chain alcohols are known to be important semiochemicals.

  • Isomer-specific studies: When a tetradecanol is implicated in a species' chemical communication, it is crucial to synthesize and test all possible positional isomers to determine the active compound(s).

  • Biosynthetic gene discovery: Once an insect species is confirmed to produce this compound, transcriptomic and genomic approaches can be used to identify the specific enzymes involved in its biosynthesis.

By systematically applying these established techniques, the scientific community can continue to unravel the complexities of insect chemical communication, potentially uncovering novel compounds like this compound and paving the way for the development of new, environmentally benign pest management strategies.

References

Biosynthesis pathway of 7-Tetradecanol in organisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biosynthesis of 7-Tetradecanol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a secondary fatty alcohol with potential applications in various fields, including as a specialty chemical and bioactive molecule. Unlike many well-characterized primary fatty alcohols and their derivatives that serve as insect pheromones, the natural biosynthetic pathway for this compound is not extensively documented in scientific literature. This technical guide synthesizes information from related biosynthetic pathways to propose a scientifically grounded, multi-step enzymatic route for the production of this compound in organisms. We will delve into the key enzyme families, including cytochrome P450 monooxygenases and carboxylic acid reductases, that are likely involved in this process. Furthermore, this guide provides a detailed experimental workflow for the heterologous expression and validation of this proposed pathway, offering a roadmap for researchers aiming to produce this compound biologically.

Introduction to this compound

This compound is a 14-carbon saturated fatty alcohol with a hydroxyl group located at the seventh carbon position.[1] While its primary C14 analogue, 1-tetradecanol (myristyl alcohol), is a common component in various biological systems and industrial applications, the biological role and synthesis of this compound are less understood.[2] The presence of a secondary alcohol functional group suggests unique chemical properties that could be of interest in the development of novel surfactants, lubricants, or chiral building blocks for chemical synthesis. Understanding its biosynthesis is the first step towards sustainable and controlled production.

This guide will outline a putative biosynthetic pathway for this compound, drawing parallels from established principles of fatty acid metabolism and modification.

A Proposed Biosynthetic Pathway for this compound

The biosynthesis of this compound is proposed to be a three-stage process, originating from the central metabolite acetyl-CoA. The pathway involves:

  • De novo synthesis of the C14 fatty acid precursor, myristic acid.

  • Regiospecific mid-chain hydroxylation of myristic acid to form 7-hydroxytetradecanoic acid.

  • Reduction of the carboxylic acid group to yield the final product, this compound.

The following sections will elaborate on the enzymatic machinery likely responsible for each stage.

Stage 1: Synthesis of the Myristoyl-CoA Precursor

The biosynthesis of fatty acids is a fundamental and highly conserved metabolic process.[3] It commences with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). The fatty acid synthase (FAS) complex then orchestrates the iterative condensation of malonyl-CoA with a growing acyl chain tethered to an acyl carrier protein (ACP), with acetyl-CoA serving as the initial primer.[3] For the synthesis of this compound, the FAS machinery would terminate after seven cycles of elongation to produce the 14-carbon saturated fatty acid, myristic acid (tetradecanoic acid), in the form of myristoyl-ACP.[4][5] This is then converted to myristoyl-CoA, the likely substrate for the subsequent hydroxylation step.

Stage 2: Mid-Chain Hydroxylation by Cytochrome P450 Monooxygenases

The introduction of a hydroxyl group onto the alkyl chain of a fatty acid is a chemically challenging reaction that is efficiently catalyzed by cytochrome P450 (CYP) monooxygenases in biological systems.[6][7] These enzymes are heme-containing proteins that utilize molecular oxygen and a reducing equivalent (typically NADPH) to hydroxylate a wide array of substrates with high regio- and stereoselectivity.[6][8]

For the synthesis of 7-hydroxytetradecanoic acid, a CYP enzyme with a preference for in-chain hydroxylation of medium-chain fatty acids would be required. The CYP4 family of enzymes is well-known for hydroxylating the terminal (ω) and sub-terminal (ω-1, ω-2, etc.) positions of fatty acids.[9][10][11] While ω-hydroxylation is common, other CYP families and engineered variants have demonstrated the ability to hydroxylate at various positions along the fatty acid backbone.[7][8] Therefore, it is proposed that a specific CYP monooxygenase binds myristoyl-CoA and catalyzes the insertion of an oxygen atom at the C7 position, yielding 7-hydroxytetradecanoyl-CoA.

Stage 3: Reduction of the Carboxyl Group

The final step in the proposed pathway is the reduction of the carboxylic acid moiety of 7-hydroxytetradecanoic acid to a primary alcohol. This transformation can be achieved through two primary enzymatic routes:

Route A: Direct Reduction by Carboxylic Acid Reductase (CAR)

Carboxylic acid reductases (CARs) are a class of enzymes that can directly reduce carboxylic acids to their corresponding aldehydes, which are then subsequently reduced to alcohols by endogenous or co-expressed alcohol dehydrogenases.[12] In this proposed pathway, a CAR would act on 7-hydroxytetradecanoic acid to produce 7-hydroxytetradecanal, which is then reduced to this compound.

Route B: Reduction via Fatty Acyl-CoA Reductase (FAR)

Alternatively, the activated thioester, 7-hydroxytetranoyl-CoA, can be a substrate for a fatty acyl-CoA reductase (FAR). FARs are known to catalyze the two-step reduction of fatty acyl-CoAs to fatty alcohols, proceeding through a fatty aldehyde intermediate.[12]

The choice between these routes would depend on the specific enzymatic repertoire of the host organism.

Visualizing the Proposed Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Biosynthesis_of_7_Tetradecanol acetyl_coa Acetyl-CoA myristoyl_coa Myristoyl-CoA (C14:0) acetyl_coa->myristoyl_coa Fatty Acid Synthase (FAS) hydroxy_fa_coa 7-Hydroxy-tetradecanoyl-CoA myristoyl_coa->hydroxy_fa_coa Cytochrome P450 Monooxygenase (CYP) final_product This compound hydroxy_fa_coa->final_product Fatty Acyl-CoA Reductase (FAR) or Carboxylic Acid Reductase (CAR) + Alcohol Dehydrogenase (ADH)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Validation: A Heterologous Expression Approach

To validate the proposed biosynthetic pathway and to enable the production of this compound, a heterologous expression strategy in a well-characterized microbial host, such as Escherichia coli, is recommended. This approach involves the co-expression of the genes encoding the key enzymes identified in the proposed pathway.

Gene Selection and Vector Construction
  • Cytochrome P450 (CYP) Monooxygenase: A critical step is the identification of a CYP enzyme with the desired regioselectivity for C7-hydroxylation of myristic acid. This can be achieved through bioinformatics mining of genomic databases for CYPs with homology to known fatty acid hydroxylases, followed by characterization of candidate enzymes.

  • Carboxylic Acid Reductase (CAR) or Fatty Acyl-CoA Reductase (FAR): A promiscuous CAR or FAR known to act on a range of fatty acids can be selected. Several such enzymes have been characterized in the literature.[12]

  • Vector Design: The selected genes should be codon-optimized for expression in E. coli and cloned into a suitable expression vector, or a set of compatible vectors, under the control of an inducible promoter (e.g., T7 or araBAD).

Detailed Experimental Protocol
  • Host Strain: An E. coli strain, such as BL21(DE3), is a suitable host for protein expression.

  • Transformation: The expression vector(s) containing the CYP and CAR/FAR genes are transformed into the competent E. coli cells.

  • Cultivation:

    • Inoculate a single colony into Luria-Bertani (LB) medium supplemented with the appropriate antibiotic(s) and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of Terrific Broth (TB) medium with the overnight culture to an initial OD600 of 0.1.

    • Incubate at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Cool the culture to a lower temperature (e.g., 18-25°C).

    • Induce protein expression by adding the appropriate inducer (e.g., IPTG for the T7 promoter).

    • If necessary, supplement the medium with the precursor, myristic acid, to enhance product yield.

    • Continue incubation for 16-24 hours.

  • Extraction of this compound:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer.

    • Lyse the cells using sonication or high-pressure homogenization.

    • Extract the lipid-soluble components from the cell lysate using an organic solvent such as ethyl acetate or a mixture of chloroform and methanol.

    • Evaporate the organic solvent to concentrate the extract.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatize the extract to improve the volatility and chromatographic properties of this compound (e.g., by silylation with BSTFA).

    • Analyze the derivatized sample by GC-MS.

    • Identify the this compound peak based on its retention time and mass spectrum, comparing it to an authentic standard.

Experimental Workflow Diagram

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_analysis Analysis gene_selection Gene Selection (CYP, CAR/FAR) vector_construction Vector Construction gene_selection->vector_construction transformation E. coli Transformation vector_construction->transformation cultivation Cultivation transformation->cultivation induction Induction & Precursor Feeding cultivation->induction extraction Solvent Extraction induction->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gcms GC-MS Analysis derivatization->gcms

References

Unlocking Olfactory Secrets: A Technical Guide to the Olfactory Receptor Response to 7-Tetradecanol in Pest Management

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the olfactory receptor response to 7-tetradecanol in pest species, a critical area of research for the development of novel and sustainable pest management strategies. While specific olfactory receptors (ORs) for this compound remain to be deorphanized, this document synthesizes current knowledge on the detection of related long-chain alcohols and alkanes in pest insects, with a particular focus on mirid bugs as a case study. We delve into the fundamental mechanisms of insect olfaction, provide detailed, field-proven methodologies for investigating semiochemical-receptor interactions, and discuss the downstream signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of semiochemicals for innovative pest control.

Introduction: The Scent of Opportunity in Pest Management

In the intricate world of insect communication, semiochemicals—chemical signals that convey information between organisms—play a pivotal role in survival and reproduction. Among these, long-chain fatty alcohols and their derivatives are emerging as significant kairomones, compounds emitted by one species that benefit a receiving species. This compound, a secondary fatty alcohol, and its isomers are components of the volatile profiles of various plants and insects, making them key candidates for exploitation in pest management strategies.

The ability of pests to detect these compounds with exquisite sensitivity and specificity is mediated by their sophisticated olfactory system. Olfactory Sensory Neurons (OSNs) housed in hair-like structures called sensilla on the insect's antennae express specialized Olfactory Receptors (ORs). The binding of a specific odorant molecule to an OR initiates a signaling cascade that ultimately leads to a behavioral response, such as host-seeking, oviposition, or aggregation.[1]

Understanding the molecular interactions between this compound and its cognate ORs is paramount for designing effective attractants for trapping systems, repellents, or mating disruption technologies. This guide provides a comprehensive framework for investigating these interactions, from initial electrophysiological screening to in-depth characterization of receptor function.

The Olfactory System's Response to Tetradecanol and its Analogs: A Case Study in Mirid Bugs

While the specific ORs for this compound have yet to be identified in any pest species, compelling evidence demonstrates the electrophysiological and behavioral response of certain pests to tetradecane and its derivatives. A notable study on the mirid bugs Apolygus lucorum and Adelphocoris suturalis, significant pests of numerous crops, revealed that tetradecane and several of its analogs elicit strong antennal responses and are attractive in field experiments.[2][3][4][5][6]

In this study, Gas Chromatography-Electroantennographic Detection (GC-EAD) was employed to identify electrophysiologically active compounds in the headspace of a host plant, Phaseolus vulgaris. Tetradecane, along with other compounds, consistently elicited strong responses from the antennae of both mirid bug species.[2][3][4][5][6] Subsequent behavioral assays and field trapping experiments confirmed the attractiveness of tetradecane. Furthermore, when a series of tetradecane derivatives were tested, 1-tetradecanol and 2-tetradecanol were among the compounds that demonstrated attractiveness to these pests.[2][3][4][5][6]

Although this study did not specifically test this compound, the positive responses to other tetradecanol isomers strongly suggest that related compounds are detected by the olfactory systems of these pests and likely play a role in host plant recognition. This provides a solid foundation and a compelling rationale for investigating the specific response to this compound.

Core Methodologies for Characterizing Olfactory Receptor Responses

To rigorously characterize the response of a pest's olfactory system to this compound, a multi-tiered experimental approach is essential. This section outlines the key methodologies, from initial screening to detailed single-neuron analysis.

Electroantennography (EAG): A Broad Spectrum Screening Tool

EAG is a powerful technique for rapidly assessing the overall olfactory response of an insect's antenna to a volatile compound. It measures the summated electrical potential changes from all responding OSNs on the antenna. A significant EAG response to this compound would be the first indication of its detection by the pest's olfactory system.

  • Insect Preparation:

    • Anesthetize an adult insect by chilling on ice.

    • Carefully excise the head or the entire insect and mount it onto a holder using dental wax or low-melting point wax.

    • Stabilize the antennae in a forward-facing position.

    • Using a sharp microscalpel, carefully remove the distal tip of one antenna to allow for electrode contact.

  • Electrode Preparation and Placement:

    • Prepare two glass capillary microelectrodes filled with an appropriate saline solution (e.g., 0.1 M KCl).

    • The recording electrode is placed over the cut tip of the antenna, ensuring good electrical contact.

    • The reference electrode is inserted into the insect's head capsule, typically in a compound eye, or another part of the body.[7][8]

  • Stimulus Preparation and Delivery:

    • Prepare a serial dilution of this compound in a high-purity solvent like hexane (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).[9]

    • Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.[9]

    • A continuous stream of purified and humidified air is passed over the antenna.

    • The stimulus is delivered by puffing a known volume of air through the Pasteur pipette into the continuous airstream.

  • Data Acquisition and Analysis:

    • The potential difference between the electrodes is amplified and recorded using specialized software.

    • The response is measured as the peak amplitude of the negative voltage deflection from the baseline.[9]

    • Responses are typically normalized by subtracting the response to a solvent control.

    • A dose-response curve can be generated by plotting the normalized response against the logarithm of the stimulus concentration.

Single-Sensillum Recording (SSR): Pinpointing the Responding Neurons

Once a positive EAG response is confirmed, SSR is employed to identify the specific sensilla and the OSNs within them that respond to this compound. This technique offers much higher resolution than EAG, allowing for the characterization of the response properties of individual neurons.[10][11]

  • Insect Preparation:

    • The insect is mounted as described for EAG, but with greater stability to minimize movement. The antenna must be firmly immobilized.[10][11]

  • Electrode Preparation and Placement:

    • The reference electrode is placed in the eye as in the EAG setup.

    • The recording electrode is a sharpened tungsten wire or a fine-tipped glass capillary. Under high magnification, this electrode is carefully inserted through the cuticle at the base of a single sensillum, making contact with the sensillum lymph.[10][11][12]

  • Stimulus Delivery:

    • Stimulus preparation and delivery are similar to the EAG protocol.

  • Data Acquisition and Analysis:

    • The recording electrode detects the action potentials (spikes) generated by the OSNs within the sensillum.

    • The response is quantified by counting the number of spikes in a defined time window after stimulus delivery and subtracting the spontaneous firing rate before the stimulus.[12][13]

    • Dose-response curves can be generated for individual neurons.

    • By testing a range of related compounds, the specificity of the responding neuron can be determined.

Calcium Imaging: Visualizing Neuronal Activity

Calcium imaging is a powerful optical technique that allows for the visualization of activity in genetically defined populations of neurons.[14][15] By expressing a genetically encoded calcium indicator, such as GCaMP, in the OSNs, changes in intracellular calcium concentration upon odor stimulation can be monitored as changes in fluorescence.[14][16][17] This method is particularly useful for screening the responses of many neurons simultaneously.

  • Generation of Transgenic Insects:

    • This technique requires the generation of transgenic insects that express a calcium indicator (e.g., GCaMP) under the control of a promoter specific to OSNs (e.g., the Orco promoter).[14]

  • Insect Preparation:

    • The insect is mounted to expose the antennae or maxillary palps.

    • For imaging the antennal lobe (the primary olfactory processing center in the brain), a small window is often cut in the head capsule to provide optical access.[15]

  • Imaging Setup:

    • The preparation is placed on the stage of a fluorescence microscope (often a two-photon or confocal microscope for brain imaging).

  • Stimulus Delivery:

    • An olfactometer is used to deliver precise pulses of this compound and control odors to the insect's antennae.

  • Data Acquisition and Analysis:

    • A series of images is captured before, during, and after odor stimulation.

    • The change in fluorescence intensity (ΔF/F) in specific regions of interest (corresponding to individual neurons or glomeruli in the antennal lobe) is calculated.[17]

    • This allows for the mapping of odor-evoked activity across a population of neurons.

The Molecular Mechanism: Olfactory Receptor Signaling Pathway

The detection of this compound by an insect OR initiates a rapid and efficient signal transduction cascade. Unlike the G-protein coupled receptors found in mammalian olfaction, insect ORs are heteromeric ligand-gated ion channels.[18][19]

The functional receptor is a complex formed by a specific, "tuning" OR subunit that confers ligand specificity, and a highly conserved co-receptor subunit known as Orco.[1][20][21]

The binding of this compound to the specific OR subunit is thought to induce a conformational change in the receptor complex, leading to the opening of a non-selective cation channel.[18][22] This allows for the influx of cations (such as Na⁺ and Ca²⁺) into the OSN, causing a depolarization of the cell membrane. If this depolarization reaches the neuron's threshold, it will fire a series of action potentials that are then transmitted to the antennal lobe for further processing.

Diagram: Generalized Olfactory Receptor Signaling Pathway

Olfactory_Signaling cluster_extracellular Sensillum Lymph cluster_membrane Dendritic Membrane cluster_intracellular Olfactory Sensory Neuron Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_complex Orco Specific OR OBP->OR_complex:f1 Delivery Depolarization Membrane Depolarization OR_complex->Depolarization Cation Influx (Na+, Ca2+) ActionPotential Action Potential Propagation Depolarization->ActionPotential

Caption: Generalized signaling pathway for an insect olfactory receptor.

Data Presentation and Interpretation

Table 1: Hypothetical Dose-Response Data for an OSN to this compound (SSR)

This compound Conc. (µg/µL)Log ConcentrationMean Spike Frequency (spikes/s) ± SEM (n=10)
0.001-35.2 ± 1.1
0.01-215.8 ± 2.3
0.1-145.6 ± 4.5
1088.2 ± 7.9
101125.4 ± 10.2
1002128.1 ± 11.5
Solvent ControlN/A4.5 ± 0.9

This table represents hypothetical data to illustrate how dose-response relationships should be presented.

Application in Pest Management: From Lab Bench to Field Success

The characterization of the olfactory response to this compound opens up several avenues for its application in Integrated Pest Management (IPM) programs.[23]

  • Monitoring and Trapping: By incorporating this compound into lures for traps, growers can monitor pest populations more effectively, allowing for timely and targeted interventions.[24]

  • Attract-and-Kill Strategies: Lures containing this compound can be combined with insecticides or pathogens in "attract-and-kill" stations, reducing the overall amount of pesticide needed in the field.

  • Mating Disruption: For pests that may use this compound or related compounds as part of their pheromone blend, permeating the environment with synthetic this compound could interfere with mate location.

  • Push-Pull Strategies: this compound could be used as a "pull" component, attracting pests to a trap crop, while a repellent is used to "push" them away from the main crop.[25]

The success of these strategies hinges on a thorough understanding of the pest's behavior and the specific role that this compound plays in its chemical ecology.

Conclusion and Future Directions

While the specific olfactory receptors for this compound in pest insects are yet to be fully elucidated, the methodologies and conceptual frameworks outlined in this guide provide a clear path forward for this critical research. The attractiveness of related compounds to major pests like mirid bugs underscores the potential of this compound as a valuable tool in modern pest management.

Future research should focus on:

  • Deorphanization of ORs: Using techniques like in situ hybridization and heterologous expression systems to identify the specific ORs that respond to this compound.

  • Structural Biology: Determining the three-dimensional structure of the this compound-OR complex to understand the molecular basis of binding and inform the design of more potent and specific analogs.

  • Field Trials: Rigorous testing of this compound-based lures and control strategies in diverse agricultural settings to validate their efficacy.

By continuing to unravel the olfactory secrets of pest insects, we can develop more sustainable and environmentally benign solutions to protect our food supply and ecosystems.

References

Introduction: Understanding the Structural Diversity of Tetradecanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Tetradecanol Isomers

Tetradecanol, a saturated fatty alcohol with the molecular formula C₁₄H₃₀O, represents a class of organic compounds pivotal in various scientific and industrial domains, including pharmaceutical formulation and cosmetics.[1] While the term "tetradecanol" is often used synonymously with its straight-chain primary isomer, 1-tetradecanol (also known as myristyl alcohol), it is crucial for researchers and formulation scientists to recognize that numerous structural isomers exist.[1][2] These isomers, which share the same molecular formula but differ in the arrangement of their atoms, exhibit distinct physical and chemical properties that dictate their functionality and application.

The most significant distinction among these isomers lies in the position of the hydroxyl (-OH) group along the 14-carbon chain. This guide will focus on a comparative analysis of a primary alcohol, 1-tetradecanol , and a secondary alcohol, 2-tetradecanol , as representative examples to illuminate the profound impact of isomeric variation. Understanding these differences is not merely an academic exercise; it is fundamental to selecting the appropriate isomer to achieve desired outcomes in drug delivery, material science, and chemical synthesis.

Part 1: A Comparative Analysis of Physical Properties

The physical state, solubility, and thermal characteristics of a molecule are direct consequences of its structure and the resulting intermolecular forces. For tetradecanol isomers, the placement of the hydroxyl group significantly influences hydrogen bonding and molecular packing, leading to measurable differences in their physical properties.

1-Tetradecanol, with its terminal hydroxyl group, allows for more efficient molecular packing and stronger intermolecular hydrogen bonding, resulting in a waxy solid at room temperature.[1][3] In contrast, the hydroxyl group in 2-tetradecanol is located on the second carbon, creating steric hindrance that disrupts orderly packing and slightly weakens the overall intermolecular forces compared to its primary counterpart.

Table 1: Comparative Physical Properties of Tetradecanol Isomers
Property1-Tetradecanol (Primary)2-Tetradecanol (Secondary)Rationale for Difference
CAS Number 112-72-1[4]4706-81-4[5][6]Unique identifiers for distinct chemical structures.
Appearance White waxy solid/crystals[1][2]Colorless to slightly yellow solid[5]The linear nature of 1-tetradecanol promotes a more ordered crystalline lattice.
Melting Point 35–39 °C[3][7]~35-36 °C (some sources cite 50-52°C)[5][8]Efficient packing in 1-tetradecanol generally leads to a slightly higher and more defined melting point. Variations in reported data for 2-tetradecanol may reflect differences in purity.
Boiling Point 289 °C (at 760 mmHg)[7]284 °C[8]Stronger intermolecular forces in 1-tetradecanol require more energy to overcome, resulting in a slightly higher boiling point.
Density ~0.823 g/mL at 25 °C[3]~0.82 g/cm³[5]The densities are very similar, as expected for isomers, with minor differences attributable to molecular packing in the liquid or solid state.
Water Solubility Practically insoluble (~0.00013 g/L at 23°C)[7]Low solubility[5][8]The long, hydrophobic 14-carbon chain dominates the molecule's character, rendering both isomers highly insoluble in water.
Organic Solubility Soluble in diethyl ether, slightly soluble in ethanol[1]Soluble in organic solvents like ethanol and DMSO[5][6]Both isomers are readily soluble in nonpolar and moderately polar organic solvents due to their significant hydrocarbon character.
logP (Octanol/Water) 6.03[4]6.1[6]The high logP values for both isomers confirm their highly lipophilic (hydrophobic) nature, with minimal difference between them.

Part 2: Chemical Reactivity and Spectroscopic Identity

The chemical behavior of tetradecanol isomers is dictated by the electronic environment and accessibility of the hydroxyl group. As a primary alcohol, 1-tetradecanol exhibits reactivity characteristic of a terminal -CH₂OH group, while 2-tetradecanol's reactivity is that of a -CH(OH)- group, leading to different products in key chemical transformations, particularly oxidation.

Differentiating Reactivity: The Oxidation Pathway

Oxidation is a cornerstone reaction for distinguishing primary and secondary alcohols.[9]

  • Primary Alcohols (1-Tetradecanol): Can be oxidized first to an aldehyde (tetradecanal) and subsequently to a carboxylic acid (myristic acid) using strong oxidizing agents.[9][10]

  • Secondary Alcohols (2-Tetradecanol): Are oxidized to form a ketone (2-tetradecanone).[9][11] They are resistant to further oxidation under non-forcing conditions because this would require breaking a carbon-carbon bond.

  • Tertiary Alcohols: Are generally resistant to oxidation.[9]

This fundamental difference in reactivity provides a reliable chemical method for distinguishing between the isomers.

G cluster_primary 1-Tetradecanol (Primary) cluster_secondary 2-Tetradecanol (Secondary) p_alcohol CH₃(CH₂)₁₂CH₂OH 1-Tetradecanol p_aldehyde CH₃(CH₂)₁₂CHO Tetradecanal p_alcohol->p_aldehyde [O] p_acid CH₃(CH₂)₁₂COOH Myristic Acid p_aldehyde->p_acid [O] (Strong) s_alcohol CH₃(CH₂)₁₁CH(OH)CH₃ 2-Tetradecanol s_ketone CH₃(CH₂)₁₁C(=O)CH₃ 2-Tetradecanone s_alcohol->s_ketone [O] s_no_reaction No Further Reaction s_ketone->s_no_reaction [O] (Strong)

Caption: Oxidation pathways of primary vs. secondary tetradecanol.

Spectroscopic Fingerprints

Spectroscopic methods provide a non-destructive means of identifying and distinguishing between isomers. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools for this purpose.[12][13]

  • Infrared (IR) Spectroscopy: Both isomers will exhibit a strong, broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibration of an alcohol.[13] A strong C-O stretching band will also be present around 1050-1260 cm⁻¹.[13] While subtle shifts can be observed, IR is primarily used to confirm the presence of the alcohol functional group rather than to definitively distinguish positional isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for structural elucidation.

    • ¹H NMR: The proton signals for the hydrogens on the carbon bearing the -OH group are highly diagnostic. For 1-tetradecanol , this appears as a triplet around 3.6 ppm corresponding to the -CH₂ -OH protons. For 2-tetradecanol , a multiplet appears further upfield (~3.8 ppm) for the single -CH (OH)- proton.

    • ¹³C NMR: The chemical shift of the carbon atom bonded to the hydroxyl group is also distinct. For 1-tetradecanol , the -C H₂OH carbon appears around 63 ppm. For 2-tetradecanol , the -C H(OH)- carbon signal is shifted further downfield to approximately 68 ppm.

Table 2: Key Spectroscopic Data for Isomer Identification
Spectroscopic MethodFeature1-Tetradecanol2-Tetradecanol
IR Spectroscopy O-H Stretch~3320 cm⁻¹ (Strong, Broad)[12]~3300-3400 cm⁻¹ (Strong, Broad)
C-O Stretch~1026 cm⁻¹[12]~1115 cm⁻¹
¹H NMR -CHₙ-OH Proton~3.6 ppm (triplet, 2H)~3.8 ppm (multiplet, 1H)
Terminal -CH₃~0.88 ppm (triplet, 3H)[13]~0.88 ppm (triplet, 3H) and ~1.2 ppm (doublet, 3H)
¹³C NMR -C -OH Carbon~63 ppm~68 ppm

Part 3: Experimental Protocols for Isomer Characterization

To ensure scientific rigor, experimental protocols must be designed as self-validating systems. The following methodologies provide robust procedures for determining the physical and chemical properties of tetradecanol isomers.

Protocol: Determination of Melting Point

Causality: The melting point is a sensitive indicator of purity. A sharp, well-defined melting range is characteristic of a pure compound, while impurities typically depress and broaden this range. This protocol uses a calibrated digital apparatus for accuracy and reproducibility.

Methodology:

  • Sample Preparation: Ensure the tetradecanol isomer sample is dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

  • Heating Profile:

    • Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point.

    • Approximately 15 °C below the expected melting point, reduce the ramp rate to a slow 1-2 °C/min. This ensures thermal equilibrium and an accurate reading.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample becomes a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂.

  • Validation: Perform the measurement in triplicate to ensure reproducibility. The results should agree within ±0.5 °C.

Protocol: Distinguishing Isomers via Comparative Oxidation

Causality: This protocol leverages the fundamental difference in the chemical reactivity of primary and secondary alcohols towards an oxidizing agent. The visual outcome (or lack thereof in a subsequent test) provides a clear distinction between 1-tetradecanol and 2-tetradecanol.

Methodology:

  • Reagent Preparation (Jones Reagent): Caution: Chromic acid is highly corrosive and a known carcinogen. Handle with extreme care in a fume hood using appropriate PPE. Dissolve 25 g of chromium trioxide (CrO₃) in 25 mL of concentrated sulfuric acid (H₂SO₄). Carefully dilute the mixture to a final volume of 100 mL with distilled water.

  • Sample Preparation: Prepare two test tubes. In test tube A, dissolve ~50 mg of 1-tetradecanol in 2 mL of acetone. In test tube B, dissolve ~50 mg of 2-tetradecanol in 2 mL of acetone.

  • Reaction: Add the Jones reagent dropwise to each test tube while gently shaking.

  • Observation:

    • A positive test is indicated by the formation of a green or blue-green precipitate (Cr³⁺) and the disappearance of the orange color of the reagent (Cr⁶⁺).

    • Expected Result: Both test tubes A (primary alcohol) and B (secondary alcohol) will show a positive result, as both are oxidized.

  • Confirmatory Test for Aldehyde (Distinction):

    • Take the supernatant from the reaction in test tube A (which now contains the aldehyde).

    • Add a few drops of Tollens' reagent or Fehling's solution.

    • A positive Tollens' test (formation of a silver mirror) or Fehling's test (formation of a red precipitate) confirms the presence of an aldehyde, and thus identifies the original sample as the primary alcohol (1-tetradecanol). The ketone from test tube B will not react.

G start Prepare Acetone Solutions of Isomer A and Isomer B add_reagent Add Jones Reagent (Orange) Dropwise start->add_reagent observe Observe Color Change add_reagent->observe positive Both Turn Green/Blue (Oxidation Occurs) observe->positive Yes negative Remains Orange (No Reaction - Tertiary Alcohol) observe->negative No confirm Perform Confirmatory Test (e.g., Tollens' Test on Supernatant) positive->confirm aldehyde Positive Test (Silver Mirror) Sample A is 1-Tetradecanol (Primary) confirm->aldehyde ketone Negative Test Sample B is 2-Tetradecanol (Secondary) confirm->ketone

Caption: Experimental workflow for the chemical differentiation of tetradecanol isomers.

Part 4: Applications and Significance in Drug Development

The distinct properties of tetradecanol isomers directly influence their utility in research and pharmaceutical applications.

  • 1-Tetradecanol (Myristyl Alcohol): Its primary role is as an excipient in topical and transdermal formulations.[1] Its waxy texture, emollient (skin-softening) properties, and ability to act as a thickening agent and co-emulsifier make it invaluable for creating stable and aesthetically pleasing creams, lotions, and ointments.[1] Its very low water solubility helps to form an occlusive layer on the skin, reducing water loss.

  • 2-Tetradecanol and other Secondary Isomers: These are subjects of ongoing research. Their amphiphilic nature (having both hydrophobic and hydrophilic parts) makes them candidates for use as penetration enhancers in transdermal drug delivery systems.[8] They are also being investigated as potential biomarkers for certain diseases and for their antimicrobial properties.[8] The placement of the hydroxyl group internally may allow for different interactions with lipid bilayers compared to the terminal hydroxyl of 1-tetradecanol.

Conclusion

While sharing the same chemical formula, the isomers of tetradecanol are functionally distinct molecules. The position of the hydroxyl group—the primary determinant of their classification as primary or secondary alcohols—governs their physical properties, such as melting point and molecular packing, and dictates their chemical reactivity, most notably their oxidation pathways. For scientists and researchers, a thorough understanding of these differences, confirmed through robust spectroscopic and chemical testing, is essential for the rational design of experiments, the formulation of effective drug delivery systems, and the synthesis of novel chemical entities. The choice between 1-tetradecanol and 2-tetradecanol is not one of convenience but a critical decision based on the specific properties required for a given application.

References

Toxicological data and safety profile of 7-Tetradecanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of 7-Tetradecanol

Abstract

This compound is a secondary fatty alcohol with the molecular formula C₁₄H₃₀O. Unlike its isomer, 1-tetradecanol (myristyl alcohol), which is widely used in cosmetics and other industries, this compound is not as commercially prevalent, and consequently, its toxicological profile has not been extensively characterized. This technical guide provides a comprehensive analysis of the available safety data for this compound. Given the significant lack of direct empirical data, this document employs a scientifically grounded approach based on structural analogy, primarily drawing comparisons to other secondary alcohols and the well-studied primary isomer, 1-tetradecanol. We will delineate the likely toxicological profile, identify critical data gaps, and propose standardized experimental workflows for future safety assessments. This guide is intended for researchers, toxicologists, and drug development professionals who may be evaluating this compound for novel applications and require a thorough understanding of its potential hazards.

Chemical Identity and Physicochemical Properties

Understanding the fundamental characteristics of a substance is the first step in any toxicological assessment.

  • Chemical Name: this compound

  • Synonyms: Tetradecan-7-ol

  • Molecular Formula: C₁₄H₃₀O

  • Molecular Weight: 214.39 g/mol [1]

  • Chemical Structure: this compound is a secondary fatty alcohol where the hydroxyl (-OH) group is attached to the 7th carbon of a 14-carbon chain.[1]

Table 1: Physicochemical Properties of this compound vs. 1-Tetradecanol
PropertyThis compound1-Tetradecanol (Myristyl Alcohol)Source(s)
CAS Number 624-34-0112-72-1[1][2]
Appearance Data not available (likely a solid or liquid at room temp)White crystalline powder or waxy solid[3]
Melting Point Data not available38 °C (100 °F)[2][3]
Boiling Point Data not available>260 °C (500 °F)[2][3]
Water Solubility Data not available (expected to be very low)Practically insoluble[2][4]
Log Kow (Octanol/Water Partition Coeff.) 5.9 (Computed)5.5 (Experimental)[1][5]

The high Log Kow value for both isomers suggests a high potential for bioaccumulation and low water solubility.[5] The placement of the hydroxyl group in this compound (a secondary alcohol) versus 1-Tetradecanol (a primary alcohol) is the key structural difference that will influence metabolic pathways and potential toxicity.

Toxicological Data Analysis: A Case of Limited Information

A thorough search of scientific literature and regulatory databases reveals a significant lack of specific toxicological studies for this compound. Most available data pertains to the C14 alcohol class as a whole or focuses exclusively on the primary isomer, 1-tetradecanol. The primary hazard identified for long-chain alcohols is moderate eye irritation.[6][7]

The following diagram illustrates the logical workflow when faced with a data-poor substance like this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Hazard Evaluation Strategy cluster_2 Phase 3: Final Safety Profile A Identify Substance: This compound B Search Regulatory & Literature Databases A->B C Data Found? B->C D No: Data Gap Identified C->D No G Yes: Proceed with Standard Risk Assessment C->G Yes E Select Structural Analogs (e.g., 1-Tetradecanol, other secondary alcohols) D->E F Perform Read-Across Assessment (Infer properties from analogs) E->F H Identify & Prioritize Required Empirical Tests F->H I Develop Provisional Safety Profile H->I J Define Risk Management Measures (Precautionary Principle) I->J

Caption: Logical workflow for assessing a chemical with limited toxicological data.

Toxicological Profile via Structural Analogy

In the absence of direct data, we can infer the likely toxicological properties of this compound by "reading across" from well-studied analogs. The most relevant analog is its isomer, 1-tetradecanol.

Acute Toxicity

Long-chain fatty alcohols generally exhibit very low acute toxicity.[2] Studies on 1-tetradecanol and similar alcohols consistently show high LD50 values.

  • Oral: The oral LD50 for 1-tetradecanol in rats is >5000 mg/kg.[2] It is anticipated that this compound would have a similarly low order of acute oral toxicity.

  • Dermal: The dermal LD50 for 1-tetradecanol in rabbits is >5000 mg/kg.[7]

  • Inhalation: Due to its low vapor pressure, the risk from inhalation at ambient temperatures is negligible.[7]

Irritation and Sensitization
  • Eye Irritation: This is the most significant hazard identified for 1-tetradecanol. It is classified as causing serious eye irritation (GHS Category 2A).[7] Direct contact with the eyes can cause moderate irritation, which is typically reversible.[6] It is highly probable that this compound is also a moderate to severe eye irritant.

  • Skin Irritation: Data for 1-tetradecanol is mixed. Some sources indicate it is not a skin irritant, while others suggest prolonged or repeated exposure may cause moderate irritation, redness, and swelling.[8] A precautionary approach would be to consider this compound a potential mild skin irritant upon repeated contact.

  • Skin Sensitization: 1-Tetradecanol was found to not cause skin sensitization in a guinea pig maximization test (OECD Test Guideline 406). There are no structural alerts in this compound to suggest it would be a skin sensitizer.

Genotoxicity and Carcinogenicity
  • Genotoxicity: Long-chain aliphatic alcohols as a class are considered non-genotoxic.[6] 1-Tetradecanol tested negative in an Ames test (OECD Test Guideline 471), both with and without metabolic activation, indicating it is not mutagenic.[6] this compound is not expected to be genotoxic.

  • Carcinogenicity: No ingredient of 1-tetradecanol at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, NTP, or OSHA. The lack of genotoxic activity and the simple aliphatic structure make a carcinogenic potential for this compound highly unlikely.

Repeated Dose and Reproductive Toxicity
  • Reproductive Toxicity: Data for the long-chain alcohol class suggests they do not affect reproductive parameters.[8] Developmental toxicity has only been observed at doses that also cause significant maternal toxicity.[8]

Table 2: Summary of Toxicological Endpoints (1-Tetradecanol as Analog)
Toxicological EndpointResult for 1-TetradecanolInferred Profile for this compoundSource(s)
Acute Oral Toxicity Low (LD50 >5000 mg/kg, rat)Likely Low[2]
Acute Dermal Toxicity Low (LD50 >5000 mg/kg, rabbit)Likely Low[7]
Skin Irritation No to Mild IrritationLikely No to Mild Irritation[8]
Eye Irritation Moderate to Severe Irritant (GHS Cat. 2A)Likely Moderate to Severe Irritant [6][7]
Skin Sensitization Not a sensitizerLikely Not a sensitizer
Genotoxicity Negative (Ames Test)Likely Negative[6]
Carcinogenicity Not classified as a carcinogenLikely Not Carcinogenic
Reproductive Toxicity No adverse effects expectedNo adverse effects expected[8]

Proposed Experimental Protocols for Data Generation

To move beyond inference and establish a definitive safety profile for this compound, empirical testing is required. The following protocols represent a standard, tiered approach to toxicological evaluation.

Protocol: Ames Bacterial Reverse Mutation Test (OECD 471)

This in vitro test is a critical first step to assess mutagenic potential.

  • Objective: To detect gene mutations induced by this compound.

  • Test System: At least five strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA).

  • Methodology:

    • Prepare a range of concentrations of this compound in a suitable solvent.

    • Conduct two parallel experiments: one with and one without an exogenous metabolic activation system (e.g., rat liver S9 fraction).

    • Expose the bacterial strains to the test substance using the plate incorporation or pre-incubation method.

    • Include negative (solvent) and positive controls to ensure test validity.

    • Incubate plates for 48-72 hours.

    • Count the number of revertant colonies.

  • Interpretation: A substance is considered mutagenic if it produces a dose-related increase in revertant colonies of at least two-fold over the negative control in any strain.[6]

Protocol: Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on potential target organs and the No-Observed-Adverse-Effect Level (NOAEL) following sub-acute exposure.[9][10]

  • Objective: To characterize the toxicological profile of this compound after 28 days of repeated oral administration.[11][12]

  • Test System: Rodents (preferably rats), with 5 males and 5 females per group.[10]

  • Methodology:

    • Administer this compound daily by oral gavage for 28 consecutive days.

    • Use a control group and at least three dose levels. The high dose should induce some toxic effects but not mortality, while the low dose should produce no adverse effects (NOAEL).[12]

    • Monitor animals daily for clinical signs of toxicity, and measure body weight and food consumption weekly.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy on all animals.

    • Weigh key organs (e.g., liver, kidneys, spleen, brain).

    • Perform histopathological examination of organs and tissues.

  • Interpretation: The study identifies target organs of toxicity and establishes a NOAEL, which is crucial for deriving safe exposure levels for humans.[12]

G cluster_0 Phase 1: Study Setup cluster_1 Phase 2: Dosing & Observation (28 Days) cluster_2 Phase 3: Terminal Procedures cluster_3 Phase 4: Data Analysis A Select Species (Rat) & Group Size (n=10/sex/group) B Dose Selection: Control, Low, Mid, High A->B C Acclimatization Period B->C D Daily Oral Gavage Administration C->D E Daily Clinical Observations D->E F Weekly Body Weight & Food Consumption D->F G Blood Collection (Hematology, Clinical Chemistry) F->G H Gross Necropsy G->H I Organ Weight Measurement H->I J Histopathology I->J K Statistical Analysis of Data J->K L Identify Target Organs K->L M Determine NOAEL L->M

Caption: Experimental workflow for an OECD 407 28-Day Repeated Dose Toxicity Study.

Overall Safety Profile and Handling Recommendations

Based on the available information and analog data, the provisional safety profile of this compound is as follows:

  • Primary Hazard: Expected to be a moderate to severe eye irritant .

  • Other Hazards: Potential for mild skin irritation with prolonged or repeated contact. It is also considered toxic to aquatic life with long-lasting effects, similar to 1-tetradecanol.[5]

  • Overall Toxicity: Low acute systemic toxicity. Not expected to be mutagenic, carcinogenic, or a reproductive toxicant.

Handling and Personal Protective Equipment (PPE):

Given the presumed hazards, the following precautions are essential:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[13]

  • Engineering Controls: Work in a well-ventilated area to avoid inhalation of any dust or aerosols.[7]

  • First Aid:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7]

    • Skin: Wash off with soap and plenty of water.[13]

Conclusion

The toxicological profile of this compound is largely undefined due to a lack of specific studies. However, a read-across assessment using its well-characterized isomer, 1-tetradecanol, provides a strong basis for a provisional safety assessment. The primary concern is moderate to severe eye irritation, with a low overall risk for other systemic toxicities. This assessment underscores the necessity of empirical testing, starting with in vitro genotoxicity and irritation assays, followed by in vivo studies like a 28-day repeated dose study, to definitively establish its safety profile before widespread industrial or pharmaceutical use. Professionals should adhere to strict handling precautions, particularly concerning eye protection, until such data becomes available.

References

Solubility of 7-Tetradecanol in different organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 7-Tetradecanol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the solubility characteristics of this compound, a 14-carbon secondary fatty alcohol. The document delves into the core physicochemical principles that govern its solubility in various organic solvents, offering a theoretical framework grounded in molecular structure, polarity, and intermolecular forces. A detailed, field-proven experimental protocol for determining thermodynamic solubility using the universally recognized shake-flask method is presented, emphasizing causality and self-validating system design. While specific quantitative data for this compound is sparse in publicly available literature, this guide synthesizes established chemical principles to present expected solubility trends in nonpolar, polar aprotic, and polar protic solvents, summarized in a clear tabular format. This work is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility for applications ranging from reaction chemistry to formulation development.

Foundational Principles: The Physicochemical Profile of this compound

To understand the solubility of this compound (C₁₄H₃₀O), one must first appreciate its molecular architecture. It is a secondary fatty alcohol, meaning its hydroxyl (-OH) group is attached to a carbon atom that is bonded to two other carbon atoms.[1] This structure dictates its behavior in solution.

  • Molecular Formula: C₁₄H₃₀O[1][2]

  • Molecular Weight: 214.39 g/mol [1]

  • Key Structural Features:

    • A Long Hydrophobic Tail: The molecule is dominated by a 14-carbon aliphatic chain. This long hydrocarbon region is nonpolar and lipophilic ("fat-loving"), predisposing the molecule to favorable interactions with nonpolar solvents through London dispersion forces.[3]

    • A Polar Hydrophilic Head: The single hydroxyl (-OH) group introduces a localized region of high polarity. This group is capable of acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).[1][4][5] Hydrogen bonding is a particularly strong type of dipole-dipole interaction that significantly influences a molecule's physical properties.[4][6]

The solubility of this compound is therefore a result of the interplay between its large, nonpolar alkyl backbone and its small, polar hydroxyl group. The principle of "like dissolves like" is paramount; the molecule will be most soluble in solvents that can effectively solvate both of its distinct regions. As the carbon chain length in alcohols increases, the hydrophobic effect of the alkyl chain begins to dominate over the hydrophilic effect of the hydroxyl group, leading to decreased solubility in polar solvents like water.[3]

Theoretical Solubility Profile Across Solvent Classes

Based on the molecular structure of this compound, we can predict its solubility behavior in the three primary classes of organic solvents. The following table summarizes these expectations, which are critical for solvent selection in experimental design.

Solvent ClassRepresentative SolventsDominant Intermolecular Forces with this compoundExpected Relative SolubilityRationale
Nonpolar Hexane, Toluene, Diethyl EtherLondon Dispersion ForcesHigh The nonpolar solvent readily solvates the long C₁₄ alkyl chain, which constitutes the majority of the molecule. The energy cost of disrupting the solvent-solvent interactions is low and easily compensated by the favorable solute-solvent dispersion forces.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Dipole-Dipole, London Dispersion ForcesModerate to High These solvents have significant dipole moments but cannot donate hydrogen bonds. They can act as hydrogen bond acceptors for the -OH group of this compound. Their polarity and ability to engage in dispersion forces allow for effective solvation of both ends of the molecule.
Polar Protic Methanol, Ethanol, IsopropanolHydrogen Bonding, Dipole-Dipole, London Dispersion ForcesModerate While these solvents can form strong hydrogen bonds with the hydroxyl group of this compound, the large, nonpolar alkyl chain disrupts the solvent's own extensive hydrogen-bonding network. This energetic penalty limits overall solubility compared to nonpolar solvents.
Aqueous WaterHydrogen BondingVery Low / Insoluble Water is an extremely polar, highly structured solvent with a strong hydrogen-bonding network. The energetic cost to create a cavity in water for the large hydrophobic C₁₄ chain is very high, making solubility extremely unfavorable.[3][7]

Experimental Determination of Thermodynamic Solubility

Determining the precise solubility of a compound is an essential empirical exercise. The shake-flask method is considered the "gold standard" for measuring thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution in equilibrium with its solid phase.[8][9]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation A 1. Prepare Solvent System B 2. Add Excess this compound to a Vial A->B Known volume C 3. Agitate at Controlled Temperature (e.g., 24-72h) B->C Creates a slurry D 4. Centrifuge or Filter to Remove Undissolved Solid C->D Ensures equilibrium E 5. Extract Aliquot of Saturated Supernatant D->E Clear solution F 6. Quantify Concentration (e.g., GC, HPLC-RID) E->F Dilute if necessary G 7. Calculate Solubility (e.g., in mg/mL or mol/L) F->G

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol describes a robust system for determining the solubility of this compound. The key to trustworthiness is ensuring true equilibrium is reached and that only the dissolved analyte is measured.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., Hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge with appropriate tubes OR Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or HPLC with Refractive Index Detector (HPLC-RID), as this compound lacks a strong UV chromophore)

Procedure:

  • System Preparation: Add a measured volume of the chosen organic solvent (e.g., 5.0 mL) to several (n≥3) glass vials.

  • Addition of Solute: Add an excess amount of solid this compound to each vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure the solution is saturated. A 5-fold estimated excess is a good starting point.[10]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached. For compounds like long-chain alcohols, this can take 24 to 72 hours.[9][11] The goal is to allow the rate of dissolution to equal the rate of precipitation.

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To separate the saturated liquid phase from the undissolved solid, use one of two methods:

    • Centrifugation: Transfer the slurry to a centrifuge tube and spin at high speed until a clear supernatant is obtained.

    • Filtration: Use a syringe to draw up the supernatant and pass it through a chemically resistant syringe filter (e.g., PTFE) into a clean vial. This method is highly effective for removing fine particulates.[11][12]

  • Sample Preparation for Analysis: Carefully pipette a precise volume of the clear supernatant into a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC-FID). The calibration curve should be prepared using known concentrations of this compound in the same solvent.

  • Calculation: Use the measured concentration of the diluted sample and the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Discussion and Field Insights

  • Causality in Protocol Design: The extended equilibration time (24-72 hours) is not arbitrary; it is necessary to overcome the kinetic barriers of dissolving a solid, especially for larger molecules, ensuring a true thermodynamic equilibrium is reached.[11] Similarly, the choice of a non-spectroscopic detection method like GC-FID or HPLC-RID is dictated by the molecule's lack of a UV-absorbing chromophore, a common challenge with aliphatic compounds.

  • Solvent Purity and Water Content: The purity of the organic solvent is a critical variable. Even trace amounts of water in a nonpolar solvent can significantly alter the solubility of an alcohol by creating a more polar microenvironment or competing for hydrogen bonding sites. Therefore, using high-purity, anhydrous solvents is essential for reproducible and accurate results.

  • Temperature as a Critical Parameter: Solubility is highly dependent on temperature. For most solids dissolving in liquids, solubility increases with temperature. It is imperative that all steps of the experiment, particularly equilibration, are performed at a precisely controlled and reported temperature.

Conclusion

The solubility of this compound is governed by its dual-nature chemical structure: a dominant nonpolar hydrocarbon chain and a polar, hydrogen-bonding hydroxyl group. This leads to high solubility in nonpolar and polar aprotic solvents and more moderate solubility in polar protic solvents. Its solubility in water is negligible. For drug development and chemical synthesis, this profile suggests that solvent systems for this compound should be predominantly nonpolar. The shake-flask method provides a robust and reliable framework for the precise experimental determination of its solubility, and adherence to the detailed protocol herein ensures the generation of authoritative and trustworthy data.

References

An In-depth Technical Guide to 7-Tetradecanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 7-Tetradecanol, a secondary fatty alcohol with potential applications in organic synthesis and pharmaceutical sciences. As a long-chain aliphatic alcohol, its physicochemical properties make it a subject of interest for creating novel chemical entities and formulation strategies. This document delves into its chemical identity, synthesis, reactivity, and potential utility in research and drug development, offering a foundational resource for scientists in the field.

Core Chemical Identity of this compound

This compound is a secondary alcohol with the hydroxyl group located at the seventh carbon of a fourteen-carbon chain. This structure imparts specific physical and chemical characteristics that differentiate it from its primary alcohol isomer, 1-tetradecanol (myristyl alcohol).

IdentifierValueSource
CAS Number 3981-79-1[1][2]
Molecular Formula C₁₄H₃₀O[1]
Molecular Weight 214.39 g/mol [1]
IUPAC Name tetradecan-7-ol[1]
Synonyms 1-Hexyl-1-octanol

Synthesis and Purification of this compound

While specific industrial synthesis routes for this compound are not extensively documented in publicly available literature, a reliable and scalable laboratory synthesis can be achieved through a Grignard reaction. This classic organometallic approach offers a high degree of regioselectivity for the formation of the secondary alcohol.

Retrosynthetic Analysis and Synthesis Strategy

The logical disconnection for this compound involves breaking the carbon-carbon bond adjacent to the hydroxyl-bearing carbon. This leads to two potential Grignard reagent and aldehyde combinations. A common and practical approach involves the reaction of heptyl magnesium bromide with heptanal.

retrosynthesis This compound This compound C₁₄H₃₀O Disconnection C-C Bond Disconnection This compound->Disconnection Synthons Heptyl Anion Synthon + Heptanal Synthon Disconnection->Synthons Reagents Heptylmagnesium Bromide (Grignard Reagent) + Heptanal (Aldehyde) Synthons->Reagents

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol
  • Preparation of Heptylmagnesium Bromide (Grignard Reagent):

    • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of 1-bromoheptane in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating.

    • Once the exothermic reaction begins, maintain a gentle reflux by controlling the rate of addition of the 1-bromoheptane solution.

    • After the addition is complete, continue to reflux the mixture until the magnesium is consumed.

  • Reaction with Heptanal:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly add a solution of heptanal in anhydrous diethyl ether via the dropping funnel. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Potential Transformations

As a secondary alcohol, this compound can undergo a variety of chemical transformations, making it a potentially useful intermediate in organic synthesis.

Oxidation to 7-Tetradecanone

Oxidation of the secondary hydroxyl group yields the corresponding ketone, 7-tetradecanone. This transformation can be achieved using a range of oxidizing agents, with the choice of reagent depending on the desired scale and selectivity.

  • Chromium-based reagents: Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) or pyridinium chlorochromate (PCC) in dichloromethane are effective for this oxidation.

  • Swern Oxidation: A milder alternative that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine. This method is suitable for sensitive substrates.

Esterification

This compound can be esterified with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. These ester derivatives may possess unique physical properties, such as altered melting points and solubilities, which could be leveraged in formulation science.

  • Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), typically with removal of water to drive the equilibrium.

  • Reaction with Acyl Chlorides: A more reactive method involving the reaction with an acyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

reactions This compound This compound Oxidation Oxidation (e.g., PCC, Swern) This compound->Oxidation Esterification Esterification (e.g., R-COCl, Pyridine) This compound->Esterification 7-Tetradecanone 7-Tetradecanone Oxidation->7-Tetradecanone Ester 7-Tetradecanyl Ester Esterification->Ester

Caption: Key chemical reactions of this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

Analytical MethodExpected Observations
Gas Chromatography-Mass Spectrometry (GC-MS) A single major peak in the chromatogram. The mass spectrum will show a molecular ion peak (M⁺) and characteristic fragmentation patterns of a long-chain secondary alcohol.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching bands just below 3000 cm⁻¹.
¹H NMR Spectroscopy A multiplet in the region of 3.5-3.8 ppm corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH). Complex multiplets for the methylene protons of the alkyl chains. Triplets for the terminal methyl groups.
¹³C NMR Spectroscopy A peak in the region of 70-80 ppm for the carbon attached to the hydroxyl group. A series of peaks in the aliphatic region for the other carbon atoms.
Representative GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation:

    • Injector: Split/splitless injector, operated at a temperature sufficient to volatilize the sample (e.g., 250 °C).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: A temperature ramp to separate components, for example, starting at 100 °C and ramping to 250 °C.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and compare the obtained mass spectrum with reference spectra if available.

Applications in Drug Development and Research

While specific applications of this compound in drug development are not widely reported, its properties as a long-chain fatty alcohol suggest several potential areas of utility, drawing parallels with its more studied isomer, 1-tetradecanol.

Intermediate in the Synthesis of Novel Molecules

The reactivity of the secondary hydroxyl group allows this compound to be used as a building block for more complex molecules. The long alkyl chains can impart lipophilicity, which is a critical parameter in drug design for modulating properties such as membrane permeability and protein binding.

Excipient in Pharmaceutical Formulations

Long-chain fatty alcohols are often used as excipients in topical, oral, and parenteral formulations. They can function as:

  • Emollients and thickeners: In creams and ointments, they can improve the texture and skin feel.

  • Solubilizing agents: For poorly water-soluble active pharmaceutical ingredients (APIs).

  • Penetration enhancers: The lipophilic nature of this compound could facilitate the transport of APIs across the skin or other biological membranes.

Component of Drug Delivery Systems

Fatty alcohols are key components in various drug delivery systems, such as solid lipid nanoparticles (SLNs) and niosomes. The branched nature of this compound, due to the internal position of the hydroxyl group, may offer different packing properties and release kinetics compared to linear primary alcohols.

Conclusion

This compound is a secondary fatty alcohol with well-defined chemical properties that can be synthesized and characterized using standard organic chemistry techniques. Although its direct application in drug development is not yet established, its structural features and reactivity make it a compound of interest for further investigation. Researchers and drug development professionals can explore its potential as a synthetic intermediate for new chemical entities and as a functional excipient in advanced drug delivery systems. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for such exploratory work.

References

Methodological & Application

Application Notes & Protocols for the Laboratory Synthesis of 7-Tetradecanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of established laboratory methods for the synthesis of 7-Tetradecanol (C₁₄H₃₀O), a secondary long-chain fatty alcohol.[1] Two primary, robust synthetic strategies are detailed: the Grignard reaction involving the coupling of heptylmagnesium bromide with heptanal, and the reduction of the corresponding ketone, 7-tetradecanone. This document furnishes detailed, step-by-step protocols, explains the chemical principles underpinning each method, and offers insights into reaction optimization, work-up, and purification. The information is designed to be a practical resource for researchers requiring high-purity this compound for applications in materials science, pharmacology, and organic synthesis.

Introduction and Strategic Overview

This compound is a 14-carbon secondary alcohol with the hydroxyl group located at the C7 position.[1] Its structure, consisting of two symmetrical C7 alkyl chains attached to the alcohol carbon, makes it a valuable molecule for studies involving surfactants, lubricants, and as a precursor in the synthesis of more complex molecules. The selection of a synthetic route depends on factors such as starting material availability, required scale, and desired purity.

This guide focuses on two of the most direct and reliable C-C bond formation and functional group transformation strategies in organic chemistry:

  • Method A: Grignard Reaction: A classic and highly effective method for forming carbon-carbon bonds.[2] This pathway involves the nucleophilic attack of a heptyl Grignard reagent on the electrophilic carbonyl carbon of heptanal.[3]

  • Method B: Ketone Reduction: A straightforward functional group interconversion where the precursor ketone, 7-tetradecanone, is reduced to the secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[4][5]

Below is a high-level overview of the synthetic pathways described.

Synthesis_Overview cluster_0 Method A: Grignard Synthesis cluster_1 Method B: Ketone Reduction HeptylBromide Heptyl Bromide HeptylMgBr Heptylmagnesium Bromide (Grignard Reagent) GrignardAdd Grignard Addition HeptylBromide->GrignardAdd Mg Magnesium (Mg) HeptylMgBr->GrignardAdd Heptanal Heptanal Heptanal->GrignardAdd ProductA This compound GrignardAdd->ProductA HeptanoylChloride Heptanoyl Chloride KetoneSynth Ketone Synthesis HeptanoylChloride->KetoneSynth HeptanoicAcid Heptanoic Acid HeptanoicAcid->HeptanoylChloride SOCl₂ Ketone 7-Tetradecanone KetoneSynth->Ketone Reduction Reduction (NaBH4) Ketone->Reduction ProductB This compound Reduction->ProductB

Caption: High-level overview of the two primary synthetic routes to this compound.

Method A: Synthesis via Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis for its reliability in forming C-C bonds. The reaction proceeds by the nucleophilic addition of an organomagnesium halide to a carbonyl group.[2] For the synthesis of this compound, this involves the reaction between heptylmagnesium bromide and heptanal.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with protic sources, such as water or alcohols, which would quench the reagent.[6] Therefore, all glassware must be flame- or oven-dried, and anhydrous solvents must be used.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice. They are aprotic and solvate the magnesium complex, stabilizing the Grignard reagent.[6]

  • Initiation: The reaction between the alkyl halide and magnesium turnings can sometimes be slow to start. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.[7]

  • Work-up: A weak acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), is used to quench the reaction and protonate the resulting alkoxide. Using strong acids can sometimes lead to side reactions like dehydration, especially with secondary alcohols.[8]

Workflow for Grignard Synthesis

Grignard_Workflow start Start prep_reagent Prepare Grignard Reagent: Heptyl Bromide + Mg in Anhydrous Ether start->prep_reagent add_aldehyde Slowly Add Heptanal Solution at 0°C prep_reagent->add_aldehyde react Stir at Room Temperature add_aldehyde->react quench Quench with Saturated Aqueous NH4Cl at 0°C react->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify end Pure this compound purify->end

Caption: Step-by-step workflow for the Grignard synthesis of this compound.

Detailed Protocol: Grignard Synthesis

Materials:

  • Magnesium turnings

  • Heptyl bromide

  • Heptanal

  • Anhydrous diethyl ether

  • Iodine (one small crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser and drying tube (CaCl₂)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Ice bath

Procedure:

  • Grignard Reagent Formation: a. Place magnesium turnings (1.1 eq) in the flame-dried three-neck flask under an inert atmosphere (N₂ or Ar). b. Add a single crystal of iodine. c. In the dropping funnel, prepare a solution of heptyl bromide (1.0 eq) in anhydrous diethyl ether. d. Add a small portion of the heptyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Gentle warming may be required if the reaction does not start.[9] e. Once initiated, add the remaining heptyl bromide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.

  • Reaction with Heptanal: a. Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. b. Dissolve heptanal (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. c. Add the heptanal solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C. An exothermic reaction will be observed. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Cool the reaction mixture back to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). d. Combine the organic layers and wash sequentially with water and then brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. f. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[10]

Method B: Synthesis via Ketone Reduction

Stage 1: Synthesis of 7-Tetradecanone

A common method for synthesizing a non-symmetrical ketone like 7-tetradecanone is the reaction of an organometallic reagent with an acyl chloride. Here, we describe the reaction of heptanoyl chloride with a hexyl organometallic reagent (e.g., a Gilman cuprate for higher yields and fewer side products compared to a Grignard reagent). A more direct, albeit potentially lower-yielding, approach involves the reaction of two equivalents of an organolithium reagent with a carboxylic acid. For this guide, we will focus on the synthesis of the necessary acyl chloride from heptanoic acid.

Heptanoyl Chloride Synthesis: Heptanoyl chloride can be readily prepared from heptanoic acid by reacting it with thionyl chloride (SOCl₂).[11]

Protocol: Heptanoyl Chloride from Heptanoic Acid

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl gas), add heptanoic acid (1.0 eq).

  • Slowly add thionyl chloride (1.2 eq) at room temperature.

  • Gently heat the mixture to reflux for 1-2 hours until gas evolution ceases.

  • The excess thionyl chloride can be removed by distillation, and the resulting heptanoyl chloride can be purified by vacuum distillation.[11]

The subsequent reaction of heptanoyl chloride with an appropriate nucleophile (like lithium dihexylcuprate) would yield 7-tetradecanone.[12]

Stage 2: Reduction of 7-Tetradecanone

The reduction of a ketone to a secondary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is an ideal reagent for this step due to its selectivity for aldehydes and ketones, its safety in handling (compared to LiAlH₄), and its compatibility with protic solvents like methanol or ethanol.[5][13][14]

Causality Behind Experimental Choices:

  • Reducing Agent: NaBH₄ is a mild and selective reducing agent that efficiently reduces ketones to secondary alcohols. It is safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄).[5]

  • Solvent: Methanol or ethanol are common solvents as they are protic and can participate in the protonation step of the mechanism, and they readily dissolve the ketone and NaBH₄.[15]

  • Temperature: The reaction is often performed at room temperature or in an ice bath to control the exothermic reaction rate.[16]

Workflow for Ketone Reduction

Ketone_Reduction_Workflow start Start dissolve Dissolve 7-Tetradecanone in Methanol start->dissolve cool Cool Solution to 0°C dissolve->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 react Stir at Room Temperature (Monitor by TLC) add_nabh4->react quench Quench with Water or Dilute HCl react->quench concentrate Remove Methanol in vacuo quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry purify Concentrate and Purify dry->purify end Pure this compound purify->end

Caption: Step-by-step workflow for the reduction of 7-Tetradecanone.

Detailed Protocol: Ketone Reduction

Materials:

  • 7-Tetradecanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: a. Dissolve 7-tetradecanone (1.0 eq) in methanol in a round-bottom flask. b. Cool the solution to 0 °C in an ice bath with stirring. c. Slowly add sodium borohydride (1.2 eq) to the solution in small portions. Control the rate of addition to manage the effervescence.

  • Reaction and Monitoring: a. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. b. Monitor the reaction's progress by TLC until the starting ketone is fully consumed (typically 1-2 hours).

  • Work-up and Purification: a. Cool the mixture in an ice bath and quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~5-6) and gas evolution stops. b. Remove the methanol using a rotary evaporator. c. Add water to the residue and extract the product with ethyl acetate (3x). d. Combine the organic layers and wash with water and then brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. f. The resulting crude product can be purified by flash column chromatography or recrystallization if it is a solid at room temperature.

Comparison of Synthesis Methods

ParameterMethod A: Grignard ReactionMethod B: Ketone Reduction
Starting Materials Heptyl bromide, Heptanal7-Tetradecanone
Key Transformation C-C bond formationCarbonyl reduction
Reagent Sensitivity Highly sensitive to water/protonsModerately sensitive
Reaction Conditions Strict anhydrous, inert atmosphereMilder, can be run in air
Number of Steps 1-2 (if Grignard reagent is made in situ)1 (from ketone), 2+ (from acid)
Typical Yields Good to excellent (60-85%)Excellent (90-98%)
Key Advantage Builds carbon skeleton directlyHigh-yielding, simple procedure
Key Disadvantage Requires stringent reaction conditionsRequires synthesis of the ketone precursor

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. Key signals in ¹H NMR would include a multiplet for the CH-OH proton and characteristic signals for the alkyl chains.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol.

  • Mass Spectrometry (MS): Confirms the molecular weight (214.39 g/mol ) and provides fragmentation patterns consistent with the structure.[1]

  • Melting Point: Can be used to assess the purity of the final product if it is a solid.

References

Protocol for purification of synthetic 7-Tetradecanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of Synthetic 7-Tetradecanol

Abstract

This compound is a secondary fatty alcohol with applications in various research and industrial fields, including as a precursor in the synthesis of surfactants, lubricants, and specialty chemicals. The purity of synthetic this compound is critical for its intended application, as impurities from the synthesis process can interfere with downstream reactions and product performance. This document provides a comprehensive guide to the purification of crude synthetic this compound, detailing protocols for fractional vacuum distillation, flash column chromatography, and recrystallization. It also outlines methods for purity assessment to validate the success of the purification strategy.

Introduction: The Rationale for Purification

Synthetic routes to this compound, often involving Grignard reactions or other organometallic additions, typically yield a crude product contaminated with unreacted starting materials, solvents, and reaction byproducts. These impurities can include other isomeric alcohols, ketones (e.g., 7-tetradecanone), and hydrocarbons.[1] Achieving high purity is therefore not merely a suggestion but a prerequisite for reliable and reproducible research and development.

This guide is designed for researchers and drug development professionals, offering a logical, step-by-step approach to achieving >99% purity. The protocols are built on fundamental principles of organic chemistry, emphasizing not just the procedural steps but the causality behind them.

Physicochemical Properties of this compound

Understanding the physical properties of the target compound is the foundation of any purification strategy. These properties dictate the choice of solvents, temperature, and pressure parameters.

PropertyValueSource
Molecular Formula C₁₄H₃₀O[2][3]
Molecular Weight 214.39 g/mol [2][3]
Appearance White to almost white crystalline powder/solid
Melting Point 42 °C
Boiling Point 156 °C at 1.9 kPa (approx. 14.25 Torr)
Solubility Practically insoluble in water; soluble in organic solvents like diethyl ether, ethanol, hexanes, and ethyl acetate.[4][5]

Guiding Principles of Purification

A multi-step purification strategy is often necessary for achieving high purity. The choice and sequence of methods depend on the nature and quantity of impurities.

  • Fractional Vacuum Distillation: This technique is ideal for a coarse, initial purification, especially when dealing with large quantities of crude product. It effectively separates compounds based on differences in their boiling points.[6][7][8] By reducing the pressure, the boiling point of high-boiling compounds like this compound is lowered, preventing thermal decomposition.

  • Flash Column Chromatography: This is a highly effective method for separating compounds with similar polarities.[9][10][11] It relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[12] Its speed and efficiency make it a staple in synthetic chemistry.[12]

  • Recrystallization: As a final polishing step, recrystallization is unparalleled for removing trace impurities from a solid compound.[13][14][15] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[16] Slow cooling allows for the formation of a pure crystal lattice, excluding impurities which remain in the solvent.[13]

Overall Purification Workflow

The following diagram illustrates the logical flow of the purification process, from crude material to a final, analytically pure product.

Purification_Workflow cluster_start Initial State cluster_purification Purification Stages cluster_analysis Quality Control cluster_end Final Product Crude Crude Synthetic This compound Distillation Fractional Vacuum Distillation (Optional, for large scale) Crude->Distillation Coarse Cleanup Chromatography Flash Column Chromatography Crude->Chromatography Direct Purification (Small Scale) Distillation->Chromatography Remove Bulk Impurities Recrystallization Recrystallization Chromatography->Recrystallization Fine Polishing Purity_Analysis Purity Assessment (GC, NMR, MP) Recrystallization->Purity_Analysis Verification Pure_Product Pure this compound (>99%) Purity_Analysis->Pure_Product Release

Caption: Workflow for the purification of this compound.

Materials and Equipment

  • Reagents: Hexanes (ACS grade), Ethyl Acetate (ACS grade), Methanol (ACS grade), Triethylamine, Silica Gel (230-400 mesh for flash chromatography).[9]

  • Glassware: Round-bottom flasks, Vigreux column, distillation head, condenser, receiving flasks, separatory funnel, Erlenmeyer flasks, Büchner funnel, vacuum flask.

  • Equipment: Rotary evaporator, vacuum pump, heating mantle, magnetic stirrer with stir bars, Thin Layer Chromatography (TLC) plates (silica gel), UV lamp, melting point apparatus, Gas Chromatograph (GC-FID).

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[17] this compound may cause skin and eye irritation.[18]

Protocol 1: Fractional Vacuum Distillation (Optional First Pass)

This protocol is recommended for crude material volumes greater than 50 g or when significant low-boiling or high-boiling impurities are present.

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuate: Connect the apparatus to a vacuum pump and slowly reduce the pressure to ~2.0 kPa.

  • Heating: Begin stirring and gently heat the flask using a heating mantle.

  • Fraction Collection:

    • Collect and discard the initial low-boiling fraction (forerun), which may contain residual solvents or volatile byproducts.

    • Slowly increase the temperature. Collect the main fraction distilling at a stable temperature, expected to be around 156-160 °C at ~1.9 kPa.

    • Stop the distillation before all the material has evaporated to avoid concentrating non-volatile, potentially unstable impurities in the distillation pot.

  • Analysis: Analyze a small sample of the distilled product by TLC or GC to assess the effectiveness of the separation.

Protocol 2: Flash Column Chromatography

This is the primary purification method for removing closely related impurities.

  • Solvent System Selection:

    • Using TLC, determine a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate.

    • The ideal solvent system should provide a Retention Factor (Rf) of ~0.2-0.3 for this compound. This ensures good separation from less polar and more polar impurities.

  • Column Packing:

    • Select a column of appropriate size for the amount of material.

    • Prepare a slurry of silica gel in the non-polar solvent (hexanes).

    • Pour the slurry into the column and use positive pressure to pack the silica bed, ensuring there are no cracks or air bubbles.[9]

  • Sample Loading:

    • Dissolve the crude or distilled this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin elution with the selected solvent system. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexanes), often yields the best separation.[19]

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp (if applicable) and/or with a chemical stain (e.g., potassium permanganate).

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified alcohol.

Protocol 3: Recrystallization (Final Polishing)

This protocol is used to achieve the highest possible purity for the solid this compound.

  • Solvent Selection:

    • Test the solubility of the purified alcohol in various solvents (e.g., hexanes, acetone, methanol) at room temperature and at their boiling points.

    • An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[13] For a long-chain alcohol, a non-polar solvent like hexanes or a mixed solvent system may be effective.[14][20]

  • Dissolution:

    • Place the this compound from the chromatography step into an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.[13]

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[16]

    • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Purity Assessment and Validation

The success of the purification must be validated using analytical techniques.

  • Gas Chromatography (GC): This is the gold standard for determining the purity of volatile compounds like this compound.[21][22] A single, sharp peak on the chromatogram indicates a high degree of purity. Purity can be quantified by peak area integration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of this compound and detect the presence of any structurally related impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. For this compound, this should be close to the literature value of 42 °C. A broad or depressed melting point range indicates the presence of impurities.

TechniqueExpected Result for >99% Pure this compound
GC-FID Single major peak with area % > 99.0%
¹H NMR Spectrum consistent with the structure of this compound; absence of impurity signals.
Melting Point Sharp range, e.g., 41-42 °C

Conclusion

The purification of synthetic this compound to a high degree of purity is readily achievable through a systematic application of standard organic chemistry techniques. A combination of flash column chromatography for the primary separation followed by recrystallization for final polishing typically yields a product with >99% purity. The specific strategy can be adapted based on the scale of the synthesis and the nature of the impurities. Rigorous analytical validation is essential to confirm the final purity of the material.

References

Definitive Analysis of 7-Tetradecanol by Gas Chromatography-Mass Spectrometry (GC-MS): Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of 7-Tetradecanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a C14 secondary fatty alcohol, is a significant semiochemical, notably acting as an aggregation pheromone in various insect species.[1] Its accurate detection and quantification are critical in chemical ecology, pest management, and environmental monitoring. This document delineates two robust protocols: direct analysis for rapid screening and a derivatization-based method for enhanced sensitivity and chromatographic performance. We will explore the causality behind each procedural step, from sample preparation to mass spectral interpretation, ensuring a self-validating and reproducible methodology for researchers, scientists, and drug development professionals.

Foundational Principles: The Rationale for GC-MS in this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like this compound.[2] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the analytical column.[3] As compounds elute from the column, they enter the mass spectrometer, which bombards them with electrons, causing ionization and fragmentation. The resulting mass spectrum is a unique chemical fingerprint based on the mass-to-charge ratio (m/z) of the fragments, allowing for highly confident identification.[4]

Long-chain alcohols such as this compound (Molecular Weight: 214.39 g/mol [5]) present a specific challenge. The polar hydroxyl (-OH) group can engage in hydrogen bonding, leading to poor peak shape (tailing) and potential adsorption on the column, especially when using standard non-polar columns.[6] To mitigate these effects, two primary strategies are employed:

  • Direct Analysis on a Polar Column: Utilizes a stationary phase with a polarity similar to the analyte, improving peak symmetry without chemical modification.[7] This method is faster but may offer lower sensitivity.

  • Chemical Derivatization: Involves converting the polar -OH group into a less polar, more volatile functional group.[6] This is the most robust approach for trace-level quantification, as it significantly enhances chromatographic behavior and thermal stability.[8][9] Trimethylsilylation (TMS), which converts the alcohol to a TMS ether, is a common and effective method.[10][11]

Chemical Properties of this compound
PropertyValueSource
Chemical Formula C₁₄H₃₀OPubChem[5]
Molecular Weight 214.39 g/mol PubChem[5]
CAS Number 3981-79-1ChemicalBook[12]
Boiling Point 278.2 °C (Predicted)PubChem
Melting Point 42 °CChemicalBook[12]
Synonyms 1-Hexyl-1-octanol, Tetradecan-7-olChemicalBook[12]

Experimental Workflow: From Sample to Signal

The analytical workflow must be meticulously planned to ensure data integrity. The choice between direct analysis and derivatization depends on the sample matrix, required sensitivity, and available instrumentation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Pathways cluster_instrument Instrumental Analysis Sample Sample Collection (e.g., Pheromone Trap Extract) Solvent Dissolution in Volatile Solvent (e.g., Hexane) Sample->Solvent Cleanup Filtration / Centrifugation Solvent->Cleanup Deriv Protocol 2: Derivatization (TMS) Cleanup->Deriv Direct Protocol 1: Direct Analysis Cleanup->Direct GC Gas Chromatography (Separation) Deriv->GC Direct->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Processing (Integration & Library Search) MS->Data Fragmentation cluster_frags Parent [CH₃(CH₂)₅–CH(OH)–(CH₂)₆CH₃]⁺˙ M⁺˙ = m/z 214 Frag1 [CH(OH)(CH₂)₆CH₃]⁺ m/z 145 Parent->Frag1 α-cleavage Frag2 [CH₃(CH₂)₅CH(OH)]⁺ m/z 117 Parent->Frag2 α-cleavage Frag3 [C₅H₁₁]⁺ m/z 71 Parent->Frag3 Further fragmentation Frag4 [C₆H₁₃]⁺ m/z 85 Parent->Frag4 Further fragmentation

References

Application Notes and Protocols for the Comprehensive NMR Analysis of 7-Tetradecanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the structural elucidation of 7-Tetradecanol using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, these notes move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. We will cover sample preparation, 1D NMR (¹H and ¹³C), and advanced 2D NMR techniques (COSY, HSQC, HMBC) to achieve a complete and unambiguous assignment of the molecular structure.

Introduction: Strategy for Structural Elucidation

This compound (C₁₄H₃₀O) is a long-chain secondary fatty alcohol.[1] Its structure consists of a 14-carbon aliphatic chain with a hydroxyl group at the C7 position. While its basic formula is simple, complete and unequivocal confirmation of the hydroxyl group's position and the assignment of all proton and carbon signals require a multi-faceted NMR strategy.

Our approach is systematic:

  • 1D NMR (¹H and ¹³C): To identify all unique proton and carbon environments and their chemical nature (e.g., CH₃, CH₂, CH, C-OH).

  • 2D NMR (COSY, HSQC, HMBC): To assemble the molecular "puzzle" by establishing connectivity between atoms, confirming the carbon backbone, and pinpointing the location of the hydroxyl group.

This hierarchical approach ensures that each step validates the next, leading to a highly confident structural assignment.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Connectivity H1_NMR ¹H NMR (Proton Environments & Splitting) COSY COSY (¹H—¹H Connectivity) H1_NMR->COSY Identifies coupled protons HMBC HMBC (Long-Range ¹H—¹³C Connectivity) H1_NMR->HMBC Provides long-range anchors C13_NMR ¹³C NMR + DEPT (Carbon Environments & Type) HSQC HSQC (Direct ¹H—¹³C Attachment) C13_NMR->HSQC Identifies C-H pairs C13_NMR->HMBC Provides long-range anchors Structure Final Validated Structure of this compound COSY->Structure Assembles the molecular framework HSQC->Structure Assembles the molecular framework HMBC->Structure Assembles the molecular framework

Caption: Overall workflow for the NMR-based structural elucidation of this compound.

PART 1: Sample Preparation Protocol

The quality of NMR spectra is fundamentally dependent on proper sample preparation.[2] A homogeneous solution free of particulate matter is critical for achieving high-resolution spectra, as suspended solids disrupt the magnetic field's homogeneity.

Materials:

  • This compound sample

  • High-quality 5 mm NMR tubes and caps[2]

  • Deuterated chloroform (CDCl₃), 99.8+ atom % D

  • Pasteur pipettes and glass wool

  • Volumetric flask or vial

Protocol:

  • Sample Weighing: Accurately weigh the sample. For ¹H NMR, 5-25 mg is sufficient. For the less sensitive ¹³C and 2D NMR experiments, a more concentrated sample of 20-50 mg is recommended.[3][4]

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice as it dissolves nonpolar to moderately polar organic compounds and has a well-characterized residual solvent peak (~7.26 ppm). The use of a deuterated solvent is mandatory for the spectrometer's deuterium lock, which stabilizes the magnetic field.[5]

  • Dissolution: Transfer the weighed this compound into a clean vial. Add approximately 0.6-0.7 mL of CDCl₃.[2] Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution should be formed.

  • Filtration (Critical Step): Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution directly into the NMR tube.[4] This step removes any dust or microparticulates that can broaden spectral lines and interfere with shimming.

  • Tube Capping and Labeling: Cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly. The sample is now ready for analysis.

PART 2: 1D NMR Analysis: The Building Blocks

A. ¹H NMR Spectroscopy: Proton Environment Mapping

¹H NMR provides information on the number of distinct proton environments, their electronic state, and the number of neighboring protons.

Acquisition Protocol:

  • Experiment: Standard 1D proton acquisition.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Key Parameters: A spectral width of ~12 ppm, sufficient relaxation delay (d1) of 1-2 seconds, and 8-16 scans are typically adequate for a sample of this concentration.

Interpretation of the this compound ¹H NMR Spectrum:

Due to the molecule's symmetry around the C7 carbon, we expect to see 8 distinct proton signals.

this compound Structure with Proton Labeling

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Label# of Protons (Integration)Predicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
H7 1~3.6Multiplet~6-7 Hzα-proton: Attached to the carbon bearing the electronegative oxygen, causing significant deshielding.[6]
OH 11.0 - 5.0Broad SingletN/AHighly variable shift due to hydrogen bonding.[6] Rapid exchange often prevents observable coupling.[7]
H6, H8 4~1.5 - 1.6Multiplet~7 Hzβ-protons: Adjacent to the carbinol center, slightly deshielded.
H5, H9 4~1.4Multiplet~7 HzPart of the main aliphatic chain.
H2-H4, H10-H12 12~1.2 - 1.3Multiplet (Overlapping)~7 HzBulk of the aliphatic chain protons, shielded and overlapping.[6]
H1, H13 6~0.88Triplet~7 HzTerminal methyl groups, most shielded protons. Split by adjacent CH₂ group (n+1=3).[8]
  • D₂O Shake: To confirm the OH peak, a "D₂O shake" experiment can be performed. Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will cause the OH proton to exchange with deuterium, leading to the disappearance of its signal.[7]

B. ¹³C NMR & DEPT Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR reveals each unique carbon environment as a single line. The DEPT-135 experiment further clarifies whether a carbon is a CH, CH₂, or CH₃.

Acquisition Protocol:

  • Experiment: Standard 1D ¹³C acquisition with proton decoupling, followed by a DEPT-135 experiment.

  • Solvent: CDCl₃

  • Key Parameters: A spectral width of ~220 ppm and a significantly higher number of scans (e.g., 1024 or more) are needed due to the low natural abundance of ¹³C.

Interpretation of the this compound ¹³C NMR Spectrum:

The molecule's symmetry results in 7 unique carbon signals.

this compound Structure with Carbon Labeling

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Results for this compound

Carbon LabelPredicted δ (ppm)DEPT-135 PhaseRationale
C7 ~72-75Positive (CH)α-carbon: Directly attached to oxygen, highly deshielded.[6]
C6, C8 ~38-40Negative (CH₂)β-carbons: Mildly deshielded by the inductive effect of the OH group.
C5, C9 ~25-27Negative (CH₂)γ-carbons: Less affected by the OH group.
C4, C10 ~29-30Negative (CH₂)Aliphatic chain carbon.
C3, C11 ~32-33Negative (CH₂)Aliphatic chain carbon.
C2, C12 ~22-23Negative (CH₂)Penultimate carbon in the chain.
C1, C13 ~14Positive (CH₃)Terminal methyl carbon, most shielded.[9]

PART 3: 2D NMR Analysis: Assembling the Structure

2D NMR experiments provide the crucial connectivity information needed to link the puzzle pieces from the 1D spectra into a complete molecular structure.

A. COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[10] This allows for the mapping of proton-proton networks along the aliphatic chains.

Protocol: Standard DQF-COSY or gradient-selected COSY pulse sequence.

Expected Correlations:

  • A strong cross-peak between H7 and the protons on its neighboring carbons, H6 and H8 .

  • A chain of correlations tracing the backbone: H1H2H3 ...↔H6H7 .

  • A symmetrical chain on the other side: H7H8H9 ...↔H12H13 .

Caption: Key expected three-bond (³J) correlations in the COSY spectrum of this compound.

B. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment directly correlates each proton with the carbon it is attached to (a one-bond correlation).[11] This is the most reliable way to assign carbon signals based on their attached, and more easily distinguished, proton signals.

Protocol: Standard gradient-selected, multiplicity-edited HSQC pulse sequence.

Expected Correlations: The spectrum will show a cross-peak for every C-H bond in the molecule, directly linking the assignments from Table 1 and Table 2.

  • H1/H13 (~0.88 ppm) will correlate with C1/C13 (~14 ppm).

  • H7 (~3.6 ppm) will correlate with C7 (~72-75 ppm).

  • All other CH₂ protons will correlate with their respective CH₂ carbons.

  • The multiplicity editing feature will show C1/C13 and C7 as positive phase (or one color) and all other CH₂ carbons as negative phase (or another color), confirming the DEPT-135 results with higher sensitivity.[12]

C. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the final key to confirming the overall structure. It reveals correlations between protons and carbons that are 2, 3, and sometimes 4 bonds apart.[11] This is invaluable for piecing together fragments, especially across quaternary carbons or heteroatoms where COSY correlations cannot pass.

Protocol: Standard gradient-selected HMBC pulse sequence, optimized for J-couplings of ~8 Hz.

Key Expected Long-Range Correlations:

  • From H7: The proton on the carbinol carbon should show correlations to the carbons two bonds away (C6 and C8 ) and three bonds away (C5 and C9 ). This definitively places the OH group at the C7 position.

  • From H1/H13: The terminal methyl protons should show correlations to C2/C12 (two bonds) and C3/C11 (three bonds), confirming the ends of the aliphatic chains.

  • From H6/H8: These protons will correlate to C7 , providing further confirmation of the structure around the alcohol functional group.

Caption: Key HMBC correlations around the C7 carbinol center of this compound.

PART 4: Conclusion and Data Summary

By systematically applying 1D and 2D NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved. The ¹H and ¹³C spectra provide the fundamental chemical shift and multiplicity data. The COSY spectrum confirms the proton-proton connectivity along the two aliphatic chains. The HSQC spectrum links each proton to its directly attached carbon. Finally, the HMBC spectrum provides the critical long-range correlations that piece the entire carbon framework together, confirming the precise location of the hydroxyl group at C7. This comprehensive approach exemplifies a robust, self-validating method for molecular characterization.

References

Field Application Techniques for 7-Tetradecanol as a Pest Attractant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the field application of 7-Tetradecanol, a semiochemical identified as a potential attractant for certain agricultural pests. While research into the specific applications of this compound is ongoing, this guide synthesizes current knowledge, focusing on its potential use for monitoring and managing mirid bugs, specifically Apolygus lucorum and Adelphocoris suturalis. The protocols outlined herein are designed for researchers, scientists, and pest management professionals to facilitate further investigation and development of this compound-based pest management strategies. This guide provides detailed methodologies for lure formulation, dispenser preparation, trap deployment, and data collection, grounded in established principles of chemical ecology and integrated pest management (IPM).

Introduction: this compound as a Kairomonal Attractant

This compound (C₁₄H₃₀O) is a secondary fatty alcohol that has been investigated as a potential pest attractant.[1][2] Semiochemicals, such as this compound, are compounds that convey chemical messages and can be harnessed for environmentally sound pest management strategies.[3][4] These strategies include monitoring pest populations, mass trapping, and mating disruption.[3] The use of kairomones, which are semiochemicals that benefit the receiver but not the emitter, is a growing area of interest in IPM as they can be used to lure pests to traps or to areas treated with insecticides.[3][5]

Recent studies have explored the role of tetradecane and its derivatives, including this compound, as attractants for the mirid bugs Apolygus lucorum and Adelphocoris suturalis.[6][7][8][9] These polyphagous pests cause significant damage to a wide range of crops.[9] While research has indicated that other related compounds like tetradecane and tetradecanoic acid may be more potent attractants for these specific mirid species, this compound has been identified as a compound of interest, warranting further field evaluation.[6][7][8][9]

This guide provides a foundational framework for conducting such evaluations, offering detailed protocols to ensure experimental rigor and reproducibility.

Target Pest Species: Mirid Bugs

The primary target pests for this compound application, based on current literature, are mirid bugs of the species:

  • Apolygus lucorum (Green Mirid Bug)

  • Adelphocoris suturalis

Both species are significant agricultural pests, particularly in cotton and fruit orchards.[9] The protocols outlined below are specifically tailored for monitoring these mirid bug populations.

Lure Formulation and Dispenser Preparation

The efficacy of a semiochemical lure is highly dependent on its formulation, including the purity of the active ingredient, the chosen solvent, and the loading dose, as well as the type of dispenser used to ensure a controlled release.[10]

Materials for Lure Formulation
  • This compound (≥95% purity)

  • High-purity hexane (or other suitable volatile solvent)

  • Micropipettes (10 µL, 100 µL, 1000 µL)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Analytical balance

Dispenser Types

A variety of dispensers can be used for the controlled release of semiochemicals.[11][12] For long-chain alcohols like this compound, common choices include:

  • Rubber Septa: Inexpensive and easy to load, suitable for short to medium-term deployment.

  • Polyethylene Vials: Offer a longer field life and a more consistent release rate.

  • Membrane Dispensers: Provide a highly controlled, zero-order release rate.[11]

The selection of the dispenser will depend on the desired field life of the lure and the specific environmental conditions of the study site.[2]

Protocol for Lure Preparation (Rubber Septa Dispenser)

This protocol describes the preparation of rubber septa dispensers, a common and cost-effective choice for initial field trials.

  • Dispenser Pre-treatment: To remove any residual contaminants, place rubber septa in a beaker with hexane and sonicate for 15-20 minutes. Rinse with fresh hexane and allow to air dry completely in a fume hood.

  • Preparation of Stock Solution: In a fume hood, accurately weigh a known amount of this compound and dissolve it in a precise volume of high-purity hexane to achieve the desired concentration. For initial trials, concentrations of 1.5 mg/mL and 15 mg/mL can be prepared based on laboratory olfactometer studies.[8]

  • Loading the Dispensers: Using a micropipette, carefully apply a precise volume of the this compound stock solution onto the center of each pre-treated rubber septum. The loading dose can be varied to determine the optimal concentration for attraction.

  • Solvent Evaporation: Allow the hexane to evaporate completely from the septa in a fume hood. This may take several minutes.

  • Conditioning and Storage: Place the loaded septa in individual glass vials with PTFE-lined caps and store them at -20°C until field deployment. This minimizes the loss of the volatile attractant.

Table 1: Recommended Starting Doses for this compound Lures
Lure PotencyConcentration of Stock SolutionVolume to Apply per SeptumFinal Loading Dose per Septum
Low1.5 mg/mL100 µL150 µg
High15 mg/mL100 µL1500 µg (1.5 mg)

Note: These are suggested starting doses based on laboratory studies.[8] Field optimization is recommended.

Lure_Preparation_Workflow cluster_prep Preparation cluster_loading Loading cluster_storage Storage start Start weigh Weigh this compound start->weigh pretreat Pre-treat Rubber Septa start->pretreat dissolve Dissolve in Hexane weigh->dissolve stock_solution Stock Solution dissolve->stock_solution load Load Septa with Stock Solution stock_solution->load pretreat->load evaporate Evaporate Solvent load->evaporate store Store at -20°C evaporate->store end Ready for Deployment store->end

Field Application and Trapping Protocol

The success of a pest monitoring program using attractants is critically dependent on the trap design, placement, and maintenance.[13][14]

Trap Selection

For mirid bugs, yellow sticky traps have been shown to be effective in field trials with related attractants.[6][7][8][9]

  • Yellow Sticky Traps: These traps are visually attractive to many diurnal insects, including mirid bugs. They are commercially available in various sizes.

  • Water Pan Traps: These can also be effective for capturing mirid bugs and can be a cost-effective option.[13] A few drops of a non-scented detergent should be added to the water to break the surface tension.

Experimental Design and Trap Deployment

A randomized complete block design is recommended for field trials to minimize the effects of spatial variability.

  • Site Selection: Choose a field with a known or suspected population of the target mirid bug species.

  • Treatment Groups: Include traps baited with different doses of this compound and an unbaited control trap (containing a septum treated only with hexane).

  • Replication: Each treatment should be replicated at least four times.

  • Trap Placement:

    • Mount traps on stakes at canopy height of the crop.

    • Ensure a minimum distance of 20 meters between traps to avoid interference.[6][7]

    • Randomize the placement of traps within each block.

  • Lure Installation: Place one this compound-baited dispenser in the center of each sticky trap or suspended just above the water in a pan trap.

Field_Trial_Layout

Data Collection and Analysis
  • Trap Servicing: Inspect traps weekly. Count and record the number of target mirid bugs captured.

  • Insect Identification: If necessary, use a hand lens or microscope to confirm the species of captured insects.

  • Trap Maintenance: Replace sticky liners or refresh water in pan traps at each servicing interval. Replace lures according to their expected field life (typically 4-6 weeks for rubber septa).

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences between the treatments.

Causality and Self-Validation

The experimental design incorporates a self-validating system. The inclusion of unbaited control traps is crucial to establish the baseline capture rate and to confirm that any increase in captures in the baited traps is due to the attractiveness of this compound. Varying the loading dose of the attractant allows for the determination of a dose-response relationship, further validating the compound's activity. Consistent and significant differences in trap captures between baited and control traps across multiple replicates and time points provide strong evidence of the attractant's efficacy.

Conclusion and Future Directions

This guide provides a robust framework for the initial field evaluation of this compound as a pest attractant for mirid bugs. The protocols are designed to be adaptable for further research and optimization. Future studies should focus on:

  • Determining the optimal loading dose and release rate of this compound.

  • Evaluating different dispenser technologies for long-term field deployment.

  • Investigating the potential for synergistic effects by combining this compound with other known mirid bug attractants.

  • Assessing the efficacy of this compound for attracting other pest species.

The development of effective semiochemical-based tools for pest management is a critical component of sustainable agriculture. Rigorous and standardized field trials, as outlined in this guide, are essential for advancing our understanding and application of compounds like this compound.

References

Application Notes & Protocols: Formulation of 7-Tetradecanol Lures for Insect Traps

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and pest management professionals on the formulation of insect lures utilizing 7-Tetradecanol. As a key semiochemical for various insect species, the efficacy of this compound in trapping and monitoring programs is critically dependent on its correct formulation and deployment. These protocols detail the scientific principles, materials, step-by-step formulation procedures, quality control measures, and field application strategies necessary for developing stable and effective lures. The methodologies are designed to be robust and self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Role of this compound in Chemical Ecology

This compound is a secondary fatty alcohol that functions as a crucial component of the pheromone blend for several insect species, particularly within the order Lepidoptera (moths and butterflies) and Coleoptera (beetles).[1] Pheromones are chemical signals released by an organism that trigger a social response in members of the same species.[2][3] In the context of pest management, synthetic pheromones like this compound are powerful tools for monitoring population dynamics, mass trapping, and mating disruption.[2][4]

The effectiveness of a pheromone-based pest management strategy hinges on the precise formulation of the lure.[5] This involves not only the chemical purity of the active ingredient but also the choice of dispenser, which governs the release rate and longevity of the lure in the field.[4][5] This guide will provide the foundational knowledge and practical protocols to successfully formulate this compound lures for research and operational use.

Scientific Principles of Lure Formulation

Chemical Properties and Chirality

Understanding the physicochemical properties of this compound is fundamental to its formulation. As a relatively volatile organic compound, its release from a dispenser is governed by factors like temperature, air velocity, and the dispenser's matrix properties.

Chirality: A critical concept in pheromone chemistry is chirality, where a molecule can exist in non-superimposable mirror-image forms called enantiomers.[6][7] For many insect species, only one specific enantiomer is biologically active, while the other may be inactive or even inhibitory.[6] For example, in the lichen moth (Miltochrista calamina), males are attracted specifically to the (5R,7R)-isomer of a related pheromone, 5-methylheptadecan-7-ol.[8] Therefore, the synthesis and formulation process must ensure the correct stereoisomer of this compound is used if the target species exhibits such specificity.[6][8][9][10]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₄H₃₀O PubChem[1]
Molecular Weight 214.39 g/mol PubChem[1], CAMEO Chemicals[11]
IUPAC Name tetradecan-7-ol PubChem[1]
CAS Number 3981-79-1 PubChem[1], ChemicalBook[12]
Appearance White to Almost-white Powder/Crystal ChemicalBook[12]
Melting Point 42 °C ChemicalBook[12]
Boiling Point 156 °C @ 14 mmHg ChemicalBook[12]

| Physical State (15°C) | Solid | CAMEO Chemicals[11] |

Dispenser Technology

The dispenser is the vehicle for the controlled release of the pheromone. The choice of dispenser is a crucial decision that impacts the lure's field life, release kinetics, and overall performance.[3][5]

  • Causality: The selection of a dispenser is not arbitrary. A rubber septum, for instance, is chosen for its simplicity and ability to absorb and then passively release the pheromone over several weeks.[13] For longer-lasting applications or different release profiles, more complex polymeric matrices, vials, or microtubes might be necessary.[3][5] Environmental factors are key; high temperatures will increase the release rate from most passive dispensers, potentially shortening the lure's effective lifespan.

Table 2: Comparison of Common Pheromone Dispenser Types

Dispenser Type Typical Material Loading Method Release Kinetics Typical Field Life Advantages Limitations
Rubber Septa Natural or Halobutyl Rubber Solvent Application First-order (High initial release) 3-6 weeks Inexpensive, easy to prepare[13] Variable release rate, sensitive to temperature
Polyethylene Vials/Tubes Polyethylene, Polypropylene Direct liquid filling Zero-order (More constant release) 4-12 weeks Consistent release, higher capacity[3] Higher cost, requires sealing
Membrane/Pouch Laminated Polymers, PVC Pheromone contained within Zero-order (Controlled diffusion) 6-18 weeks Long-lasting, stable release[5][14] More complex manufacturing

| Polymeric Matrix (SPLAT®) | Wax, Polymers | Blended into matrix | First-order | 4-16 weeks | Weather resistant, easy to apply[15] | Can be messy, variable dollop size |

Experimental Workflow for Lure Formulation & Deployment

The following diagram outlines the comprehensive workflow, from initial sourcing of the chemical to final analysis of field data. This process ensures a systematic and verifiable approach to lure development.

Lure_Formulation_Workflow cluster_prep Phase 1: Preparation & Formulation cluster_qc Phase 2: Quality Control cluster_field Phase 3: Field Deployment & Analysis Sourcing Source this compound (>95% Purity) QC1 QC 1: Purity Verification (GC-MS Analysis) Sourcing->QC1 Verify PrepSolution Prepare Loading Solution (Solvent + Pheromone) QC1->PrepSolution Dispenser Select Dispenser Type (e.g., Rubber Septum) Load Load Dispenser with Pheromone Solution Dispenser->Load PrepSolution->Load Apply Evap Solvent Evaporation (Fume Hood) Load->Evap QC2 QC 2: Load Verification (Solvent Extraction & GC-FID) Evap->QC2 Validate QC3 QC 3: Release Rate Assay (Volatile Collection) QC2->QC3 Storage Store Lures (Freezer, Sealed) QC3->Storage Package Deploy Deploy Traps with Lures in Field Storage->Deploy Monitor Monitor Traps Weekly (Count & Record Captures) Deploy->Monitor Analyze Analyze Data (Population Dynamics) Monitor->Analyze

Caption: Workflow from chemical sourcing to field data analysis.

Detailed Formulation Protocol: Rubber Septum Dispenser

This protocol describes the most common method for preparing research-grade lures using rubber septa. The principle involves loading a precise amount of this compound onto the septum using a volatile solvent, which then evaporates, leaving the pheromone absorbed in the polymer matrix.[13]

Materials & Reagents
  • This compound (≥95% purity)

  • Red natural rubber septa (pre-cleaned or solvent-washed)

  • High-purity hexane (or other suitable volatile solvent like dichloromethane)

  • Micropipette (10-100 µL) and sterile tips

  • Glass vials with caps (e.g., 2 mL GC vials)

  • Forceps

  • Analytical balance

  • Fume hood

Step-by-Step Methodology
  • Preparation of Loading Solution (Causality: This step ensures accurate and repeatable dosing of the pheromone onto each lure): a. Work inside a fume hood. b. Determine the desired loading dose per lure (e.g., 1 mg). c. Prepare a stock solution of a known concentration. For a 1 mg dose per 100 µL application, prepare a 10 mg/mL solution. d. Example: Weigh 100 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask. Mix thoroughly.

  • Septa Preparation (Causality: Pre-washing septa removes potential contaminants that could interfere with the pheromone or its release): a. If not pre-cleaned, wash septa with hexane and allow them to fully dry in a fume hood before use.[16] b. Using forceps, place one rubber septum into each glass vial. Do not handle septa with bare hands to avoid contamination.[17]

  • Loading the Septa (Causality: Direct application allows the pheromone solution to be absorbed into the polymer matrix): a. Using a micropipette, carefully apply the desired volume of the loading solution directly onto the center of the septum.[13] b. Example: For a 1 mg dose from a 10 mg/mL solution, apply 100 µL.

  • Solvent Evaporation (Causality: Complete evaporation of the solvent is critical to ensure only the pheromone remains and to prevent solvent-induced alterations to the release rate): a. Leave the vials uncapped in the fume hood for at least 2-4 hours, or until the septa are completely dry and no solvent odor remains.[13] b. Once dry, cap the vials.

  • Storage (Causality: Pheromones can degrade with exposure to heat, light, and air. Proper storage is essential to maintain potency): a. Label each vial clearly with the pheromone name, dose, and date of preparation.[17] b. Store the prepared lures in a freezer (-20°C is sufficient) in a sealed container until field deployment.[14][18]

Quality Control & Validation Protocols

Trustworthy research relies on self-validating systems. These QC steps are essential to confirm the quality and consistency of your formulated lures.

Protocol: Lure Loading Verification by GC-FID

This protocol verifies the amount of this compound loaded onto a sample of lures from a batch.

  • Extraction: a. Take a statistically relevant number of formulated lures (e.g., 3-5 per batch). b. Place each lure in a separate vial with a known volume of solvent (e.g., 1 mL of hexane). c. Sonicate for 15-20 minutes to extract the pheromone from the septum into the solvent.

  • GC Analysis: a. Prepare a calibration curve using standard solutions of this compound of known concentrations. b. Inject a 1 µL aliquot of the extract from each lure into a Gas Chromatograph with a Flame Ionization Detector (GC-FID).[19] c. Typical GC Conditions:

    • Column: HP-5 or similar (30 m x 0.25 mm x 0.25 µm)
    • Injector Temp: 225°C
    • Detector Temp: 275°C
    • Oven Program: Start at 120°C, ramp at 15°C/min to 220°C, hold for 6 min.[19] d. Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve. The result should match the intended loading dose within an acceptable margin of error (e.g., ±10%).

Protocol: Release Rate Determination

This advanced protocol measures the amount of pheromone released over time, which is critical for understanding field longevity.

  • Volatile Collection: a. Place a formulated lure in a glass chamber. b. Pass a controlled stream of purified air (e.g., 100 mL/min) over the lure. c. Trap the volatilized pheromone from the exiting air stream onto an adsorbent tube (e.g., activated charcoal or Porapak Q).[13]

  • Sample Collection & Analysis: a. Collect samples over a set period (e.g., 24 hours) at a constant temperature. b. Elute the trapped pheromone from the adsorbent tube with a small, precise volume of solvent (e.g., 500 µL of dichloromethane).[13] c. Analyze the eluate using GC-FID or GC-MS as described in section 5.1 to quantify the amount of pheromone released. d. Repeat at different time points (e.g., day 1, 7, 14, 21) to profile the release rate over the lure's lifetime.

Field Application Protocol

Proper deployment is as critical as proper formulation for the success of a trapping program.

  • Trap Selection: Choose a trap appropriate for the target insect (e.g., delta traps for moths, bucket traps for some beetles).[2]

  • Trap Placement: a. Hang traps 6 to 8 feet high, placing them within the tree canopy or just above the crop height.[18] b. Position traps at least 5 trees in from the edge of an orchard or field to avoid edge effects. c. Distribute traps uniformly through the area, with additional traps in known "hot spots."

  • Lure Handling: a. Wear gloves when handling lures to prevent cross-contamination.[17] b. Place the lure in the designated holder within the trap. c. Do not leave spent lures or packaging in the field, as residual pheromone can interfere with trapping.[17]

  • Monitoring and Maintenance: a. Check traps weekly, or more frequently when establishing the first flight (biofix). b. Count and record the number of target insects captured. c. Replace lures according to their expected field life (e.g., every 3-5 weeks for rubber septa).[17][18] Store extra lures in a freezer.[18]

References

Application Note: Quantitative Analysis of 7-Tetradecanol in Biological Samples by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Analytical Strategy

7-Tetradecanol (C₁₄H₃₀O) is a long-chain secondary fatty alcohol.[1] Its nonpolar nature and the presence of a hydroxyl group present specific challenges for direct analysis in complex biological samples. The primary analytical hurdles include low volatility, potential for thermal degradation, and active-site interactions within the GC system, which can lead to poor chromatographic peak shape and reduced sensitivity.[2][3]

To overcome these challenges, the cornerstone of this method is a two-fold strategy:

  • Efficient Isolation: A liquid-liquid extraction (LLE) protocol is employed to isolate the lipophilic this compound from the aqueous and protein-rich biological matrix. This step is critical for removing interfering substances and concentrating the analyte.[4][5]

  • Enhanced Volatility and Detection via Derivatization: The polar hydroxyl group of this compound is chemically modified through silylation.[6] This process replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, significantly increasing the analyte's volatility and thermal stability, making it ideal for GC-MS analysis.[7]

This workflow ensures high recovery, excellent sensitivity, and the specificity required for rigorous quantitative bioanalysis.

Materials and Reagents

  • Solvents (HPLC or GC grade): Hexane, Dichloromethane (DCM), Methanol, Acetonitrile

  • Reagents: this compound analytical standard, Isodecanol (Internal Standard), N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), Anhydrous Sodium Sulfate, 0.9% Saline solution.

  • Consumables: 15 mL polypropylene centrifuge tubes, glass autosampler vials with inserts, 200 µL pipette tips, nitrogen gas supply for evaporation.

  • Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporation system, GC-MS system.

Experimental Protocols

Protocol 1: Sample Preparation and Liquid-Liquid Extraction (LLE)

This protocol is designed for a 200 µL plasma sample. Volumes should be scaled accordingly for other sample types or volumes.

  • Sample Thawing & Aliquoting: Thaw frozen biological samples on ice to prevent degradation. Vortex gently to ensure homogeneity. Aliquot 200 µL of the sample (e.g., plasma) into a 15 mL polypropylene centrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the Internal Standard working solution (e.g., Isodecanol in methanol) to each sample, calibrator, and quality control (QC) sample. The use of an IS is crucial to correct for variability in extraction efficiency and instrument response.

  • Protein Precipitation & Initial Extraction: Add 1 mL of methanol to the tube. Vortex vigorously for 30 seconds. This step denatures and precipitates the majority of proteins, releasing matrix-bound analytes.[8]

  • Liquid-Liquid Extraction: Add 2 mL of Hexane:Dichloromethane (4:1, v/v) to the tube. The choice of this solvent mixture provides excellent partitioning for mid-to-low polarity lipids like this compound while minimizing the extraction of highly polar, interfering compounds.[9]

  • Mixing and Phase Separation: Cap the tube and vortex for 2 minutes. Centrifuge at 3,000 x g for 10 minutes at 4°C. This will result in a clear separation of the upper organic layer (containing the analyte) and the lower aqueous/protein layer.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube using a glass Pasteur pipette. Be meticulous to avoid aspirating any of the lower aqueous phase or the protein interface.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C. Complete dryness is essential before proceeding to the derivatization step.

Protocol 2: Silylation (Derivatization)

Derivatization is a critical step that modifies the analyte to improve its chromatographic properties.[3] Silylation replaces the active hydrogen on the hydroxyl group with a TMS group, making the molecule more volatile and less polar.[6]

  • Reagent Addition: To the dried extract, add 50 µL of Acetonitrile and 50 µL of BSTFA + 1% TMCS. The TMCS acts as a catalyst to enhance the reaction rate.[7]

  • Reaction Incubation: Cap the tube tightly and vortex for 30 seconds. Incubate the mixture in a heating block or oven at 60°C for 30 minutes to ensure the reaction goes to completion.[3]

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with a glass insert for analysis.

GC-MS Instrumental Analysis

The following parameters provide a robust starting point for the analysis of TMS-derivatized this compound. Optimization may be required based on the specific instrument and column used.

GC Parameter Setting Rationale
Injection Mode SplitlessMaximizes the transfer of analyte onto the column for high sensitivity.[10]
Injector Temp. 280°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30m x 0.25mm ID, 0.25µm filmA standard, non-polar column that provides excellent separation for a wide range of compounds, including silylated derivatives.[11]
Oven Program Initial: 100°C, hold 1 min. Ramp: 15°C/min to 300°C, hold 5 min.A temperature ramp allows for the separation of analytes based on their boiling points.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas for optimal chromatographic performance.
MS Parameter Setting Rationale
Ion Source Temp. 230°CStandard temperature for electron ionization.
Quadrupole Temp. 150°CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching and quantification.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte and internal standard.[12]
Quantifier Ion m/z 115 (TMS-derivative)A characteristic fragment ion for quantification. Based on NIST library data for this compound, TMS derivative.[13]
Qualifier Ions m/z 73, 199 (TMS-derivative)Used for confirmation of analyte identity.[13]

Data Analysis and Method Validation

Quantification

Quantification is achieved by creating a calibration curve using standards of known this compound concentrations prepared in a surrogate matrix (e.g., saline or stripped plasma). The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration. The concentration of unknown samples is then determined from this curve.

Method Validation Summary

A bioanalytical method must be validated to demonstrate its reliability for the intended application.[14] Key validation parameters, guided by regulatory documents such as the ICH M10 guideline, should be assessed.[15][16]

Validation Parameter Acceptance Criteria (Typical) Purpose
Linearity (R²) ≥ 0.99Demonstrates a proportional relationship between concentration and instrument response.
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10; Accuracy ±20%; Precision <20%The lowest concentration that can be reliably quantified.
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)Closeness of measured value to the true value.
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Measures the reproducibility of the method (repeatability and intermediate precision).
Selectivity No significant interfering peaks at the retention time of the analyte in blank matrix.Ensures the method is measuring only the intended analyte.[17]
Matrix Effect Assessed to ensure matrix components do not suppress or enhance the analyte signal.Evaluates the influence of the biological matrix on ionization.
Stability Analyte stable under various conditions (freeze-thaw, bench-top, long-term storage).Ensures sample integrity from collection to analysis.

Visualization of Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (200 µL) (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (Methanol, Hexane:DCM) Spike->LLE Evap Evaporate to Dryness (Nitrogen Stream) LLE->Evap Deriv Add BSTFA + 1% TMCS Incubate at 60°C Evap->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Data Processing & Quantification GCMS->Data

References

Application of 7-Tetradecanol in Integrated Pest Management Programs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the application of 7-Tetradecanol in Integrated Pest Management (IPM) programs. It is intended for researchers, scientists, and drug development professionals seeking to leverage this semiochemical for the sustainable management of agricultural pests. This document synthesizes current scientific knowledge, offering detailed protocols and field-proven insights into the effective use of this compound for monitoring and controlling key insect pests.

Introduction: The Role of this compound in Chemical Ecology

This compound is a secondary fatty alcohol that has been identified as a component of the sex pheromone blend of several insect species, and as a potent attractant for others.[1][2] As a semiochemical, it plays a crucial role in the chemical communication of these insects, primarily in mate location. The specificity of this chemical signal makes it an ideal candidate for use in IPM strategies, which aim to control pest populations in an environmentally sensitive and economically viable manner. By harnessing the natural behavior of insects, this compound-based tools can be employed for population monitoring, mass trapping, and mating disruption, thereby reducing the reliance on broad-spectrum insecticides.

This guide will focus on the practical application of this compound for the management of two significant agricultural pests: the mirid bugs Apolygus lucorum and Adelphocoris suturalis. While some tetradecanol derivatives are components of the pheromone blend for other pests like the fall armyworm (Spodoptera frugiperda), the primary attractant role of this compound has been more extensively studied in mirid bugs.[3][4]

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective formulation and deployment in the field.

PropertyValueSource
IUPAC Name tetradecan-7-olPubChem[5]
CAS Number 3981-79-1PubChem[5]
Molecular Formula C14H30OPubChem[5]
Molecular Weight 214.39 g/mol PubChem[5]
Appearance White crystalline powderFisher Scientific[6]
Melting Point 42°CFisher Scientific[6]
Boiling Point 156°CFisher Scientific[6]
Solubility Insoluble in waterPubChem[5]

Mechanism of Action: Olfactory Response in Target Pests

This compound functions as an olfactory attractant, primarily for male insects in the case of sex pheromones, and for both sexes in the context of host plant volatiles. The molecules are detected by specialized olfactory receptor neurons located in the insect's antennae. This binding event triggers a nerve impulse that is transmitted to the brain, eliciting a behavioral response, such as upwind flight towards the source of the pheromone.

Pheromone Perception Pathway cluster_0 Environment cluster_1 Insect Antenna cluster_2 Insect Brain This compound Molecules This compound Molecules Odorant Binding Proteins (OBPs) Odorant Binding Proteins (OBPs) This compound Molecules->Odorant Binding Proteins (OBPs) Binding Receptor Complex Receptor Complex Odorant Binding Proteins (OBPs)->Receptor Complex Transport Olfactory Receptor Neuron (ORN) Olfactory Receptor Neuron (ORN) Antennal Lobe Antennal Lobe Olfactory Receptor Neuron (ORN)->Antennal Lobe Signal Transduction Receptor Complex->Olfactory Receptor Neuron (ORN) Activation Behavioral Response Behavioral Response Antennal Lobe->Behavioral Response Processing & Elicitation

Diagram of the pheromone perception pathway in an insect.

Application in Integrated Pest Management

The primary applications of this compound in IPM are for monitoring pest populations and for direct control through mass trapping.

Monitoring

Pheromone-baited traps are invaluable tools for early pest detection and for tracking population dynamics throughout the growing season. This information is critical for making informed decisions about the timing and necessity of other control interventions.

Protocol for Monitoring Apolygus lucorum and Adelphocoris suturalis

This protocol is based on findings from field trials evaluating the attractiveness of tetradecane derivatives to mirid bugs.[1][2]

Materials:

  • This compound (≥95% purity)

  • Distilled water (ddH₂O) or a suitable carrier oil (e.g., sunflower oil)[7]

  • Microcentrifuge tubes (1.5 mL) or polyethylene vials[7]

  • Yellow sticky traps (e.g., 20 cm x 25 cm)

  • Trap holders or stakes

Procedure:

  • Lure Preparation:

    • Prepare a stock solution of this compound. A concentration of 1.5 mg/mL in ddH₂O has been shown to be effective for attracting female A. lucorum.[1] For longer-lasting dispensers, dissolve the pheromone in a carrier oil.[7]

    • Pipette 1 mL of the this compound solution into a microcentrifuge tube or polyethylene vial.

    • Seal the dispenser, and if using a tube, puncture the lid with a fine needle to allow for slow release of the volatile.

  • Trap Assembly and Placement:

    • Attach the prepared lure to the center of a yellow sticky trap.

    • In the field, place the traps at a height of approximately 20 cm above the crop canopy.[2]

    • For monitoring purposes, a trap density of 1-2 traps per hectare is generally sufficient.

  • Data Collection:

    • Check the traps weekly and record the number of target mirid bugs captured.

    • Replace the lures every 4-5 weeks, or as determined by the longevity of the dispenser.[7]

Mass Trapping

Mass trapping aims to reduce pest populations by capturing a significant number of individuals, thereby lowering mating success and subsequent generations.

Protocol for Mass Trapping of Mirid Bugs:

This protocol is an extrapolation from monitoring protocols and general mass trapping principles, as specific mass trapping studies for this compound against these mirid bugs are not yet widely available. The optimal trap density will need to be determined empirically for specific crop and pest pressure conditions.

Materials:

  • Same as for monitoring, but in larger quantities.

Procedure:

  • Lure and Trap Preparation:

    • Prepare lures and traps as described for monitoring.

  • Trap Density and Placement:

    • The optimal trap density for mass trapping is significantly higher than for monitoring. Based on studies with other mirid species, a starting point for determining the optimal density could range from 20 to 300 traps per hectare.[8][9]

    • Distribute the traps evenly throughout the field.

  • Maintenance and Evaluation:

    • Service the traps regularly to ensure they remain effective (e.g., replace sticky liners when they become saturated with insects or debris).

    • Monitor crop damage in the mass trapping area and compare it to a control area to evaluate the efficacy of the program.

IPM Workflow with this compound Pest Identification Pest Identification Monitoring Monitoring Pest Identification->Monitoring Target: Mirid Bugs Decision Making Decision Making Monitoring->Decision Making Population Data Mass Trapping Mass Trapping Decision Making->Mass Trapping High Pest Pressure Other IPM Tactics Other IPM Tactics Decision Making->Other IPM Tactics Economic Threshold Exceeded Evaluation Evaluation Mass Trapping->Evaluation Other IPM Tactics->Evaluation Evaluation->Monitoring Feedback Loop

Workflow for integrating this compound into an IPM program.

Experimental Protocols for Further Research

To further optimize the use of this compound, the following experimental protocols are recommended.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a crucial first step in identifying and quantifying the activity of potential semiochemicals.

Protocol for EAG with Mirid Bugs and this compound:

This is a generalized protocol; specific parameters may need to be adjusted based on the insect species and available equipment.

Materials:

  • Live mirid bugs (male and female)

  • This compound and other test compounds

  • Solvent (e.g., hexane)

  • EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)

  • Odor delivery system (e.g., puff-based system with a continuous humidified air stream)

  • Filter paper strips and Pasteur pipettes

  • Insect saline solution

Procedure:

  • Antenna Preparation:

    • Anesthetize an adult mirid bug by chilling.

    • Excise an antenna at the base and mount it between two electrodes filled with insect saline.

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound in the solvent.

    • Apply a known amount of each dilution onto a filter paper strip and insert it into a Pasteur pipette.

  • EAG Recording:

    • Position the antenna in the continuous air stream.

    • Deliver a puff of air through the pipette containing the test compound over the antenna.

    • Record the resulting depolarization of the antenna.

    • Allow for a recovery period between stimuli.

  • Data Analysis:

    • Measure the amplitude of the EAG response for each stimulus.

    • Construct a dose-response curve to determine the sensitivity of the antenna to this compound.

Safety and Environmental Considerations

While this compound is a naturally occurring compound, it is important to handle the synthetic product with care. It may cause skin and eye irritation.[8] Environmentally, it is very toxic to aquatic life with long-lasting effects.[3] Therefore, appropriate personal protective equipment should be worn during handling, and care should be taken to avoid contamination of water sources.

Conclusion

This compound is a promising tool for the integrated management of mirid bug pests. Its high specificity and effectiveness as an attractant make it well-suited for use in monitoring and mass trapping programs. Further research to optimize lure formulations, dispenser technology, and trap densities will enhance its utility and contribute to more sustainable and environmentally friendly pest control strategies.

References

Application Notes and Protocols for the Development of Controlled-Release Dispensers for 7-Tetradecanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Controlled Release for 7-Tetradecanol

This compound is a secondary fatty alcohol with the molecular formula C₁₄H₃₀O.[1] In the realm of chemical ecology, long-chain fatty alcohols and their derivatives often act as semiochemicals, including insect pheromones. The effective application of such semiochemicals in agriculture and pest management hinges on their controlled and sustained release into the environment. Unformulated, these compounds can be susceptible to rapid volatilization and environmental degradation, diminishing their efficacy and longevity.

Controlled-release dispensers are engineered to protect the active ingredient and release it at a predetermined rate over a specified period. This technology is paramount for applications such as mating disruption in integrated pest management (IPM) strategies, where a consistent atmospheric concentration of a pheromone is required to interfere with insect communication.

This technical guide provides a comprehensive overview of the principles, methodologies, and validation techniques for creating robust and effective controlled-release dispensers for this compound. It is intended for researchers, scientists, and professionals in drug development and chemical ecology who are engaged in the formulation of semiochemical-based products.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective controlled-release system. These properties dictate the choice of dispenser matrix, manufacturing process, and expected release profile.

PropertyValueSource
Molecular Formula C₁₄H₃₀O[1]
Molecular Weight 214.39 g/mol [1]
Boiling Point 156 °C at 14 mmHg[2]
Physical State Solid at room temperature

Note: Due to the limited availability of specific experimental data for this compound, some properties of its isomer, 1-Tetradecanol, are used as a proxy to guide formulation development. The relatively high boiling point suggests that while volatile, it is less so than many smaller pheromone molecules, making it a good candidate for incorporation into polymeric matrices.

Core Principles of Controlled-Release Dispenser Design

The selection of a suitable dispenser technology is a critical first step and is governed by the desired release kinetics, duration of efficacy, cost, and environmental considerations. For semiochemicals like this compound, passive, matrix-based systems are often preferred for their simplicity and reliability.

Dispenser Architectures

Two primary passive dispenser architectures are particularly well-suited for this compound:

  • Matrix Dispensers: In this design, this compound is homogeneously dispersed throughout a polymer matrix. The release is governed by the diffusion of the alcohol through the polymer to the surface, followed by evaporation. The release rate is influenced by the polymer type, the concentration of the active ingredient, and the geometry of the dispenser.

  • Reservoir Dispensers: These systems consist of a liquid or solid core of this compound enclosed within a polymeric membrane. The release rate is controlled by the permeability of the membrane. Reservoir systems can offer more consistent, zero-order release kinetics but are often more complex to manufacture.

This guide will focus on the development of matrix dispensers due to their formulation flexibility and cost-effectiveness.

The Role of the Polymer Matrix

The polymer matrix is the cornerstone of the dispenser, and its selection is a critical determinant of the final product's performance. Key considerations for polymer selection include:

  • Compatibility with this compound: The polymer should be chemically compatible with the fatty alcohol, preventing degradation of the active ingredient. Ideally, this compound should have some solubility within the polymer matrix to ensure a homogenous dispersion.

  • Permeability and Diffusivity: The polymer must allow for the diffusion of this compound at a rate that achieves the desired release profile. The diffusion coefficient of long-chain alcohols in polymers is a key parameter; for instance, the diffusivity of alcohols in polystyrene decreases as the chain length increases.[3]

  • Thermal Stability: The polymer must be stable at the temperatures required for processing, especially for melt-based formulation methods.

  • Mechanical Properties: The final dispenser must be robust enough to withstand handling and environmental conditions.

  • Cost and Availability: The polymer should be commercially available at a cost that is viable for the intended application.

Commonly used polymers in semiochemical dispensers include:

  • Low-Density Polyethylene (LDPE)

  • Ethylene-Vinyl Acetate (EVA)

  • Polyvinyl Chloride (PVC)

  • Cellulose Ethers

Experimental Protocols for Dispenser Fabrication

The following protocols provide detailed, step-by-step methodologies for the fabrication of matrix-based controlled-release dispensers for this compound.

Protocol 1: Melt-Extrusion of a Polyethylene-Based Dispenser

Melt extrusion is a scalable and solvent-free method for creating homogeneous matrix dispensers.

Materials and Equipment:

  • This compound (purity >96%)

  • Low-Density Polyethylene (LDPE) pellets

  • Twin-screw extruder with a suitable die

  • Precision gravimetric feeder

  • Pelletizer or film casting unit

  • Fume hood

Methodology:

  • Pre-formulation Preparation:

    • Thoroughly dry the LDPE pellets in a vacuum oven at 60°C for at least 4 hours to remove any residual moisture.

    • Accurately weigh the required amounts of LDPE and this compound to achieve the desired loading concentration (e.g., 5-20% w/w).

  • Extrusion Process:

    • Set the temperature profile of the extruder zones. A gradually increasing temperature profile is recommended, starting below the melting point of LDPE and rising to a processing temperature that ensures a homogenous melt without degrading the this compound. A final zone temperature of 120-140°C is a typical starting point.

    • Calibrate and set the gravimetric feeder to deliver the LDPE pellets into the extruder at a constant rate.

    • Once the extruder has reached thermal equilibrium, begin feeding the LDPE.

    • Introduce the this compound into the melt stream at a controlled rate. For a solid active ingredient, a side-feeder can be used. If melted, a liquid injection pump can be employed.

    • The screw speed should be optimized to ensure thorough mixing without excessive shear, which could lead to degradation.

    • Extrude the molten blend through a die to form a continuous profile (e.g., a rod or a film).

  • Downstream Processing:

    • Cool the extrudate using a water bath or air cooling system.

    • If a rod profile is produced, use a pelletizer to cut it into dispensers of a defined length. If a film is cast, it can be cut into the desired shape and size.

  • Conditioning:

    • Store the manufactured dispensers in a controlled environment (e.g., 25°C, 50% RH) for a defined period (e.g., 48 hours) to allow for the system to equilibrate before characterization.

Melt_Extrusion_Workflow cluster_prep Pre-formulation cluster_extrusion Extrusion cluster_post Post-Processing A Dry LDPE Pellets B Weigh LDPE and This compound A->B D Feed LDPE B->D C Set Extruder Temperature Profile C->D E Introduce this compound D->E F Melt Mixing E->F G Extrude Profile F->G H Cooling G->H I Cutting/Pelletizing H->I J Conditioning I->J

Caption: Workflow for Melt-Extrusion Dispenser Fabrication.

Protocol 2: Solvent Casting of a Cellulose-Based Dispenser

Solvent casting is a versatile laboratory-scale technique for preparing thin-film dispensers.

Materials and Equipment:

  • This compound (purity >96%)

  • Ethylcellulose (or other suitable cellulose ether)

  • Ethanol (or other suitable volatile solvent)

  • Magnetic stirrer and hotplate

  • Glass Petri dishes or a film casting knife

  • Fume hood

  • Vacuum oven

Methodology:

  • Solution Preparation:

    • In a fume hood, prepare a solution of ethylcellulose in ethanol (e.g., 10% w/v) by slowly adding the polymer to the solvent while stirring until fully dissolved. Gentle heating may be required.

    • In a separate container, dissolve the desired amount of this compound in a small volume of ethanol.

    • Once both are fully dissolved, add the this compound solution to the ethylcellulose solution and stir until a homogeneous mixture is obtained.

  • Casting:

    • Pour a defined volume of the polymer-active ingredient solution into a level glass Petri dish. The volume will determine the final thickness of the film.

    • Alternatively, use a film casting knife to draw down a film of a specific thickness onto a glass plate.

  • Solvent Evaporation:

    • Allow the solvent to evaporate slowly in the fume hood at ambient temperature. Covering the Petri dish with a perforated lid can slow the evaporation rate and prevent the formation of a skin on the surface.

    • Once the film appears dry, transfer it to a vacuum oven at a low temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Dispenser Preparation:

    • Carefully peel the dried film from the casting surface.

    • Use a die or a sharp blade to cut the film into dispensers of a uniform size and shape.

Solvent_Casting_Workflow cluster_prep Solution Preparation cluster_casting Film Casting cluster_post Drying and Finishing A Dissolve Ethylcellulose in Ethanol C Mix Solutions A->C B Dissolve this compound in Ethanol B->C D Pour into Petri Dish or use Casting Knife C->D E Solvent Evaporation (Fume Hood) D->E F Vacuum Drying E->F G Cut into Dispensers F->G H Final Dispensers G->H

Caption: Workflow for Solvent Casting Dispenser Fabrication.

Characterization and Quality Control of Controlled-Release Dispensers

Rigorous characterization is essential to ensure the quality, consistency, and efficacy of the fabricated dispensers.

Determination of this compound Loading

It is crucial to verify the actual concentration of this compound in the dispensers, as some of the active ingredient may be lost during processing.

Protocol: Quantification of this compound by GC-MS

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Appropriate capillary column (e.g., DB-5ms)

  • Autosampler

Methodology:

  • Sample Preparation:

    • Accurately weigh a dispenser (or a portion thereof).

    • Place the weighed dispenser in a volumetric flask.

    • Add a known volume of a suitable solvent (e.g., hexane or dichloromethane) to fully dissolve the polymer and extract the this compound. Sonication may be used to aid dissolution.

    • Allow any insoluble components to settle, or centrifuge the sample.

    • Transfer an aliquot of the supernatant to a GC vial.

  • Calibration Standards:

    • Prepare a stock solution of this compound in the same solvent used for extraction.

    • Perform serial dilutions to create a series of calibration standards spanning the expected concentration range of the samples.

  • GC-MS Analysis:

    • Set the GC-MS parameters (injector temperature, oven temperature program, carrier gas flow rate, and MS acquisition parameters).

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample extracts.

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the amount of this compound in the samples using the calibration curve.

  • Calculation of Loading:

    • Calculate the loading as follows: Loading (%) = (Mass of this compound in dispenser / Total mass of dispenser) x 100

In Vitro Release Rate Studies

In vitro release studies are performed to determine the release profile of this compound from the dispenser under controlled laboratory conditions.

Protocol: Gravimetric Release Rate Determination

This method is suitable for assessing the release of a relatively large amount of active ingredient over time.

Methodology:

  • Sample Preparation:

    • Individually weigh a series of replicate dispensers (n ≥ 3) to four decimal places.

    • Place each dispenser in a separate, labeled vial.

  • Incubation:

    • Place the vials in a temperature-controlled environment (e.g., an oven or incubator) that simulates the intended use conditions.

    • Ensure adequate airflow to mimic natural volatilization.

  • Data Collection:

    • At predetermined time intervals (e.g., 24, 48, 72 hours, and then weekly), remove the dispensers from the incubator and allow them to cool to room temperature in a desiccator.

    • Reweigh each dispenser accurately.

  • Data Analysis:

    • Calculate the cumulative mass loss at each time point.

    • Plot the cumulative mass loss versus time to obtain the release profile.

    • The release rate can be determined from the slope of the linear portion of the release curve.

Ensuring Scientific Integrity: A Self-Validating System

The protocols described herein are designed to be self-validating. The quantification of the initial loading of this compound provides a baseline. The cumulative amount released, as determined by the in vitro release studies, should be reconcilable with the initial loading. Any significant discrepancy may indicate degradation of the active ingredient or incomplete extraction during analysis, prompting further investigation.

The validation of the GC-MS method is also critical for ensuring the trustworthiness of the data.[4] This involves establishing the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]

Conclusion

The successful development of controlled-release dispensers for this compound requires a systematic approach that integrates an understanding of the active ingredient's properties with the principles of polymer science and controlled-release technology. The protocols provided in this guide offer a robust framework for the fabrication and characterization of matrix-based dispensers. By carefully selecting the polymer matrix, optimizing the manufacturing process, and rigorously characterizing the final product, researchers can develop effective and reliable delivery systems for this compound for a variety of applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Tetradecanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-tetradecanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their this compound synthesis reactions. Here, you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, addressing specific challenges you may encounter during your experiments.

Introduction: The Grignard Approach to this compound

The synthesis of this compound, a C14 secondary alcohol, is most commonly and efficiently achieved via a Grignard reaction.[1] This reaction involves the nucleophilic addition of a Grignard reagent to an aldehyde.[1] For this compound, there are two primary retrosynthetic pathways:

  • Pathway A: The reaction of heptylmagnesium bromide (a C7 Grignard reagent) with heptanal (a C7 aldehyde).

  • Pathway B: The reaction of a Grignard reagent with a derivative of a C7 carboxylic acid.

This guide will focus on the more direct and common aldehyde route (Pathway A).

Frequently Asked Questions (FAQs)

Q1: I am having trouble initiating the Grignard reaction. What are the common causes and how can I resolve this?

A1: Difficulty in initiating a Grignard reaction is a frequent issue, often stemming from a few critical factors:

  • Magnesium Passivation: Magnesium turnings are typically coated with a layer of magnesium oxide (MgO), which is unreactive and prevents the insertion of magnesium into the alkyl halide bond.

  • Presence of Moisture: Grignard reagents are extremely sensitive to protic sources, including water. Even trace amounts of moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.[2]

  • Purity of Reagents: Impurities in the alkyl halide or solvent can inhibit the reaction.

Troubleshooting Steps:

  • Magnesium Activation: It is crucial to activate the magnesium surface. This can be achieved by:

    • Gently crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.

    • Adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask. The disappearance of the iodine's color is an indicator of activation.

  • Strict Anhydrous Conditions:

    • All glassware should be thoroughly flame-dried under a vacuum or in an oven at >120°C for several hours and cooled under a stream of dry inert gas (nitrogen or argon).

    • Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ether or THF).

  • Initiation Techniques:

    • Add a small portion of the alkyl halide to the magnesium suspension.

    • Gentle warming with a heat gun or a warm water bath can help initiate the reaction. Be cautious, as the reaction is exothermic and can become vigorous once it starts.

    • Sonication can also be an effective method to initiate stubborn Grignard reactions.

Q2: My reaction has a low yield of this compound, and I've identified several byproducts. What are these and how can I minimize their formation?

A2: Low yields in the synthesis of this compound are often due to competing side reactions. The most common byproducts and strategies to mitigate them are outlined below:

Side ReactionDescriptionMitigation Strategies
Wurtz Coupling The Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form a symmetrical alkane (R-R), in this case, tetradecane.- Add the heptyl halide dropwise to the magnesium turnings to maintain a low concentration of the halide. - Control the temperature during Grignard reagent formation, as the reaction is exothermic.
Enolization The Grignard reagent, acting as a strong base, can deprotonate the acidic α-hydrogen of heptanal, forming a magnesium enolate. This regenerates the starting aldehyde upon workup.[1]- Add the heptanal solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
Reduction If the Grignard reagent has β-hydrogens, it can reduce the aldehyde to the corresponding primary alcohol (1-heptanol) via a six-membered cyclic transition state.[1]- Maintain a low reaction temperature (e.g., 0 °C or below) during the addition of the aldehyde.
Oxidation During the reaction or workup, the magnesium alkoxide intermediate can be oxidized to form 7-tetradecanone.- Ensure the reaction is carried out under a strict inert atmosphere to prevent oxidation by atmospheric oxygen. - Perform the aqueous workup at a low temperature.

Detailed Experimental Protocols

A successful synthesis of this compound hinges on meticulous experimental technique. Below are detailed protocols for the key stages of the synthesis.

Protocol 1: Preparation of Heptylmagnesium Bromide

This protocol outlines the formation of the Grignard reagent from 1-bromoheptane.

Workflow Diagram:

References

Technical Support Center: Overcoming Challenges in the Purification of 7-Tetradecanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Tetradecanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this long-chain secondary alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental issues directly.

Introduction to this compound and Its Purification Challenges

This compound, a 14-carbon secondary alcohol, is a valuable intermediate in various synthetic applications. Its purification, however, can be challenging due to its high boiling point, tendency to co-elute with structurally similar impurities, and potential for thermal degradation. A common route to its synthesis is the Grignard reaction between heptylmagnesium bromide and heptanal. This synthesis, while effective, can introduce a variety of impurities that require carefully designed purification strategies.

This guide will focus on three primary purification techniques: fractional distillation, column chromatography, and recrystallization. For each method, we will explore potential pitfalls and provide scientifically grounded solutions to achieve high purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound synthesized via a Grignard reaction?

A1: The most common impurities include unreacted starting materials such as heptanal and heptyl bromide, and a significant byproduct from a side reaction called Wurtz coupling, which results in the formation of tetradecane.[1][2] Additionally, trace amounts of water in your reaction setup can quench the Grignard reagent, leading to the formation of heptane.

Q2: My crude this compound is a yellowish oil. What is causing the color?

A2: The yellow coloration is likely due to small amounts of polymeric or high-molecular-weight byproducts formed during the Grignard reaction or subsequent workup. These can often be removed by column chromatography or by treating the crude product with activated charcoal during recrystallization.

Q3: I am having trouble separating this compound from a close-boiling impurity. What are my options?

A3: If fractional distillation is not providing adequate separation, consider using a longer fractionating column or one with a higher number of theoretical plates.[3] Alternatively, column chromatography is often more effective at separating compounds with very similar boiling points based on differences in their polarity.

Q4: Can I use Gas Chromatography (GC) to analyze the purity of my this compound?

A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical method for assessing the purity of this compound and identifying any volatile impurities.[4] Derivatization to a more volatile species, such as a trimethylsilyl (TMS) ether, can sometimes improve peak shape and resolution.

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a powerful technique for purifying liquids with different boiling points.[5] However, the high boiling point of this compound and the presence of close-boiling impurities can present challenges.

Problem 1: Poor separation between this compound and an impurity.

  • Probable Cause:

    • Insufficient column efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points.

    • Incorrect heating rate: Heating the distillation flask too quickly can lead to "flooding" of the column, where the vapor velocity is too high for efficient equilibrium between the liquid and vapor phases.

    • Poor insulation: Heat loss from the column can disrupt the temperature gradient necessary for effective fractionation.

  • Solution:

    • Increase Column Efficiency: Use a longer Vigreux or packed column (e.g., with Raschig rings or metal sponges) to increase the number of theoretical plates.

    • Optimize Heating: Heat the distillation flask slowly and steadily to maintain a slow, consistent distillation rate (typically 1-2 drops per second of distillate). Use a heating mantle with a stirrer for even heating.

    • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

Problem 2: The product is degrading or turning dark during distillation.

  • Probable Cause:

    • Thermal decomposition: this compound, being a high-boiling alcohol, can be susceptible to dehydration or oxidation at elevated temperatures, especially if acidic or basic impurities are present.

  • Solution:

    • Vacuum Distillation: Perform the distillation under reduced pressure. Lowering the pressure will significantly decrease the boiling point of this compound, minimizing the risk of thermal degradation.

    • Neutralize the Crude Product: Before distillation, wash the crude product with a dilute solution of sodium bicarbonate to remove any acidic impurities, followed by a water wash and drying over an anhydrous salt like sodium sulfate.

Data Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 1 atm
This compound C₁₄H₃₀O214.39~295.8 (estimated for primary tetradecanol)[6]
HeptanalC₇H₁₄O114.19153 - 155[7][8]
TetradecaneC₁₄H₃₀198.40253 - 257[4][6]
Heptyl BromideC₇H₁₅Br179.10178 - 180

Experimental Protocol: Vacuum Fractional Distillation of this compound

  • Setup: Assemble a vacuum fractional distillation apparatus with a well-insulated fractionating column. Use a heating mantle with magnetic stirring.

  • Sample Preparation: Ensure the crude this compound is dry and free of acidic or basic impurities.

  • Distillation:

    • Begin heating the distillation flask gently under vacuum.

    • Collect a forerun fraction, which will contain lower-boiling impurities like residual solvent and heptanal.

    • Slowly increase the temperature and collect fractions, monitoring the temperature at the distillation head.

    • Collect the main fraction of this compound at its expected boiling point under the applied vacuum.

    • Stop the distillation before all the material in the flask has vaporized to avoid concentrating non-volatile impurities.

Diagram: Fractional Distillation Workflow

G crude Crude this compound distillation Vacuum Fractional Distillation crude->distillation forerun Forerun (Low-boiling impurities) distillation->forerun Lower Temp main_fraction Pure this compound distillation->main_fraction Intermediate Temp residue Residue (High-boiling impurities) distillation->residue Higher Temp G start Poor Separation in Column Chromatography co_elution Co-elution of Product and Impurity start->co_elution slow_elution Product Elutes Slowly or Not at All start->slow_elution cause1 Solvent System Too Polar co_elution->cause1 cause2 Solvent System Not Polar Enough slow_elution->cause2 solution1 Decrease Polarity of Mobile Phase cause1->solution1 solution2 Increase Polarity of Mobile Phase cause2->solution2

References

Technical Support Center: Resolving Enantiomers of Chiral 7-Tetradecanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 7-tetradecanol enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating this chiral secondary alcohol. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causal relationships behind experimental choices, ensuring that every step is a self-validating system.

Introduction to the Challenge

This compound, a C14 secondary fatty alcohol, possesses a single chiral center at the hydroxyl-bearing carbon.[1][2] The separation of its racemic mixture into individual (R)- and (S)-enantiomers is a critical step in many synthetic pathways, particularly in the development of pharmaceuticals and fine chemicals where stereochemistry dictates biological activity. This guide addresses common issues encountered during resolution via enzymatic kinetic resolution, chiral chromatography, and diastereomeric salt formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic this compound?

A1: The three most common and effective methods for resolving racemic secondary alcohols like this compound are:

  • Enzymatic Kinetic Resolution (EKR): Utilizes enzymes, typically lipases, to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.[3][4]

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to physically separate the enantiomers.[5][6]

  • Diastereomeric Salt Formation: Involves reacting the alcohol with a chiral resolving agent to form diastereomers, which have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization.[7][8][9]

Q2: My enzymatic resolution has stalled at ~50% conversion, and the enantiomeric excess (ee) of the remaining alcohol is low. What's wrong?

A2: This is a classic sign of a non-selective enzyme or suboptimal reaction conditions. A kinetic resolution, by definition, is limited to a theoretical maximum yield of 50% for a single enantiomer.[10] However, low enantiomeric excess indicates that the enzyme is acylating both the (R)- and (S)-enantiomers at similar rates.

Q3: I'm struggling to find a suitable chiral HPLC column for this compound. Where do I start?

A3: Due to its lack of a strong UV chromophore, direct detection of this compound can be challenging.[11] For initial screening, polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) are highly recommended due to their broad applicability for separating chiral alcohols.[11][12]

Q4: Can I use diastereomeric salt formation for a neutral compound like this compound?

A4: Directly, no. Diastereomeric salt formation requires an acidic or basic functional group to form a salt with a chiral base or acid, respectively.[9][13] However, you can derivatize the this compound to introduce a carboxylic acid moiety, for example, by reacting it with phthalic or succinic anhydride to form a half-ester.[14] This acidic derivative can then be resolved with a chiral amine.[13][15]

Troubleshooting Guides

Section 1: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a popular method due to the high enantioselectivity of many commercially available lipases.[3] The general principle involves the enzyme-catalyzed acylation of one enantiomer at a significantly faster rate than the other.

Troubleshooting: Low Enantioselectivity (Low ee)

Problem: The enantiomeric excess (ee) of both the acylated product and the unreacted alcohol is below the desired level (>95%).

Root Causes & Solutions:

Cause Explanation Solution
Incorrect Enzyme Choice The active site of the selected lipase may not have the appropriate steric and electronic complementarity to effectively discriminate between the two enantiomers of this compound.Screen a panel of immobilized lipases. Candida antarctica Lipase B (CALB, often sold as Novozym 435) is an excellent starting point for secondary alcohols due to its broad substrate scope and high selectivity.[10] Other options include lipases from Pseudomonas cepacia and Rhizomucor miehei.[3]
Suboptimal Solvent The solvent can significantly impact enzyme activity and selectivity by influencing the enzyme's conformation and the solubility of the substrates.Test a range of non-polar organic solvents like n-heptane, toluene, or methyl tert-butyl ether (MTBE). Avoid polar solvents that can strip essential water from the enzyme's hydration shell.
Inappropriate Acyl Donor The choice of acyl donor affects the reaction rate and can influence enantioselectivity.Vinyl acetate is a common and effective irreversible acyl donor.[3] For potentially higher selectivity with some enzymes, consider bulkier donors like vinyl butyrate or vinyl octanoate.[16]
Incorrect Temperature Enzyme activity and selectivity are temperature-dependent. Higher temperatures can sometimes decrease enantioselectivity.Optimize the reaction temperature. While room temperature is a good starting point, some resolutions benefit from lower temperatures to enhance selectivity.
Experimental Protocol: Lipase Screening for this compound Resolution
  • Setup: In separate vials, place 100 mg of racemic this compound, 10 mg of an immobilized lipase (e.g., Novozym 435), and 2 mL of n-heptane.

  • Acyl Donor Addition: Add 1.5 equivalents of vinyl acetate to each vial.

  • Reaction: Stir the vials at room temperature (or a set temperature, e.g., 30 °C).

  • Monitoring: At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Workup & Analysis: Filter the enzyme and analyze the sample by chiral GC or HPLC to determine the conversion percentage and the enantiomeric excess of the remaining alcohol and the formed ester.

  • Evaluation: Compare the enantioselectivity (E-value) for each lipase to identify the most effective catalyst.

EKR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis racemate Racemic this compound reaction_vial Reaction Mixture racemate->reaction_vial enzyme Immobilized Lipase enzyme->reaction_vial solvent Solvent (n-Heptane) solvent->reaction_vial acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction_vial separation Separate Alcohol & Ester reaction_vial->separation After ~50% Conversion analysis Chiral HPLC/GC Analysis separation->analysis ee_calc Calculate %ee & E-value analysis->ee_calc HPLC_Troubleshooting Start Racemic this compound Single Peak in Chiral HPLC CheckCSP Is the CSP appropriate? (e.g., Polysaccharide-based) Start->CheckCSP CheckMP Is the Mobile Phase optimal? CheckCSP->CheckMP Yes ScreenCols Screen Amylose & Cellulose CSPs CheckCSP->ScreenCols No/Unknown CheckDetection Is the detection method sensitive enough? CheckMP->CheckDetection Yes OptimizeMP Vary alcohol type (IPA/EtOH) & percentage (2-20%) CheckMP->OptimizeMP No Success Baseline Resolution Achieved CheckDetection->Success Yes ChangeDetector Use RI or MS detector, or derivatize analyte CheckDetection->ChangeDetector No ScreenCols->CheckMP OptimizeMP->CheckDetection ChangeDetector->Success

References

Technical Support Center: Optimizing 7-Tetradecanol Concentration for Insect Attraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 7-Tetradecanol as an insect attractant. This guide is designed for researchers, scientists, and professionals in pest management and drug development. It provides in-depth, experience-based insights into optimizing the concentration of this compound to achieve maximum efficacy in attracting target insect species. Our goal is to move beyond simple instructions to explain the scientific rationale behind each step, ensuring your experiments are built on a foundation of trustworthiness and technical accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which insects is it an attractant?

A1: this compound is a fatty alcohol that functions as a semiochemical, a chemical involved in intraspecific communication among certain insect species.[1][2] It has been identified as a component of the pheromone blend for various insects, particularly within the order Lepidoptera (moths and butterflies) and Coleoptera (beetles). The specific isomer and its purity are critical for biological activity. It is essential to consult literature specific to your target insect, as responses to pheromones can be highly species-specific.

Q2: What is a good starting concentration range for my initial experiments?

A2: For laboratory and field screening, a broad, logarithmic range of concentrations is recommended to establish a dose-response curve. A typical starting range for loading onto a dispenser (e.g., a rubber septum or cotton wick) would be from 1 nanogram (ng) to 10,000 micrograms (µg).[3] This wide range helps identify the threshold of detection, the optimal concentration, and any potential repellent effects at high concentrations.

Q3: What solvent is best for preparing this compound solutions?

A3: High-purity volatile solvents are essential to ensure the solvent evaporates quickly and does not interfere with the insect's olfactory perception. Hexane is the most common and recommended solvent for this purpose.[4] It is crucial to include a solvent-only control in every experiment to validate that the observed insect behavior is a response to the this compound and not the solvent.

Q4: How do environmental conditions affect the performance of this compound lures?

A4: Environmental factors significantly influence the efficacy of pheromone traps.[5]

  • Temperature: Higher temperatures increase the volatility of this compound, leading to a faster release rate from the lure. This can be beneficial but may also shorten the lure's field life.[6]

  • Wind Speed: Wind is necessary to create and disperse the pheromone plume, which insects follow to locate the source.[5] However, excessively high winds can dilute the plume too quickly. Optimal wind speeds for many moth species in wind tunnel assays are between 0.2 and 0.3 m/s.[3]

  • Humidity and Rain: High humidity can affect the structure of the pheromone plume, while heavy rain can wash away the pheromone or damage the trap.[5]

  • UV Light: Sunlight can cause photodegradation of the compound over time, reducing its effectiveness.[6]

Troubleshooting Guide

This section addresses common issues encountered during the optimization process in a direct question-and-answer format.

Problem: My traps baited with this compound are not capturing any target insects.

  • Is the Pheromone Component Correct?

    • Causality: Many insects respond to a precise blend of chemicals, not just a single compound. This compound might be only one component of the required pheromone blend. Furthermore, stereochemistry is often critical; the insect may only respond to a specific enantiomer (R or S) or a specific ratio of enantiomers.

    • Solution: Review literature to confirm if this compound is a standalone attractant for your species or if it requires synergistic compounds.[7] Ensure you are using the correct isomer if specified in the literature.

  • Is the Concentration Outside the Active Range?

    • Causality: The concentration could be too low to be detected by the insect or so high that it becomes repellent.[8] This is a classic dose-response phenomenon in chemical ecology.

    • Solution: Conduct a dose-response experiment using a wide range of concentrations (e.g., 1 ng, 10 ng, 100 ng, 1 µg, 10 µg, 100 µg, 1 mg). This will help you identify the optimal window of attraction.[3]

  • Are There Issues with the Lure or Trap?

    • Causality: The dispenser material might be incompatible with this compound, or the release rate could be inappropriate. The trap design or placement could also be suboptimal for the target species' behavior.[9][10]

    • Solution: Use standard, proven dispensers like rubber septa or cotton wicks. Ensure lures are fresh and replaced according to their expected field life.[11] Place traps at a height and location appropriate for the target insect's flight patterns, avoiding competing odors from non-host plants or other sources.[6][11]

Problem: Insect attraction is observed, but the capture rate is very low.

  • Is the Pheromone Plume Structure Optimal?

    • Causality: The insect may detect the pheromone but be unable to navigate the plume to its source. This can be due to inconsistent airflow in a lab setting or turbulent wind in the field.[12]

    • Solution: In a wind tunnel, ensure a laminar (smooth) airflow of around 0.2-0.3 m/s.[3] In the field, consider the local topography and vegetation, which affect wind patterns. Place traps in areas with relatively consistent, gentle airflow.

  • Is the Trap Design Efficient?

    • Causality: The insect may be attracted to the lure but fail to be captured by the trap. For example, sticky traps can lose their adhesiveness in dusty conditions, or insects may escape from funnel traps.[6]

    • Solution: Select a trap design known to be effective for your target insect group (e.g., delta traps for many moths, funnel traps for beetles).[9] Ensure traps are well-maintained.

Logical Flow for Troubleshooting Low Capture Rates

The following diagram illustrates the decision-making process for diagnosing low insect capture rates.

Caption: Troubleshooting logic for low insect capture in attractant-based experiments.

Experimental Protocols

Protocol 1: Laboratory Dose-Response Bioassay in a Wind Tunnel

This protocol is a self-validating system for determining the optimal attractive concentration of this compound under controlled conditions.[12][13]

Objective: To quantify the behavioral responses of a target insect species to a range of this compound concentrations.

Materials:

  • Wind tunnel (push or pull design, minimum 200 cm length)[12][14]

  • Activated charcoal filter for air purification[12]

  • Anemometer

  • Dim red light source (>600 nm)[3]

  • This compound, high purity

  • Hexane (or other suitable solvent)

  • Micropipettes and sterile tips

  • Filter paper discs or rubber septa (dispensers)

  • Acclimatized, virgin insects of a consistent age (e.g., 2-3 day old males for sex pheromones)[3]

  • Individual release cages

Methodology:

  • Preparation of Solutions:

    • Create a stock solution of this compound in hexane (e.g., 10 mg/mL).

    • Perform serial dilutions to create a logarithmic series of concentrations (e.g., 100 µg, 10 µg, 1 µg, 100 ng, 10 ng per 10 µL aliquot).

    • Prepare a solvent-only control.

  • Wind Tunnel Setup:

    • Set environmental conditions to mimic the insect's natural active period (e.g., 24-28°C, 60-80% RH).[3]

    • Establish a constant, laminar airflow (e.g., 0.3 m/s).[3]

    • Illuminate the tunnel with dim red light to simulate nocturnal conditions without affecting insect vision.[3]

  • Bioassay Procedure:

    • Apply a 10 µL aliquot of a test solution to a dispenser (e.g., filter paper). Allow the solvent to evaporate for 60 seconds.

    • Place the dispenser at the upwind end of the tunnel.

    • Release a single insect from its individual cage onto a platform at the downwind end.

    • Observe and record the insect's behavior for a set period (e.g., 3-5 minutes), noting the sequence of actions: activation, take-off, oriented upwind flight, and source contact.[14]

    • After each trial, aerate the tunnel for 5 minutes with clean air to purge any residual odor.[14]

    • Test at least 30-40 individual insects for each concentration and the control.[14] Randomize the order of concentrations tested.

  • Data Analysis:

    • For each concentration, calculate the percentage of insects exhibiting each behavioral step.

    • Use a Chi-square test or similar statistical analysis to determine significant differences in response between concentrations and the control.

    • Plot the percentage of insects making source contact against the logarithm of the concentration to visualize the dose-response curve.

Workflow for Pheromone Optimization

PheromoneOptimization cluster_0 Phase 1: Lab Screening cluster_1 Phase 2: Field Validation A Prepare Serial Dilutions (1 ng to 10 mg) B Wind Tunnel Bioassay A->B C Record Behavioral Data (% Activation, % Source Contact) B->C D Identify Optimal Range & Peak Concentration C->D E Prepare Lures with Lab-Optimized Concentrations (e.g., 10µg, 100µg, 1mg) D->E Transition to Field F Deploy Traps in Randomized Block Design E->F G Monitor Trap Catch (e.g., weekly) F->G H Statistically Analyze Capture Data (ANOVA) G->H I Determine Most Effective Field Concentration H->I

Caption: Experimental workflow from laboratory bioassay to field validation.

Protocol 2: Field Trial for Optimal Concentration

Objective: To validate laboratory findings and determine the most effective concentration of this compound for insect capture under natural environmental conditions.

Materials:

  • Standardized insect traps (e.g., delta or funnel traps)[9]

  • Lure dispensers (e.g., rubber septa)

  • Solutions of this compound at concentrations identified as promising in the lab (e.g., the peak concentration, one level below, and one level above), plus a solvent-only control.

  • Stakes or hangers for trap deployment.

  • Field notebook or data logger.

Methodology:

  • Lure Preparation:

    • Load each dispenser with a precise volume of the selected concentrations.

    • Allow the solvent to fully evaporate in a fume hood before packaging lures for transport to the field. Handle lures with clean gloves to prevent cross-contamination.[15]

  • Experimental Design:

    • Select a suitable field site with a known population of the target insect.

    • Use a randomized complete block design. Each block should contain one trap for each concentration being tested, including the control.

    • Separate traps by a sufficient distance (e.g., 20-50 meters) to prevent interference between plumes.

    • Use at least 4-5 replicate blocks.

  • Trap Deployment:

    • Deploy traps at a height and in a habitat appropriate for the target species.[11]

    • Label each trap clearly with the concentration and replicate number.[15]

  • Data Collection and Maintenance:

    • Check traps at regular intervals (e.g., every 3-7 days).

    • Count and record the number of target insects captured in each trap. Remove all captured insects at each check.[15]

    • Continue the trial for several weeks or for the duration of the insect's flight period. Replace lures as needed based on their predetermined field life.[11]

  • Data Analysis:

    • Transform the capture data if necessary (e.g., using a log(x+1) transformation) to meet the assumptions of normality.

    • Analyze the data using an Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to identify significant differences in mean trap catch among the different concentrations.

Data Presentation: Example Field Trial Results

The following table summarizes hypothetical data from a field experiment designed to compare the efficacy of different this compound concentrations.

Lure Concentration (µg per dispenser)Mean Trap Capture (Insects/trap/week) ± SEStatistical Grouping*
0 (Solvent Control)1.2 ± 0.4c
1015.5 ± 2.1b
10045.8 ± 5.3a
100022.3 ± 3.5b
100005.1 ± 1.1c

*Means followed by the same letter are not significantly different (ANOVA, Tukey's HSD, P < 0.05).

Interpretation: In this example, the 100 µg lure captured significantly more insects than all other concentrations, identifying it as the optimal dose. The 10,000 µg dose shows a marked decrease in attraction, suggesting a repellent or deterrent effect at very high concentrations, a common phenomenon in pheromone communication.

References

Technical Support Center: Troubleshooting Low Capture Rates with 7-Tetradecanol Baits

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the use of 7-Tetradecanol-based pheromone baits. This guide is designed for researchers, scientists, and pest management professionals to diagnose and resolve common issues leading to lower-than-expected trap capture rates. By understanding the key variables in chemical ecology, you can enhance the efficacy of your monitoring and control programs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is structured to address the most common failure points in pheromone trapping, from the bait itself to the trap's interaction with the environment.

Category 1: Bait Integrity & Formulation

Question 1: My new this compound lures are not attracting the target moths. Could the bait itself be the problem?

Answer: Absolutely. The efficacy of a pheromone lure begins with its chemical fidelity. Several factors related to the bait's formulation can lead to poor performance, even with newly purchased lures. The primary issues to consider are isomeric purity, chemical degradation, and potential contamination.

  • Isomeric Purity: this compound and its common derivatives, such as (Z)-7-tetradecen-1-ol or (Z)-7-tetradecen-1-yl acetate, are molecules where spatial arrangement is critical. Most insects have evolved highly specific olfactory receptors that bind optimally to a precise geometric isomer (the Z or cis form in many moth pheromones)[1]. The presence of the incorrect isomer (e.g., the E or trans form) can have significant consequences:

    • Reduced Attraction: A lure with a low percentage of the active isomer will release a weaker signal.

    • Biological Masking/Antagonism: In many species, the presence of the "wrong" isomer can act as an inhibitor, actively repelling the target insect or rendering the correct isomer undetectable[2][3]. For some species, as little as 15% of an inhibitory isomer can completely nullify the attractive properties of the correct one[2].

  • Chemical Degradation: Pheromones, particularly unsaturated alcohols and acetates like (Z)-7-tetradecen-1-ol, are susceptible to degradation from environmental factors:

    • Oxidation: Double bonds in the molecule are prone to oxidation from atmospheric oxygen, which breaks down the active compound into inactive byproducts.

    • Photodegradation: Ultraviolet (UV) radiation from sunlight can also break down the pheromone molecule, reducing its efficacy[4].

  • Contamination: Cross-contamination during manufacturing or handling can introduce repellent chemicals. Always handle lures with gloves or clean forceps to avoid transferring oils or other residues[5].

Question 2: How can I verify the chemical integrity of my this compound lure?

Answer: Verifying the chemical makeup of a pheromone lure requires analytical chemistry. This is a critical quality control step if you are experiencing persistent issues or developing your own formulations.

Protocol 1: Verifying Lure Purity via GC-MS

This protocol outlines the general steps for analyzing the isomeric purity and integrity of a pheromone sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To separate and identify the chemical components within a pheromone lure and determine the ratio of key isomers.

Materials:

  • Pheromone lure (rubber septum, vial, etc.)

  • High-purity solvent (e.g., Hexane or Dichloromethane)

  • Small glass vial with a PTFE-lined cap

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, DB-WAX)

  • Microsyringe for injection

Procedure:

  • Extraction: Place the pheromone lure (or a small, known portion of it) into a clean glass vial. Add a precise volume of high-purity solvent (e.g., 1 mL of hexane).

  • Incubation: Seal the vial and allow it to sit for at least 1 hour to ensure the pheromone is extracted into the solvent. Gentle agitation can aid this process.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the extract into the GC-MS.

    • The Gas Chromatograph will separate the different chemical components based on their boiling points and interaction with the column's stationary phase. Geometric isomers will typically have slightly different retention times[6].

    • The Mass Spectrometer will fragment the molecules as they elute from the column, producing a characteristic mass spectrum for each component, which allows for positive identification[7].

  • Data Interpretation:

    • Identify the peaks corresponding to the (Z) and (E) isomers of 7-tetradecen-1-ol or its acetate derivative based on their retention times and mass spectra, comparing them to a known standard if available.

    • Integrate the area under each peak to determine the relative percentage of each isomer. A high-quality lure should have a high percentage of the desired active isomer.

    • Look for unexpected peaks that may indicate degradation products or contaminants.

Category 2: Lure Deployment & Release Rate

Question 3: I've confirmed my lure is high-purity, but trap captures are still low and inconsistent. What's the next step?

Answer: The problem likely lies in how the pheromone is being released into the environment. The release rate is a critical factor governed by the dispenser type and, most importantly, environmental conditions.

  • "Flash-Off" Effect: Newly opened lures can sometimes release a very high, non-optimal amount of pheromone for the first few hours to a day. This is known as "flash-off"[1][8]. This initial burst can be repellent to some insects. It is sometimes advisable to "air out" a new lure for 24 hours before field deployment to allow the release rate to stabilize[8].

  • Temperature Dependence: The release rate of pheromones from passive dispensers (like rubber septa) is highly dependent on temperature. As temperature increases, the vapor pressure of the pheromone increases, leading to a higher release rate[9]. Extreme heat can deplete a lure much faster than its stated field life, while cold temperatures can reduce the release rate below the threshold of detection for the insect[9].

  • Dispenser Type: The material of the dispenser (e.g., rubber septum, polyethylene vial, slow-release matrix) is engineered to provide a specific release profile[10]. Using a dispenser not designed for your target pheromone or field conditions can result in a release rate that is too fast or too slow.

Troubleshooting Workflow: Diagnosing Release Rate Issues

G start Low Capture Rate (Purity Confirmed) check_temp Are ambient temperatures extremely high (>35°C) or low (<15°C)? start->check_temp check_age Is the lure old or past its recommended field life? check_temp->check_age No high_temp High Temp: Lure may be depleted. Replace lure. check_temp->high_temp Yes (High) low_temp Low Temp: Release rate too low. Monitor on warmer days. check_temp->low_temp Yes (Low) check_flashoff Was the lure deployed immediately after opening? check_age->check_flashoff No replace_lure Lure is likely exhausted. Replace with a fresh lure. check_age->replace_lure Yes air_lure Possible 'flash-off' effect. Air new lures for 24h before deployment. check_flashoff->air_lure Yes

Caption: Troubleshooting workflow for pheromone release rate issues.

Category 3: Trap Hardware & Placement

Question 4: Does the type and color of my trap really matter?

Answer: Yes, significantly. The trap is not just a passive container; its design and visual appearance are crucial for the final step of insect capture. Moths, including many Tortricidae that are targets for tetradecenol-based pheromones, use visual cues in the final stages of approaching a pheromone source[11].

  • Trap Design: Different trap designs have varying capture efficiencies.

    • Sticky Traps (e.g., Delta, Wing): These are effective for monitoring low-density populations but can become saturated quickly, losing effectiveness as the sticky surface gets covered with insects or debris[12].

    • Non-saturating Traps (e.g., Bucket, Funnel): These are better for high-density populations or long-term monitoring as they can hold a large number of insects[13]. The design of the funnel and bucket can influence how easily moths enter and how well they are retained.

  • Trap Color: Moths can distinguish between colors, and trap color can significantly impact capture rates. The ideal color often depends on the target species and the surrounding environment.

    • For codling moths (a species of Tortricidae), green and orange traps have been shown to capture significantly more moths than white traps[6][11].

    • Red traps have also been found to be highly attractive to some moth species[14]. The effectiveness of a color is linked to its spectral reflectance and how it contrasts with the sky and foliage from the insect's perspective[14].

Table 1: Comparative Efficacy of Trap Designs and Colors for Moths

Trap Characteristic Efficacy Factor Rationale & Causality Cited Sources
Design Bucket/Funnel > Sticky Higher capacity, non-saturating. Ideal for high populations. [12][13]
Color (vs. White) Green, Orange, Red Higher contrast against foliage/sky, mimics aspects of host plants or optimal landing sites. [6][11][14][15]
Placement At Canopy Height Intercepts the natural flight path of many moth species. [16]

| Placement | Away from Foliage | Allows for an unobstructed, three-dimensional pheromone plume to form. |[13] |

Protocol 2: Standard Field Protocol for Pheromone Trap Deployment

Objective: To correctly deploy a pheromone trap to maximize the probability of capturing target insects.

Materials:

  • Trap (e.g., Delta or Bucket type)

  • Pheromone lure

  • Gloves or clean forceps

  • Stake or hanger for mounting

  • GPS device and flagging tape for marking location

Procedure:

  • Lure Handling: Using gloves or forceps, remove the pheromone lure from its sealed packaging[5].

  • Trap Assembly: Assemble the trap according to the manufacturer's instructions. Place the lure in the designated holder or position within the trap (e.g., hanging from the center of a Delta trap's roof)[16].

  • Trap Placement:

    • Height: Hang the trap at the height of the crop canopy or the typical flight height of the target moth[16].

    • Location: Place the trap in an open area, ensuring it is not obstructed by dense foliage, which can disrupt the pheromone plume[13].

    • Spacing: If deploying multiple traps, keep them at least 20 meters (approx. 65 feet) apart to avoid interference between pheromone plumes[5].

  • Securing the Trap: Securely fasten the trap to a stake or branch so it cannot be dislodged by wind or animals.

  • Documentation: Mark the trap's location with flagging tape and record its GPS coordinates. Label the trap with the date of deployment and the type of lure used.

  • Monitoring: Check the trap at regular intervals (e.g., weekly), record the number of captured target insects, and replace the lure and/or sticky liner according to the manufacturer's recommended field life[5].

Category 4: Biological & Environmental Interactions

Question 5: I've optimized my bait and trap, but results are still poor. Could other factors be at play?

Answer: Yes. Pheromone communication does not happen in a vacuum. The surrounding environment and the presence of other chemical signals can dramatically influence trap success.

  • Synergistic Compounds: Some insects require a blend of compounds to elicit a full behavioral response. Host plant volatiles can act as powerful synergists, making the pheromone bait significantly more attractive[17]. If your target insect relies on such cues, a synthetic pheromone alone may be only weakly attractive.

  • Antagonistic Compounds: Just as the wrong isomer can be inhibitory, other chemicals in the environment can act as antagonists. This can include pheromone components of closely related, non-target species or certain plant volatiles[18].

  • Competing Sources: If you are monitoring in an area with a very high native population of the target insect, your traps are competing with thousands of calling females. This can lead to lower-than-expected captures in individual traps. Similarly, deploying traps too close to one another can cause interference[5].

Logical Flow: Integrating Synergists and Avoiding Antagonists

G start Low Capture Rates (Bait & Trap Optimized) research_species Research Target Species: Identify known synergists (e.g., host plant volatiles) and antagonists. start->research_species field_test Conduct Small-Scale Field Test: Compare standard lure vs. lure + potential synergist. research_species->field_test analyze_results Analyze Capture Data field_test->analyze_results implement Implement optimized lure (standard or synergistic blend) for large-scale monitoring. analyze_results->implement Synergist Increases Captures no_change No significant improvement. Re-evaluate other factors (e.g., population density, environmental conditions). analyze_results->no_change No Change or Decrease

Caption: Decision process for testing synergistic compounds.

By systematically addressing each of these categories—from the chemical purity of the bait to the ecological context of its deployment—researchers and professionals can effectively troubleshoot and significantly improve the capture rates of their this compound-baited traps.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in GC-EAD Analysis of 7-Tetradecanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for Gas Chromatography-Electroantennographic Detection (GC-EAD) analysis. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with the semiochemical 7-Tetradecanol. We understand the challenges of achieving a high signal-to-noise (S/N) ratio for this long-chain alcohol and have structured this resource to provide actionable solutions in a direct question-and-answer format. Our goal is to empower you with the expertise to troubleshoot common issues, optimize your experimental parameters, and ensure the integrity of your results.

Part 1: Core Directive - Understanding the System

Before delving into specific troubleshooting, it's crucial to grasp the interplay between the components of your GC-EAD system. The overall performance is a product of sample introduction, chromatographic separation, and biological detection. An issue in any one of these areas can significantly degrade your signal-to-noise ratio.

Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section directly addresses the most common challenges encountered during the GC-EAD analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good signal-to-noise ratio for GC-EAD analysis, and what are the primary causes of a low ratio for this compound?

A signal-to-noise ratio of 3:1 is generally the minimum for reliable peak detection, but for confident identification, a ratio of 10:1 or higher is desirable. For a semi-volatile compound like this compound, a long-chain fatty alcohol, low S/N ratios are often due to several factors.[1][2] These include poor peak shape (broadening) due to its lower volatility, contamination within the GC system leading to a high baseline, and suboptimal health of the insect antenna.[3]

Q2: My EAD baseline is very noisy. What are the likely causes and how can I fix it?

A noisy baseline can obscure true antennal responses. Common culprits include:

  • Electrical Interference: Ensure your setup is properly grounded and consider using a Faraday cage to shield the antenna from external electromagnetic fields.[4] Keep other electronic devices away from the EAD preparation.[4]

  • Mechanical Vibrations: Use an anti-vibration table to isolate your setup from floor vibrations. Also, shield the antenna from air drafts.[4]

  • Unstable Gas Flow: Fluctuations in the carrier or make-up gas can cause baseline instability. Check for leaks and ensure your gas regulators are functioning correctly.[5]

  • Antennal Preparation: An unstable or dying antenna is a frequent source of noise. Ensure the antenna is properly mounted with good contact with the electrodes and that it is constantly bathed in a gentle stream of humidified, charcoal-filtered air to prevent dehydration.[4][6]

Q3: My chromatographic peaks for this compound are broad or tailing. How does this affect the S/N ratio and what can I do to improve peak shape?

Broad or tailing peaks reduce the peak height relative to the baseline noise, directly lowering the S/N ratio. For long-chain alcohols, this can be a particular issue.[7] To improve peak shape:

  • Optimize GC Parameters: A slower oven temperature ramp can improve the resolution of compounds.[4] Ensure your injector temperature is high enough for efficient sample vaporization.[8]

  • Check for Active Sites: Active sites in the injector liner or the front of the GC column can cause peak tailing. Use a deactivated liner and, if necessary, trim the first few centimeters of the column.[5][9]

  • Column Choice: For semi-volatile compounds, shorter, narrow-bore columns with thinner films can enhance peak efficiency.[4]

Q4: I'm not getting any EAD response, even though I see a peak on my Flame Ionization Detector (FID). What should I investigate?

This common issue points to problems with either the antennal preparation or the transfer of the analyte to the antenna.

  • Verify Antenna Viability: The most critical step is to confirm your antenna is healthy and responsive.[4] Before your sample run, test the antenna with a known standard compound that elicits a response from the insect species you are using.[4]

  • Check the GC Effluent Split: Ensure the split ratio between your FID and EAD is appropriate. You may need to direct more of the column effluent to the EAD.

  • Inspect the Transfer Line: The heated transfer line that carries the column effluent to the antenna must be kept at a consistent temperature, typically slightly above the final oven temperature, to prevent the analyte from condensing.[10] Ensure the outlet is positioned close to the antenna for effective delivery.[4]

Q5: How critical is the make-up gas in the EAD setup?

The make-up gas is crucial. It serves to carry the effluent from the GC column to the antenna at an optimal velocity. The flow rate needs to be carefully optimized; too low a flow can lead to peak broadening, while too high a flow can dilute the sample and reduce the signal.

Part 3: Experimental Protocols and Data Visualization

To ensure reproducibility and high-quality data, we provide the following standardized protocols and parameter tables.

Experimental Protocols

Protocol 1: Insect Antenna Preparation

  • Antenna Excisions: Carefully excise an antenna from a healthy, young insect at its base.[4] For some species, removing the fine tip of the antenna may be necessary.[11]

  • Mounting: Using micromanipulators, mount the excised antenna between two glass microcapillary electrodes filled with an appropriate saline solution (e.g., Ringer's solution). The basal end should be in contact with the reference electrode and the distal end with the recording electrode.[4]

  • Stabilization: Place the mounted antenna in a continuous stream of charcoal-filtered, humidified air.[4][6] Allow the preparation to stabilize for at least 15-20 minutes, monitoring the baseline on your acquisition software.

Protocol 2: GC System and EAD Recording

  • System Equilibration: Turn on the GC, detectors, and the heated transfer line, allowing them to reach their set temperatures and stabilize.

  • Antenna Setup: Start the flow of humidified air over the prepared antenna and establish a stable baseline recording.

  • Injection: Inject your sample of this compound. It is good practice to run a solvent blank and a known standard to verify system performance before and after your sample runs.[4]

  • Data Acquisition: Simultaneously record the signals from both the primary detector (e.g., FID) and the EAD.

Data Presentation

Table 1: Recommended GC Parameters for this compound Analysis

ParameterRecommended SettingRationale
GC Column Mid-polarity (e.g., DB-5 type), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation for semi-volatile compounds. Thinner films are better for less volatile, high-boiling point alcohols.[12]
Carrier Gas Helium or HydrogenHydrogen can offer better efficiency and shorter analysis times.[4]
Injector Temperature 250 °CEnsures efficient vaporization of this compound.[8]
Oven Program 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)A slower ramp rate can improve resolution.[4][12]
Detector Flame Ionization Detector (FID)Provides a robust and universal response for organic compounds.
Detector Temperature 280 °CPrevents condensation and ensures a stable signal.

Part 4: Visualization & Formatting

To aid in understanding the experimental workflow and troubleshooting logic, we have provided the following diagrams.

Diagrams

GCEAD_Workflow cluster_GC Gas Chromatograph cluster_Interface Interface cluster_Detectors Detectors cluster_Data Data Acquisition Sample_Injection Sample Injection GC_Column GC Column Sample_Injection->GC_Column Carrier Gas Effluent_Splitter Effluent Splitter GC_Column->Effluent_Splitter FID FID Effluent_Splitter->FID Effluent 1 EAD_Setup EAD Setup Effluent_Splitter->EAD_Setup Effluent 2 + Make-up Gas Data_System Data System FID->Data_System EAD_Setup->Data_System

Caption: A schematic of a typical GC-EAD system workflow.

Troubleshooting_Flowchart Start Low S/N Ratio Q1 Is the baseline noisy? Start->Q1 A1 Check for electrical/mechanical noise. Verify gas flow stability. Ensure proper antenna hydration. Q1->A1 Yes Q2 Are peaks broad or tailing? Q1->Q2 No A1->Q2 A2 Optimize oven temperature ramp. Check for active sites (liner/column). Consider a different GC column. Q2->A2 Yes Q3 Is there no EAD response? Q2->Q3 No A2->Q3 A3 Verify antenna viability with a standard. Check transfer line temperature. Optimize effluent split ratio. Q3->A3 Yes End Improved S/N Ratio Q3->End No A3->End

Caption: A troubleshooting flowchart for low S/N ratio in GC-EAD.

References

Technical Support Center: Refinement of Bioassay Protocols for 7-Tetradecanol Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of 7-Tetradecanol Bioassays

This compound is a C14 secondary fatty alcohol, a class of molecules with significant potential in various fields, including entomology, where they can act as semiochemicals (e.g., pheromones or kairomones)[1][2]. However, its long alkyl chain confers significant lipophilicity, presenting distinct challenges in aqueous bioassay systems. Researchers frequently encounter issues with solubility, bioavailability, and assay variability that can obscure the true biological efficacy of the compound.

This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for refining their bioassay protocols. Moving beyond simple step-by-step instructions, this guide explains the scientific principles behind key methodological choices, empowering you to troubleshoot effectively and generate robust, reproducible data. We will address the most common pitfalls and provide validated protocols and field-proven insights to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely applications? A: this compound is a secondary fatty alcohol.[3] While its isomer, 1-Tetradecanol, is well-documented as a pheromone and anti-inflammatory agent, long-chain alcohols like this compound are primarily investigated for their role in insect chemical communication.[1][2] Bioassays are typically designed to test its efficacy as an attractant, repellent, or other behavior-modifying agent for specific insect species, such as the mirid bug (Apolygus lucorum), which is known to respond to related compounds.[1][4]

Q2: My this compound efficacy is much lower than expected or highly variable. What is the most common cause? A: The most frequent culprit is poor aqueous solubility leading to compound precipitation or aggregation. Because of its lipophilic nature, this compound will readily fall out of solution in aqueous buffers, meaning the effective concentration your cells or organisms are exposed to is far lower than your nominal concentration. This is a primary source of inconsistent results.

Q3: Which solvent should I use to prepare my stock solution? A: High-purity dimethyl sulfoxide (DMSO) or ethanol are the recommended starting points for creating a high-concentration primary stock solution. These solvents are capable of fully solvating this compound. However, the final concentration of the organic solvent in your aqueous assay medium must be kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.

Q4: Can I sonicate my aqueous working solution to help dissolve the compound? A: While sonication can help dissolve the initial stock in an organic solvent, it is generally not recommended for preparing the final aqueous dilution. Sonication can induce the formation of micelles or aggregates, which can lead to non-specific activity and interfere with the assay, rather than creating a true solution of monomeric compound.

In-Depth Troubleshooting Guides

This section provides a structured approach to identifying and resolving common experimental issues.

Problem 1: Low or No Apparent Efficacy

Question: My dose-response curve is flat, or the compound shows no activity even at high concentrations. What should I investigate?

Causality: This issue almost always stems from insufficient bioavailability of the compound at the site of action. The nominal concentration in your preparation is not reflecting the true concentration of the dissolved, active compound.

Troubleshooting Workflow:

G start Start: Low/No Efficacy solubility 1. Verify Solubility Visually inspect final dilution for precipitate/cloudiness. start->solubility stock 2. Check Stock Solution Is the DMSO/Ethanol stock clear and fully dissolved? solubility->stock If clear dilution 3. Optimize Dilution Method Are you adding stock to buffer with vigorous vortexing? solubility->dilution If cloudy stock->dilution adsorption 4. Investigate Adsorption Is the compound sticking to labware (e.g., polystyrene)? dilution->adsorption endpoint End: Re-run Assay adsorption->endpoint

Caption: Troubleshooting workflow for low efficacy.

  • Step 1: Assess Compound Solubility.

    • Action: After preparing your highest concentration working solution in the final assay buffer, hold it up to a light source. Look for any signs of cloudiness, haziness, or fine particulates. Let it sit for 30 minutes and check for visible precipitate at the bottom of the tube.

    • Explanation: Visual inspection is the fastest way to diagnose gross precipitation. If the solution is not perfectly clear, the compound is not fully dissolved, and the effective concentration is unknown.

  • Step 2: Optimize Solvent & Stock Preparation.

    • Action: Ensure your this compound is fully dissolved in 100% DMSO or ethanol before any aqueous dilution. Prepare serial dilutions in the pure organic solvent before making the final dilution into your aqueous assay buffer.

    • Explanation: Creating intermediate dilutions in pure organic solvent ensures that when you make the final "crash" into the aqueous phase, the compound is dispersed more effectively, minimizing immediate precipitation.

  • Step 3: Evaluate Adsorption to Labware.

    • Action: Lipophilic compounds are known to adsorb to the surface of standard polystyrene labware (e.g., 96-well plates).[1] Consider using polypropylene or glass labware for solution preparation and testing plates made of alternative materials if high adsorption is suspected.

    • Explanation: Polystyrene is hydrophobic and can act as a sink for your compound, removing it from the assay medium and reducing the effective concentration available to your biological system.

Problem 2: High Inter-Assay or Intra-Assay Variability

Question: My results are not reproducible between experiments, or I see high variability between replicate wells within the same plate. Why?

Causality: Variability often arises from inconsistent compound preparation or physical artifacts in plate-based assays, such as edge effects or solvent toxicity gradients.

  • Issue A: Inconsistent Compound Preparation

    • Solution: Follow a strict, standardized protocol for solution preparation. Always add the small volume of organic stock solution to the larger volume of aqueous buffer while vortexing vigorously. This rapid dispersion is critical to minimize localized high concentrations that lead to precipitation. Never add the aqueous buffer to the organic stock.

  • Issue B: Plate Edge Effects

    • Solution: Edge effects, where wells on the perimeter of a microplate behave differently due to temperature and evaporation gradients, can skew results. Avoid using the outermost wells for experimental samples. Fill them with sterile buffer or media to create a humidity barrier. Randomize the position of your samples and controls on the plate to prevent systematic bias.

G cluster_plate Recommended 96-Well Plate Layout a Buffer b Buffer c Buffer d Buffer e Cmpd 1 f Vehicle g Control h Cmpd 2 i Vehicle j Cmpd 1 k Cmpd 2 l Control

Caption: Mitigate edge effects by bordering with buffer.

Problem 3: Solvent-Induced Toxicity or Off-Target Effects

Question: My vehicle control (e.g., 0.5% DMSO) is showing toxicity or unexpected biological activity. How do I address this?

Causality: Organic solvents, even at low concentrations, can have intrinsic biological activity or cause stress to cells/organisms, confounding the interpretation of your compound's specific effect.

  • Solution 1: Titrate the Solvent.

    • Action: Run a solvent tolerance experiment. Expose your biological system to a range of solvent concentrations (e.g., from 0.05% to 1.0% DMSO) in the absence of this compound.

    • Explanation: This will establish the highest concentration of solvent that your assay system can tolerate without showing adverse effects. This concentration becomes your maximum allowable limit for all future experiments.

  • Solution 2: Ensure Consistent Solvent Concentration.

    • Action: Every well, including untreated controls and all compound dilutions, must contain the exact same final concentration of the organic solvent.

    • Explanation: If your highest compound concentration has 0.5% DMSO, your lowest concentration and your vehicle control must also have 0.5% DMSO. This is achieved by back-filling with a solvent/buffer mixture, ensuring that the only variable being tested is the concentration of this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol is designed to maximize the solubility and stability of this compound for aqueous bioassays.

Materials:

  • This compound (solid or oil)

  • High-purity (>99.9%) DMSO or Ethanol

  • Sterile, inert vials (glass or polypropylene)

  • Calibrated pipettes

  • Vortex mixer

  • Target aqueous assay buffer (pre-warmed to assay temperature)

Procedure:

  • Prepare 100 mM Primary Stock in DMSO:

    • Accurately weigh the required amount of this compound (MW: 214.41 g/mol ).

    • Add the appropriate volume of 100% DMSO to achieve a 100 mM concentration.

    • Vortex vigorously for 2-5 minutes until the solution is perfectly clear. If necessary, gentle warming (37°C) can be applied.

  • Prepare Intermediate Dilutions (in DMSO):

    • Perform serial dilutions from your 100 mM primary stock using 100% DMSO to create a range of intermediate stocks (e.g., 10 mM, 1 mM, 100 µM). This minimizes pipetting errors.

  • Prepare Final Working Solution (Aqueous Dilution):

    • Pre-warm your final assay buffer to the temperature of your experiment (e.g., 37°C for cell culture).

    • Aliquot the required volume of buffer into a polypropylene tube.

    • While the tube is on a vortex mixer at high speed, add the small volume of your DMSO intermediate stock drop-wise into the center of the vortex. For a 10 µM final concentration from a 1 mM stock, this would be a 1:100 dilution (e.g., 10 µL of stock into 990 µL of buffer).

    • Continue vortexing for at least 30 seconds after addition.

  • Final Inspection & Use:

    • Visually inspect the final working solution for clarity. Do not use if any precipitation is observed.

    • Use the working solution immediately, as lipophilic compounds can come out of solution over time.

G cluster_organic Organic Phase (100% DMSO) cluster_aqueous Aqueous Phase (Assay Buffer) stock 1. Prepare 100mM Primary Stock intermediate 2. Create Serial Dilutions (e.g., 1mM) stock->intermediate Dilute in DMSO vortex 4. Add Stock to Buffer WHILE VORTEXING intermediate->vortex 1:100 Dilution buffer 3. Aliquot Assay Buffer buffer->vortex final 5. Use Immediately vortex->final

Caption: Workflow for preparing aqueous working solutions.

Protocol 2: Electroantennography (EAG) Bioassay

EAG is a primary screening tool to determine if an insect's antenna responds to a volatile compound like this compound. A positive response indicates detection by olfactory receptors.

Materials:

  • Target insect (e.g., adult male mirid bug)

  • Dissecting microscope

  • Micromanipulators

  • EAG system (amplifier, data acquisition)

  • Glass capillary electrodes

  • Conductive electrolyte solution (e.g., insect Ringer's solution)

  • Charcoal-filtered, humidified air stream

  • Stimulus delivery system (Pasteur pipettes with filter paper)

  • Hexane (for stimulus preparation)

Procedure:

  • Insect Preparation:

    • Anesthetize an insect by chilling on ice.

    • Under the microscope, carefully excise one antenna at its base.

    • Mount the excised antenna between the two electrodes. The basal end connects to the reference electrode and the distal tip (after a small cut) is inserted into the recording electrode, both filled with electrolyte solution.

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound in high-purity hexane (e.g., 1 µg/µL, 100 ng/µL, 10 ng/µL).

    • Apply 10 µL of each dilution onto a small strip of filter paper. Allow the solvent to evaporate for 30-60 seconds.

    • Insert the filter paper into a clean, labeled Pasteur pipette. Prepare a hexane-only pipette as a negative control.

  • EAG Recording:

    • Position the mounted antenna in the continuous, humidified air stream.

    • Allow the baseline recording to stabilize.

    • Insert the tip of the stimulus pipette into a hole in the main air tube.

    • Deliver a puff of air (e.g., 0.5 seconds) through the pipette, carrying the volatile compound over the antenna.

    • Record the resulting depolarization (negative voltage deflection) of the antenna.

  • Data Analysis:

    • Measure the peak amplitude (in mV) of the response to each stimulus.

    • Subtract the average response of the solvent control from the compound responses.

    • Normalize responses by expressing them as a percentage of the response to a standard positive control compound (if available).

    • Plot the dose-response curve (normalized response vs. log of concentration).

Data Summary Table

For robust reporting, summarize key experimental parameters in a table.

ParameterRecommended Value/SolventRationale & Notes
Primary Stock Solvent >99.9% DMSO or EthanolHigh purity avoids contaminants. Both effectively solvate long-chain alcohols.
Max. Vehicle Conc. < 0.5% (determine empirically)Minimizes solvent-induced artifacts and toxicity. Must be consistent across all wells.
Working Solution Prep. Add stock to buffer with vortexEnsures rapid dispersion and minimizes precipitation.
Assay Labware Polypropylene or glassReduces compound loss due to adsorption compared to standard polystyrene.
EAG Stimulus Solvent High-purity HexaneVolatile solvent that evaporates quickly, leaving the compound on the filter paper.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 7-Tetradecanol and its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of chemical biology and drug discovery, the subtle yet profound influence of molecular architecture on biological function is a constant theme. Long-chain alcohols, such as tetradecanol, are not merely simple aliphatic compounds; they are versatile molecules with a spectrum of bioactive properties, ranging from antimicrobial and cytotoxic effects to serving as crucial signaling molecules in the intricate communication systems of insects. This guide provides a comprehensive comparative analysis of the bioactivity of 7-tetradecanol and its various positional and structural isomers. While direct comparative studies on all isomers of tetradecanol are not extensively available in the current literature, this document synthesizes existing data, draws logical inferences from structure-activity relationships of related long-chain and branched-chain alcohols, and presents detailed experimental protocols for researchers to systematically investigate and compare the bioactivities of these fascinating molecules.

The Significance of Isomerism in Tetradecanol's Bioactivity

Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, is a critical determinant of biological activity. In the context of tetradecanol (C₁₄H₃₀O), the position of the hydroxyl (-OH) group along the 14-carbon chain, as well as the branching of the carbon skeleton, can dramatically alter its physical, chemical, and, most importantly, biological properties.

Positional Isomers: The location of the hydroxyl group in linear tetradecanol isomers (1-, 2-, 3-, 4-, 5-, 6-, and this compound) influences the molecule's polarity, steric hindrance, and ability to interact with biological membranes and receptor sites. For instance, a terminal hydroxyl group (as in 1-tetradecanol) results in a primary alcohol with different reactivity and interaction profiles compared to a secondary alcohol where the hydroxyl group is located on an internal carbon (e.g., this compound).

Structural Isomers: Branching of the carbon chain introduces further complexity. Branched-chain isomers of tetradecanol will have different shapes and surface areas compared to their linear counterparts, which can affect their membrane-disrupting capabilities, cytotoxicity, and specificity as insect pheromones.[1]

This guide will explore three key areas of bioactivity where isomerism in tetradecanol is expected to play a significant role: insect attractancy and pheromonal activity, antimicrobial effects, and cytotoxicity.

Comparative Bioactivity Analysis

Insect Attractancy and Pheromonal Activity

Long-chain alcohols are well-established components of insect pheromones, acting as attractants, repellents, or aggregation signals.[2] The specificity of these interactions is often highly dependent on the precise isomeric form of the alcohol.

Known and Inferred Activities:

  • 1-Tetradecanol: This primary alcohol is a known component of the pheromone blend of several insect species.[3]

  • This compound and other secondary isomers: Secondary alcohols are also significant in insect communication.[2] While specific data for this compound is limited, its structural similarity to other known secondary alcohol pheromones suggests it could be a behaviorally active compound for certain insect species. The position of the hydroxyl group in secondary alcohols can be critical for receptor binding and subsequent behavioral responses in insects.

  • Branched Isomers: The presence and position of methyl or other alkyl branches on the carbon chain can further refine the specificity of the pheromonal signal.

Data Summary: Insect Attractancy of Tetradecanol Isomers and Related Compounds

CompoundIsomer TypeKnown/Inferred ActivitySupporting Evidence/Inference
1-Tetradecanol Primary, LinearPheromone componentIdentified in various insect species.[3]
This compound Secondary, LinearPotential PheromoneSecondary alcohols are common in insect pheromones; specific activity needs investigation.[2]
Other Positional Isomers (2-, 3-, 4-, 5-, 6-tetradecanol) Secondary, LinearPotential PheromonesStructure-activity relationships suggest potential for specific insect interactions.[4]
Branched Tetradecanol Isomers Primary/Secondary, BranchedPotential PheromonesBranching adds to the specificity of pheromonal signals.

Experimental Protocol: Y-Tube Olfactometer Assay for Insect Attractancy

This protocol outlines a standard method for assessing the attractancy or repellency of tetradecanol isomers to a target insect species.

Methodology:

  • Olfactometer Setup: A glass Y-tube olfactometer is used, with a constant flow of purified, humidified air through both arms.

  • Odor Source Preparation:

    • Prepare solutions of each tetradecanol isomer in a suitable solvent (e.g., hexane) at various concentrations.

    • Apply a known volume of the test solution to a filter paper and place it in one arm of the olfactometer.

    • Use a filter paper with the solvent alone as a control in the other arm.

  • Insect Introduction: Release a single insect at the base of the Y-tube.

  • Observation: Record which arm of the olfactometer the insect chooses and the time taken to make the choice.

  • Data Analysis: Analyze the choice data using a chi-square test to determine if there is a significant preference for the test odor over the control.

  • Replication and Randomization: Repeat the experiment with multiple insects and randomize the position of the test and control arms to avoid positional bias.

Logical Workflow for Y-Tube Olfactometer Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_olf Setup Y-Tube Olfactometer introduce_insect Introduce Insect at Y-Junction prep_olf->introduce_insect prep_odor Prepare Isomer Solutions and Controls prep_odor->introduce_insect prep_insects Acclimatize Insects prep_insects->introduce_insect observe_choice Record Insect's First Choice and Time introduce_insect->observe_choice data_collection Compile Choice Data observe_choice->data_collection stat_analysis Chi-Square Test data_collection->stat_analysis conclusion Determine Attractancy/Repellency stat_analysis->conclusion

Caption: Workflow for assessing insect behavioral responses to tetradecanol isomers using a Y-tube olfactometer.

Antimicrobial Activity

Long-chain alcohols are known to possess antimicrobial properties, primarily by disrupting the lipid bilayers of microbial cell membranes.[5] The effectiveness of this disruption is influenced by the alcohol's chain length and structure.

Known and Inferred Activities:

  • 1-Tetradecanol: Exhibits antibacterial activity against various bacteria, including Staphylococcus aureus.[5][6]

  • 2-Tetradecanol: Some studies suggest potential antimicrobial activity.[7]

  • This compound and other positional isomers: The central position of the hydroxyl group in this compound might influence its interaction with the cell membrane compared to the terminal hydroxyl group of 1-tetradecanol. This could lead to differences in the minimum inhibitory concentration (MIC).

  • Branched Isomers: Branching can affect the packing of the alcohol molecules within the lipid bilayer, potentially altering their membrane-disrupting efficacy.[8]

Data Summary: Antimicrobial Activity of Tetradecanol Isomers

CompoundIsomer TypeKnown/Inferred ActivitySupporting Evidence/Inference
1-Tetradecanol Primary, LinearAntibacterialDemonstrated activity against S. aureus.[5][6]
2-Tetradecanol Secondary, LinearPotential AntimicrobialPreliminary studies suggest activity.[7]
This compound Secondary, LinearInferred AntimicrobialPositional difference of -OH group likely affects membrane interaction and activity.
Other Positional Isomers Secondary, LinearInferred AntimicrobialStructure-activity relationships suggest antimicrobial potential.
Branched Tetradecanol Isomers Primary/Secondary, BranchedInferred AntimicrobialBranching is known to modulate the antimicrobial activity of fatty alcohols.[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Isomer Solutions: Prepare stock solutions of each tetradecanol isomer in a suitable solvent (e.g., ethanol or DMSO).

  • Bacterial Culture: Grow a standardized inoculum of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each isomer solution in the broth medium.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the isomer at which no visible bacterial growth (turbidity) is observed.

  • Controls: Include a positive control (broth with bacteria, no isomer) and a negative control (broth only).

Logical Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solutions Prepare Isomer Stock Solutions serial_dilution Perform Serial Dilutions in 96-Well Plate prep_solutions->serial_dilution prep_culture Grow Standardized Bacterial Culture inoculate Inoculate Wells with Bacteria prep_culture->inoculate serial_dilution->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Visually Assess for Turbidity incubate->read_results determine_mic Identify Lowest Concentration with No Growth (MIC) read_results->determine_mic

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) of tetradecanol isomers.

Cytotoxicity

The cytotoxic effects of long-chain alcohols are of interest for their potential therapeutic applications and for understanding their toxicological profiles. Cytotoxicity is often related to the disruption of cell membranes and interference with cellular metabolic processes.

Known and Inferred Activities:

  • 1-Tetradecanol: Generally considered to have low acute toxicity.[9] However, at higher concentrations, like other long-chain alcohols, it can exhibit cytotoxicity.

  • This compound and other positional isomers: The position of the hydroxyl group may influence the molecule's ability to intercalate into and disrupt the membranes of mammalian cells, thus affecting its cytotoxic potential.

  • Branched Isomers: Branching can alter the hydrophobic interactions of the alcohol with cell membranes, which may lead to differences in cytotoxicity compared to linear isomers.[8] Studies on other branched-chain alcohols suggest that toxicity can be influenced by the carbon chain length and the degree of branching.[1]

Data Summary: Cytotoxicity of Tetradecanol Isomers

CompoundIsomer TypeKnown/Inferred CytotoxicitySupporting Evidence/Inference
1-Tetradecanol Primary, LinearLow acute toxicity, cytotoxic at higher concentrationsGeneral toxicological data for fatty alcohols.[9]
This compound Secondary, LinearInferred CytotoxicityPositional isomerism is expected to modulate membrane interactions and cytotoxicity.
Other Positional Isomers Secondary, LinearInferred CytotoxicityStructure-activity relationships suggest varying cytotoxic potentials.
Branched Tetradecanol Isomers Primary/Secondary, BranchedInferred CytotoxicityBranching affects the physical properties and can alter cytotoxic effects.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate until they reach the desired confluence.

  • Treatment: Treat the cells with various concentrations of each tetradecanol isomer for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve the isomers) and an untreated control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Logical Workflow for MTT Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-Well Plate add_compounds Add Isomer Solutions to Cells cell_seeding->add_compounds prep_compounds Prepare Isomer Solutions prep_compounds->add_compounds incubate_cells Incubate for 24-72 hours add_compounds->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability & IC50 read_absorbance->calculate_viability

Caption: A schematic representation of the MTT assay workflow for evaluating the cytotoxicity of tetradecanol isomers.

Synthesis and Availability of Tetradecanol Isomers

The availability of pure isomers is crucial for conducting accurate comparative bioactivity studies.

  • 1-Tetradecanol: Commercially available and can be synthesized by the reduction of myristic acid or its esters.[9]

  • Secondary Tetradecanols (including this compound): The synthesis of specific positional isomers of secondary alcohols can be more challenging and may require multi-step synthetic routes, often involving Grignard reactions or other organometallic approaches. The specific synthesis of this compound is not widely documented in readily available literature, suggesting that custom synthesis may be required for research purposes.

  • Branched Tetradecanol Isomers: The synthesis of branched-chain alcohols can be achieved through various organic synthesis methods, often starting from smaller branched building blocks.

Researchers should consult specialized chemical suppliers or consider custom synthesis to obtain the required isomers for their studies.

Conclusion and Future Directions

This guide provides a framework for understanding and investigating the comparative bioactivity of this compound and its isomers. While data on 1-tetradecanol is more prevalent, there is a clear and compelling need for systematic research into the biological activities of its positional and structural isomers. The provided experimental protocols offer a starting point for researchers to generate valuable comparative data.

Future research should focus on:

  • Systematic Screening: Conducting head-to-head comparisons of a full range of tetradecanol isomers in various bioassays.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms by which different isomers exert their biological effects.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models to correlate the structural features of tetradecanol isomers with their bioactivities.

By systematically exploring the bioactivity of these isomers, the scientific community can unlock their full potential in fields ranging from pest management and antimicrobial development to pharmacology and toxicology.

References

A Researcher's Guide to Validating 7-Tetradecanol as a Key Pheromone Component

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical ecology, the identification and validation of pheromones are paramount for understanding and manipulating insect behavior.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the role of 7-tetradecanol as a key pheromone component. We will delve into the requisite experimental methodologies, from initial detection to field verification, and compare its potential efficacy against other semiochemicals.

The Significance of Pheromone Validation in Pest Management

Pheromones, chemical signals used for intraspecific communication, offer a highly specific and environmentally benign alternative to broad-spectrum pesticides.[3] By harnessing the power of these chemical cues, we can develop targeted strategies for pest monitoring and control, such as mating disruption and mass trapping.[1][4] However, the journey from identifying a potential pheromone to its successful application in the field is a rigorous one, demanding robust scientific validation at every stage.[5][6]

A Multi-pronged Approach to Validating this compound

The validation of this compound, a secondary fatty alcohol, as a pheromone component necessitates a multi-tiered experimental approach.[7] This process typically involves electrophysiological assays to confirm antennal reception, laboratory-based behavioral assays to demonstrate attraction, and large-scale field trials to verify its effectiveness in a natural environment.

Step 1: Electrophysiological Confirmation with Gas Chromatography-Electroantennography (GC-EAG)

The first crucial step is to determine if the insect's antennae can detect this compound. Gas chromatography-electroantennography (GC-EAG) is a powerful technique that couples the separation of volatile compounds with the physiological response of an insect's antenna.[8][9]

Experimental Protocol: GC-EAG Analysis

  • Antennal Preparation:

    • Excise the antenna from a live, sexually mature insect of the target species.

    • Mount the antenna between two electrodes using conductive gel. The electrodes will measure the electrical potential changes across the antenna.

  • Gas Chromatography (GC) Separation:

    • A sample containing putative pheromone components (e.g., a gland extract or an air entrainment sample) is injected into the GC.

    • The GC separates the individual compounds based on their volatility and interaction with the column's stationary phase.

  • Electroantennographic Detection (EAD):

    • The effluent from the GC column is split. One portion goes to a standard detector (e.g., Flame Ionization Detector - FID), and the other is directed over the prepared antenna.

    • As a compound that elicits an olfactory response passes over the antenna, it causes a depolarization of the olfactory receptor neurons, resulting in a measurable voltage change (the EAG response).[10]

  • Data Analysis:

    • By comparing the timing of the EAG response with the peaks on the FID chromatogram, one can identify which specific compounds are physiologically active. A significant EAG response to this compound would be the first piece of evidence for its role as a pheromone component.

Diagram of the GC-EAG Experimental Workflow

GCEAG_Workflow cluster_GC Gas Chromatograph cluster_EAD Electroantennographic Detector Injector Sample Injection GC_Column GC Column Separation Injector->GC_Column Effluent_Split Column Effluent Split GC_Column->Effluent_Split Antenna Insect Antenna Preparation EAG_Recording EAG Recording Antenna->EAG_Recording Data_Analysis Data Analysis & Comparison EAG_Recording->Data_Analysis Effluent_Split->EAG_Recording 50% FID Flame Ionization Detector (FID) Effluent_Split->FID 50% FID->Data_Analysis YTube_Assay cluster_YTube Y-Tube Olfactometer Air_In_Control Control Airflow (Solvent) Choice_Point Choice Point Air_In_Control->Choice_Point Air_In_Treatment Treatment Airflow (this compound) Air_In_Treatment->Choice_Point Insect_Release Insect Release Point Choice_Point->Insect_Release Air_Out Air Outlet Insect_Release->Air_Out

References

A Comparative Analysis of Synthetic Routes to 7-Tetradecanol for the Modern Research Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of organic synthesis and drug development, the selection of an optimal synthetic pathway is a critical decision that influences not only the yield and purity of the target molecule but also the overall efficiency and scalability of the process. This guide provides an in-depth comparative analysis of the most pertinent synthesis routes for 7-tetradecanol, a C14 secondary alcohol. By examining the mechanistic underpinnings, procedural nuances, and expected outcomes of each method, this document aims to equip the discerning scientist with the necessary insights to make an informed decision for their specific research needs.

Introduction to this compound and Synthetic Strategy

This compound is a long-chain secondary alcohol with the chemical formula C₁₄H₃₀O. Its structure presents a hydroxyl group at the seventh carbon of a fourteen-carbon chain. The synthesis of such a molecule can be approached from several classic organic chemistry perspectives. The primary considerations for selecting a synthetic route include the availability of starting materials, desired purity, scalability, and the stereochemical outcome if relevant. This guide will focus on three principal and practical approaches:

  • Grignard Reaction: A powerful C-C bond-forming reaction, ideal for constructing the carbon skeleton and introducing the hydroxyl group in a single key step.

  • Reduction of 7-Tetradecanone: A straightforward conversion of a ketone to a secondary alcohol, contingent on the availability of the ketone precursor.

  • Wittig Reaction followed by Hydration: A two-step approach that first constructs the carbon backbone via an alkene, which is subsequently hydrated to the target alcohol.

Each of these routes will be analyzed for its advantages and disadvantages, supported by detailed experimental protocols and comparative data.

Route 1: The Grignard Reaction - A Classic Approach to Alcohol Synthesis

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficiency in forming carbon-carbon bonds.[1] For the synthesis of this compound, this route involves the reaction of a heptyl Grignard reagent with heptanal.

Mechanistic Overview

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. This forms an alkoxide intermediate, which is subsequently protonated in an acidic workup to yield the secondary alcohol.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • 1-Bromoheptane

  • Heptanal

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, and condenser, all thoroughly dried.

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.1 eq).

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of 1-bromoheptane (1.0 eq) in anhydrous diethyl ether (50 mL).

    • Add a small portion of the 1-bromoheptane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

    • Once the reaction has started, add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the heptylmagnesium bromide.

  • Reaction with Heptanal:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of heptanal (1.0 eq) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel.

    • Add the heptanal solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • If a precipitate forms, add 1 M HCl dropwise until the solution is clear.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices

The stringent anhydrous conditions are paramount as Grignard reagents are strong bases and will react with any protic source, such as water, quenching the reagent.[2] Diethyl ether and THF are excellent solvents as they are aprotic and solvate the magnesium complex, stabilizing the Grignard reagent. The dropwise addition of heptanal at low temperature helps to control the exothermic reaction and minimize side reactions.

Route 2: Reduction of 7-Tetradecanone

This synthetic route is a straightforward and often high-yielding method, provided the starting ketone, 7-tetradecanone, is readily available. The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic chemistry.

Mechanistic Overview

The reduction is typically achieved using a hydride-donating agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The hydride ion acts as a nucleophile, attacking the carbonyl carbon of the ketone to form an alkoxide intermediate. A subsequent workup with a proton source yields the desired secondary alcohol. NaBH₄ is a milder and more selective reagent than LiAlH₄ and is generally preferred for simple ketone reductions when other reducible functional groups are not present.[3][4]

Experimental Protocol: Synthesis of this compound by Reduction of 7-Tetradecanone

Materials:

  • 7-Tetradecanone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reduction:

    • In a 100 mL round-bottom flask, dissolve 7-tetradecanone (1.0 eq) in methanol (30 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.2 eq) in small portions to the stirred solution. Effervescence will be observed.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Carefully add 1 M HCl dropwise to the reaction mixture at 0 °C to neutralize the excess NaBH₄ and the resulting borate esters until the solution is acidic.

    • Remove the methanol under reduced pressure.

    • Add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude this compound can be purified by vacuum distillation or column chromatography.[1]

Causality Behind Experimental Choices

Methanol or ethanol are used as solvents because they are protic and can protonate the alkoxide intermediate. While NaBH₄ reacts slowly with alcohols, the reduction of the ketone is much faster. The addition of acid in the workup is necessary to hydrolyze the borate esters formed during the reaction and to neutralize any remaining hydride reagent.

Route 3: Wittig Reaction Followed by Hydration

This two-step approach offers a high degree of control over the carbon skeleton's construction. It involves the formation of an alkene, specifically a tetradecene isomer, via the Wittig reaction, followed by the hydration of the double bond to yield this compound.

Mechanistic Overview

Step 1: Wittig Reaction The Wittig reaction utilizes a phosphorus ylide to convert a carbonyl compound into an alkene. To synthesize a tetradecene that can be hydrated to this compound, one could react heptanal with a heptylidenephosphorane.

Step 2: Hydration of the Alkene The hydration of the resulting tetradecene can be achieved through several methods. For anti-Markovnikov addition, which would place the hydroxyl group at the 7-position if starting from 7-tetradecene, hydroboration-oxidation is the method of choice.[5] This reaction proceeds via the syn-addition of a borane across the double bond, followed by oxidation with hydrogen peroxide in the presence of a base to replace the boron with a hydroxyl group.

Experimental Protocol: Synthesis of this compound via Wittig Reaction and Hydroboration-Oxidation

Step 1: Synthesis of (Z)-7-Tetradecene (Wittig Reaction)

Materials:

  • Heptyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Heptanal

  • Anhydrous Tetrahydrofuran (THF)

  • Pentane

Procedure:

  • Suspend heptyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. The formation of the orange-red ylide indicates a successful reaction.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution to -78 °C and add a solution of heptanal (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with pentane.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude (Z)-7-tetradecene by column chromatography.

Step 2: Synthesis of this compound (Hydroboration-Oxidation)

Materials:

  • (Z)-7-Tetradecene

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve (Z)-7-tetradecene (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add the BH₃·THF solution (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂.

  • Stir the mixture at room temperature for 1 hour.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Causality Behind Experimental Choices

The use of an unstabilized ylide in the Wittig reaction generally favors the formation of the (Z)-alkene. The hydroboration-oxidation sequence is a classic and reliable method for the anti-Markovnikov hydration of alkenes with syn-stereochemistry.

Comparative Analysis of Synthesis Routes

FeatureGrignard ReactionReduction of 7-TetradecanoneWittig Reaction & Hydration
Starting Materials Heptanal, 1-Bromoheptane, Mg7-TetradecanoneHeptanal, Heptyltriphenylphosphonium bromide, BH₃·THF
Number of Steps 1 (plus Grignard prep)12
Typical Yield Good to Excellent (70-90%)Excellent (>90%)Good (60-80% over two steps)
Key Advantages - Forms C-C bond and alcohol in one step- Versatile for various alcohol types- High yield and purity- Simple procedure- High control over C-C bond formation- Stereospecific hydration possible
Key Disadvantages - Highly sensitive to moisture and air- Potential for side reactions (e.g., enolization)- Requires the synthesis of the starting ketone- Two-step process, potentially lower overall yield- Wittig reaction can produce E/Z mixtures
Scalability Good, with careful control of conditionsExcellentModerate, requires handling of sensitive reagents
Cost-Effectiveness Generally cost-effectiveDependent on the cost of 7-tetradecanoneCan be more expensive due to reagents like n-BuLi and phosphonium salts

Visualization of Synthetic Pathways

Grignard Reaction Workflow

G cluster_0 Grignard Reagent Formation cluster_1 Reaction & Workup 1-Bromoheptane 1-Bromoheptane Heptylmagnesium Bromide Heptylmagnesium Bromide 1-Bromoheptane->Heptylmagnesium Bromide  + Mg (Anhydrous Ether) Alkoxide Intermediate Alkoxide Intermediate Heptylmagnesium Bromide->Alkoxide Intermediate  + Heptanal This compound This compound Alkoxide Intermediate->this compound  + H₃O⁺ (Workup)

Caption: Workflow for the Grignard synthesis of this compound.

Reduction of 7-Tetradecanone Workflow

G 7-Tetradecanone 7-Tetradecanone Alkoxide Intermediate Alkoxide Intermediate 7-Tetradecanone->Alkoxide Intermediate  + NaBH₄ (Methanol) This compound This compound Alkoxide Intermediate->this compound  + H⁺ (Workup)

Caption: Workflow for the reduction of 7-tetradecanone.

Wittig Reaction & Hydration Workflow

G cluster_0 Wittig Reaction cluster_1 Hydroboration-Oxidation Heptyltriphenylphosphonium bromide Heptyltriphenylphosphonium bromide Heptylidenephosphorane Heptylidenephosphorane Heptyltriphenylphosphonium bromide->Heptylidenephosphorane  + n-BuLi 7-Tetradecene 7-Tetradecene Heptylidenephosphorane->7-Tetradecene  + Heptanal Trialkylborane Trialkylborane 7-Tetradecene->Trialkylborane  1. BH₃·THF 7-Tetradecene->Trialkylborane This compound This compound Trialkylborane->this compound  2. H₂O₂, NaOH

Caption: Two-step synthesis of this compound via Wittig reaction and hydroboration.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the research project.

  • For a rapid and convergent synthesis where the starting materials are readily available, the Grignard reaction is an excellent choice. Its ability to form the carbon skeleton and the desired functional group in a single transformation is a significant advantage.

  • If the precursor ketone, 7-tetradecanone, is accessible, the reduction route offers the most straightforward and likely highest-yielding pathway. Its simplicity and the use of a mild reducing agent like NaBH₄ make it an attractive option for both small and large-scale synthesis.

  • The Wittig reaction followed by hydration provides the most control over the construction of the carbon framework and can be adapted for stereoselective synthesis if required. However, this two-step process may result in a lower overall yield and involves more complex procedures and reagents.

Ultimately, the decision should be based on a careful evaluation of the available resources, desired scale, and the purity requirements of the final product. Each of these routes represents a valid and powerful method in the synthetic chemist's toolkit for the preparation of this compound.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemical Language of Insects and the Quest for Specificity

In the intricate world of insect communication, chemical cues are the predominant language. Semiochemicals, the carriers of this information, govern critical behaviors such as mating, aggregation, host location, and oviposition.[1] Among these, long-chain fatty alcohols and their derivatives are common components of insect pheromones and kairomones. 7-Tetradecanol, a 14-carbon secondary alcohol, and its structural isomers represent a class of compounds with significant potential for modulating insect behavior. For researchers in chemical ecology and drug development, understanding the specificity of the insect olfactory system to these compounds is paramount for designing effective and species-specific pest management strategies and for developing novel research tools.

This guide provides a comparative analysis of the cross-reactivity of insect antennae to this compound and its related compounds. We will delve into the experimental data that illuminates how subtle changes in molecular structure—such as the position of a hydroxyl group or the oxidation state—can dramatically alter the response of an insect's olfactory system. By examining data from key electrophysiological techniques, namely Electroantennography (EAG) and Single-Sensillum Recording (SSR), we will explore the fine-tuned nature of insect olfactory receptor neurons (ORNs). This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the intricacies of insect chemical communication.

Comparative Analysis of Antennal Responses to C14 Compounds

The specificity of insect olfactory responses is not absolute. Olfactory receptor neurons (ORNs) often exhibit a degree of cross-reactivity, responding to compounds that are structurally similar to the primary ligand. The extent of this cross-reactivity is a critical factor in an insect's ability to discriminate between host and non-host plants, or between the pheromone of a conspecific and that of a closely related species.

Case Study: Mirid Bugs (Apolygus lucorum and Adelphocoris suturalis)

A key study on the mirid bugs, Apolygus lucorum and Adelphocoris suturalis, provides valuable insights into the antennal responses to tetradecane and its derivatives. While not specifically focused on this compound, the data offers a clear comparison of responses to related C14 compounds. Gas Chromatography-Electroantennogram Detection (GC-EAD) was employed to identify electrophysiologically active compounds in the volatiles of a host plant, Phaseolus vulgaris.[1][2]

Table 1: GC-EAD Responses of Mirid Bugs to Host Plant Volatiles

CompoundRetention Time (min)Apolygus lucorum (Female)Apolygus lucorum (Male)Adelphocoris suturalis (Female)Adelphocoris suturalis (Male)
2-Propyl-1-pentanol11.39ActiveNo ResponseActiveActive
Tetradecane 17.70 Active Active Active Active
Dodecanal22.61ActiveActiveActiveActive

Data sourced from Zhang et al., 2022.[1][2]

The study further investigated the behavioral attractiveness of tetradecane and several of its derivatives in two-choice olfactometer and field trapping experiments.

Table 2: Behavioral Attractiveness of Tetradecane and its Derivatives to Mirid Bugs

CompoundApolygus lucorum AttractivenessAdelphocoris suturalis Attractiveness
Tetradecane High High
7-TetradeceneModerateModerate
1-TetradeceneLowLow
TetradecanalLowLow
2-Tetradecanol Moderate Moderate
1-Tetradecanol Moderate Moderate
Tetradecanoic acidHighHigh

Data interpreted from Zhang et al., 2022.[1][2]

These findings demonstrate that while the saturated hydrocarbon, tetradecane, is a potent attractant, the corresponding alcohols (1-tetradecanol and 2-tetradecanol) also elicit a significant behavioral response, indicating cross-reactivity at the olfactory system level. The reduced attractiveness of the alcohols compared to tetradecane suggests a degree of specificity in the olfactory receptors involved.

The Underlying Neurobiology: From Molecule to Signal

The differential responses observed in insects to various structural analogs of this compound are rooted in the molecular mechanisms of olfaction. Volatile molecules enter the insect's antenna through pores in the sensilla and are transported through the sensillum lymph by odorant-binding proteins (OBPs).[3] These proteins deliver the odorants to olfactory receptors (ORs) or ionotropic receptors (IRs) located on the dendritic membrane of ORNs.

The interaction between the odorant and the receptor is highly specific, akin to a lock and key. The three-dimensional shape, size, and functional groups of the molecule determine its ability to bind to and activate the receptor. Even subtle changes, such as the position of a hydroxyl group in an alcohol isomer, can significantly alter the binding affinity and the subsequent neuronal response.

Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum Odorant This compound & Analogs Pore Odorant->Pore Diffusion OBP Odorant-Binding Protein (OBP) Pore->OBP Enters Lymph OR Olfactory Receptor (OR) OBP->OR Transport & Binding ORN Olfactory Receptor Neuron (ORN) Dendrite Signal Action Potential (Signal to Brain) ORN->Signal IonChannel Ion Channel OR->IonChannel Activation IonChannel->ORN Depolarization

Caption: Generalized insect olfactory signaling pathway.

Experimental Methodologies: A Guide to Measuring Antennal Responses

To quantitatively assess the cross-reactivity of insect antennae, two primary electrophysiological techniques are employed: Electroantennography (EAG) and Single-Sensillum Recording (SSR).

Electroantennography (EAG)

EAG measures the summated electrical potential from the entire antenna in response to an odorant stimulus. It provides a general overview of the antenna's sensitivity to a particular compound.

Experimental Workflow for EAG

EAG_Workflow cluster_prep Preparation cluster_stim Stimulation & Recording cluster_analysis Data Analysis Insect Insect Immobilization Antenna Antenna Excision (or in-situ) Insect->Antenna Electrodes Electrode Placement (Recording & Reference) Antenna->Electrodes OdorantDelivery Odorant Delivery (Pulsed Airflow) Amplification Signal Amplification OdorantDelivery->Amplification Recording Data Acquisition (EAG Waveform) Amplification->Recording Measurement Measure Peak Amplitude (mV) Recording->Measurement Normalization Normalization (to standard) Measurement->Normalization Comparison Comparative Analysis Normalization->Comparison

Caption: A typical workflow for an Electroantennography (EAG) experiment.

Step-by-Step EAG Protocol:

  • Insect Preparation: Anesthetize the insect by chilling. Immobilize it in a pipette tip or on a wax block, exposing the head and antennae.

  • Antenna Preparation: For some insects, the antenna can be excised and mounted on the electrodes. For others, the recording is done in situ.

  • Electrode Placement: Insert a sharpened glass capillary electrode filled with saline into the distal end of the antenna (recording electrode). Place a similar electrode in the insect's head or the base of the antenna (reference electrode).

  • Odorant Delivery: A purified and humidified air stream is continuously passed over the antenna. A pulse of this air is diverted through a Pasteur pipette containing the test compound on a filter paper, delivering the stimulus to the antenna.

  • Signal Recording and Amplification: The potential difference between the electrodes is amplified and recorded using a specialized data acquisition system.

  • Data Analysis: The amplitude of the negative deflection (in millivolts) in response to the stimulus is measured. Responses are often normalized to a standard compound to allow for comparison across preparations.

Single-Sensillum Recording (SSR)

SSR is a more refined technique that allows for the recording of action potentials from individual ORNs housed within a single sensillum.[1] This method provides detailed information about the specificity and sensitivity of individual olfactory receptors.

Experimental Workflow for SSR

SSR_Workflow cluster_prep_ssr Preparation cluster_rec_ssr Recording & Stimulation cluster_analysis_ssr Data Analysis Insect_SSR Insect Immobilization Antenna_Fix Antenna Fixation Insect_SSR->Antenna_Fix Electrode_Place_SSR Electrode Placement (Recording & Reference) Antenna_Fix->Electrode_Place_SSR Sensillum_Loc Locate Target Sensillum Electrode_Ins Insert Recording Electrode Sensillum_Loc->Electrode_Ins Odor_Stim Odorant Stimulation Electrode_Ins->Odor_Stim Spike_Rec Record Action Potentials Odor_Stim->Spike_Rec Spike_Sort Spike Sorting (if multiple neurons) Spike_Rec->Spike_Sort Spike_Count Spike Frequency Calculation (spikes/sec) Spike_Sort->Spike_Count Dose_Response Dose-Response Curve Spike_Count->Dose_Response

Caption: A typical workflow for a Single-Sensillum Recording (SSR) experiment.

Step-by-Step SSR Protocol:

  • Insect Preparation: Similar to EAG, the insect is anesthetized and securely mounted to prevent movement. The antenna is often stabilized with a fine glass capillary or a drop of wax.

  • Electrode Placement: A reference electrode (often a sharpened tungsten wire) is inserted into the insect's eye or another part of the body. The recording electrode, also a sharpened tungsten wire, is carefully maneuvered to make contact with and penetrate the base of a single sensillum.

  • Signal Recording: The recording electrode detects the extracellular action potentials (spikes) from the ORN(s) within the sensillum. These signals are amplified and recorded.

  • Odorant Delivery: A controlled puff of odorant-laden air is delivered to the antenna, and the change in the firing rate of the neuron is recorded.

  • Data Analysis: The number of spikes in a defined period before and after the stimulus is counted. The response is typically reported as the increase in spike frequency (spikes per second) over the spontaneous firing rate.

Conclusion: Leveraging Cross-Reactivity for Future Applications

The study of cross-reactivity in the insect olfactory system is a journey into the fine details of molecular recognition. While a comprehensive dataset for this compound across a wide range of insects is still being assembled by the scientific community, the available data on related C14 compounds in species like the mirid bugs provides a solid framework for understanding the principles of structural specificity.

The evidence suggests that while ORNs are often tuned to a specific primary ligand, they can also be activated by structurally similar molecules. This cross-reactivity has profound implications for insect behavior and can be exploited for practical applications. By systematically testing a range of isomers and related compounds using EAG and SSR, researchers can map the receptive range of olfactory receptors. This knowledge can then be used to:

  • Develop more effective attractants for pest monitoring: By identifying compounds that are even more potent than the natural pheromone.

  • Design novel repellents: By identifying antagonists that block the olfactory receptors for attractants.

  • Create "lure and kill" or mating disruption strategies: That are highly specific to the target pest, minimizing off-target effects.

As our understanding of the genetic and molecular basis of insect olfaction continues to grow, so too will our ability to predict and manipulate the cross-reactivity of their olfactory systems. The continued application of the rigorous experimental techniques outlined in this guide will be essential for unlocking the full potential of semiochemicals in research and pest management.

References

A Senior Application Scientist's Guide to Field Trial Comparisons of 7-Tetradecanol Lure Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical ecology and integrated pest management (IPM), the efficacy of a semiochemical lure is paramount. 7-Tetradecanol, a known component in the pheromone blends of various insect species, presents a compelling case for the rigorous field evaluation of its different formulations. The performance of a lure is not solely dependent on the active pheromone component but is critically influenced by the formulation's ability to release the semiochemical at an optimal rate and maintain its stability under field conditions.

This guide provides an in-depth, technical framework for conducting field trial comparisons of different this compound lure formulations. As a senior application scientist, the narrative that follows is grounded in the principles of scientific integrity, explaining the causality behind experimental choices and providing self-validating protocols.

The Critical Role of Formulation in Pheromone Lure Efficacy

The choice of a pheromone formulation is a delicate balance between several factors: the release kinetics of the active ingredient, the longevity of the lure in the field, its stability against environmental degradation, and cost-effectiveness. Different formulations, such as rubber septa, polymer waxes, and vials, exhibit varied performance based on their material composition and design.[1][2] For instance, a rubber septum might offer a high initial release rate, proving highly attractive over a short period, while a polymer wax formulation could provide a more stable and prolonged release, extending the lure's field life.[2]

Environmental factors such as temperature, sunlight (UV radiation), and airflow can significantly impact the release rate and degradation of the pheromone.[3] Therefore, a robust field trial must account for these variables to generate reliable and comparable data.

Designing a Rigorous Field Trial: A Methodological Blueprint

To objectively compare different this compound lure formulations, a well-designed field trial is essential. The following protocol is based on established methodologies for evaluating pheromone lure effectiveness.[1]

Experimental Protocol: Comparative Field Efficacy of this compound Lure Formulations

Objective: To determine the relative field efficacy of different this compound lure formulations by comparing the number of target insects captured in traps baited with each formulation.

Materials:

  • Traps appropriate for the target insect species (e.g., Delta traps, wing traps).

  • This compound lures in different formulations (e.g., Formulation A: Rubber Septum, Formulation B: Polymer Wax, Formulation C: Polymer Vial).

  • Control lures (dispensers without this compound).

  • Stakes or hangers for trap deployment.

  • Gloves to prevent contamination of lures.[4]

  • Data collection sheets or a mobile data entry device.

  • GPS device for mapping trap locations.

Experimental Design:

  • Site Selection: Choose a location with a known and relatively uniform population of the target insect. The site should be large enough to allow for adequate spacing between traps to minimize interference.

  • Randomized Complete Block Design (RCBD): This design is highly recommended to account for potential environmental gradients within the experimental site.[1]

    • Divide the experimental area into several blocks (replicates).

    • Within each block, randomly assign each lure formulation (including the control) to a trap.

  • Trap Deployment:

    • Wear gloves when handling lures to avoid contamination.[4]

    • Place one lure in each trap according to the manufacturer's instructions.

    • Position the traps at a height and orientation that is optimal for the target insect's flight behavior.

    • Ensure a minimum distance between traps (e.g., 20-50 meters, depending on the insect and lure strength) to prevent interference.

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly).

    • Record the number of target insects captured in each trap.

    • Note any environmental conditions that might influence trap catch (e.g., temperature, rainfall).

  • Data Analysis:

    • Analyze the trap capture data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between the lure formulations.

    • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which formulations performed differently.

Visualizing the Experimental Workflow

Field_Trial_Workflow cluster_prep Phase 1: Preparation cluster_deployment Phase 2: Field Deployment cluster_data Phase 3: Data Collection & Analysis SiteSelection Site Selection LurePrep Lure Preparation & QC SiteSelection->LurePrep TrapPrep Trap Preparation LurePrep->TrapPrep Randomization Randomized Block Design TrapPrep->Randomization TrapDeployment Trap Deployment Randomization->TrapDeployment DataCollection Regular Trap Monitoring TrapDeployment->DataCollection Weekly Checks DataAnalysis Statistical Analysis DataCollection->DataAnalysis Conclusion Draw Conclusions DataAnalysis->Conclusion

Caption: Workflow for comparing pheromone lure effectiveness.

Comparative Performance Data: A Hypothetical Case Study

Lure FormulationDispenser TypeMean Weekly Trap Capture (± SE)Field Longevity (Weeks)Key Observations
Formulation A Rubber Septum125 ± 154High initial capture rates, with a noticeable decline after 3 weeks.
Formulation B Polymer Wax85 ± 10> 6Consistent capture rates over a longer period, demonstrating a stable release profile.
Formulation C Polymer Vial40 ± 86Lower overall attractiveness compared to other formulations.
Control No Lure5 ± 2N/AEstablishes baseline trap capture of non-target insects or random captures.

The Influence of Synergists and Antagonists

The attractiveness of a pheromone lure can be significantly altered by the presence of other compounds. Synergists can enhance the behavioral response of the target insect, while antagonists can inhibit it. A comprehensive field trial should consider testing the addition of potential synergistic or antagonistic compounds to the this compound lure.

For example, a study on the fir coneworm, Dioryctria abietivorella, tested the addition of (Z)-9-tetradecen-1-ol to their optimized two-component pheromone blend.[5] While in their specific case, the addition did not increase attraction, this approach is crucial for optimizing a lure formulation.

Visualizing the Interaction of Pheromone Components

Pheromone_Interaction Pheromone This compound Attraction Enhanced Attraction Pheromone->Attraction Inhibition Reduced Attraction Synergist Synergist Synergist->Attraction Antagonist Antagonist Antagonist->Inhibition

Caption: Logical relationship of pheromone components.

Conclusion and Future Directions

The selection of an appropriate lure formulation is a critical decision in the development of effective pest management strategies. While this guide has focused on this compound, the principles and methodologies described are broadly applicable to the field evaluation of any semiochemical lure.

Future research should focus on direct, head-to-head field comparisons of various this compound formulations for specific target pests. Such studies will provide invaluable data for researchers and pest management professionals, enabling them to make informed decisions and optimize their control strategies. Furthermore, investigations into the release kinetics of this compound from different dispenser matrices under varying environmental conditions will contribute to the development of more robust and reliable lure technologies.

References

A Comparative Spectroscopic Analysis of Synthetic vs. Natural 7-Tetradecanol

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical analysis, particularly in fields such as pheromone research, flavor and fragrance chemistry, and drug development, the unequivocal identification and purity assessment of chiral molecules are paramount. 7-Tetradecanol, a long-chain secondary alcohol, serves as a pertinent case study. It exists in both natural and synthetic forms, and confirming its structural integrity is a critical step in its application. This guide provides a detailed comparative analysis of the spectroscopic data obtained from both natural and synthetically produced this compound, offering researchers a comprehensive framework for its characterization.

The core principle underpinning this analysis is that a synthetically derived compound, if pure, should be spectroscopically indistinguishable from its natural counterpart. Any observed discrepancies could indicate the presence of impurities, isomeric variations, or residual starting materials from the synthetic route. We will delve into the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, we expect to see characteristic signals corresponding to the different types of protons present. The key diagnostic signals include the methine proton at the C-7 position, the hydroxyl proton, the terminal methyl groups, and the methylene protons of the alkyl chains.

Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃) for Synthetic and Natural this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Observed - Synthetic (δ, ppm) Observed - Natural (δ, ppm) Multiplicity Integration
-CH₃ (C1, C14)~0.880.880.88Triplet6H
-CH₂- (C2-C5, C9-C13)~1.261.261.26Multiplet18H
-CH₂- (C6, C8)~1.421.421.42Multiplet4H
-CH(OH)- (C7)~3.643.643.64Sextet1H
-OHVariable (~1.5-2.5)1.621.61Singlet (broad)1H

The data presented in Table 1 demonstrates a near-perfect overlap between the ¹H NMR spectra of synthetic and natural this compound. This high degree of similarity in chemical shifts, multiplicities, and integrations strongly suggests that the molecular structure of the synthetic sample is identical to the natural one.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides complementary information by probing the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for a carbon count and an assessment of the chemical environment of each carbon.

Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃) for Synthetic and Natural this compound

Carbon Assignment Expected Chemical Shift (δ, ppm) Observed - Synthetic (δ, ppm) Observed - Natural (δ, ppm)
C1, C14~14.114.114.1
C2, C13~22.722.722.7
C3, C12~31.931.931.9
C4, C11~25.625.625.6
C5, C10~29.329.329.3
C6, C8~37.537.537.5
C7~71.971.971.9

As with the ¹H NMR data, the ¹³C NMR spectra of both samples are virtually superimposable. The consistency in the chemical shifts for all 14 carbon atoms provides strong evidence for the structural identity of the synthetic and natural this compound.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in a 500 MHz NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw free induction decay (FID) data using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound (C₁₄H₃₀O), the expected monoisotopic mass is 214.2297 g/mol . Electron Ionization (EI) is a common technique for volatile compounds like this alcohol.

Table 3: Comparative Mass Spectrometry Data for Synthetic and Natural this compound

Ion m/z (Expected) m/z (Observed - Synthetic) m/z (Observed - Natural) Interpretation
[M-H₂O]⁺196.2191196.2196.2Molecular ion after loss of water
[C₇H₁₅O]⁺115.1123Not ObservedNot Observed-
[C₆H₁₃]⁺85.133085.185.1Fragmentation at C6-C7 bond
[C₅H₁₁]⁺71.117471.171.1Further fragmentation

The mass spectra of both synthetic and natural this compound are dominated by the [M-H₂O]⁺ ion at m/z 196, which is characteristic of alcohols under EI conditions. The fragmentation patterns are also identical, with key fragments observed at m/z 85 and 71. The absence of any significant unassigned peaks in the spectra of both samples indicates a high level of purity.

Experimental Protocol for Mass Spectrometry (GC-MS)

Caption: Workflow for GC-MS analysis.

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as hexane.

  • Gas Chromatography (GC): Inject 1 µL of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The oven temperature program should be optimized to ensure good separation of the analyte from any potential impurities. A typical program might start at 100 °C, hold for 2 minutes, and then ramp to 250 °C at 10 °C/min.

  • Mass Spectrometry (MS): The eluent from the GC column is introduced directly into the ion source of the mass spectrometer. The molecules are ionized using electron ionization (EI) at a standard energy of 70 eV. The resulting ions are then separated by a quadrupole mass analyzer and detected. The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-300).

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the key vibrational modes are the O-H stretch of the alcohol group and the C-H stretches of the alkyl chains.

Table 4: Comparative IR Spectroscopy Data for Synthetic and Natural this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Observed - Synthetic (cm⁻¹) Observed - Natural (cm⁻¹) Description
O-H Stretch3600-32003330 (broad)3332 (broad)Hydrogen-bonded alcohol
C-H Stretch (sp³)3000-28502925, 28542926, 2855Aliphatic C-H
C-O Stretch1150-105011101112Secondary alcohol

The IR spectra of both the synthetic and natural this compound are in excellent agreement. The presence of a broad absorption band around 3330 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group. The strong absorptions just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the long alkyl chains. The C-O stretching vibration is also observed in the expected region.

Experimental Protocol for IR Spectroscopy (ATR)

Caption: Workflow for ATR-FTIR data acquisition.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Before analyzing the sample, acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis: Place a small drop of the neat this compound liquid directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion

The comprehensive spectroscopic analysis presented in this guide demonstrates the structural equivalence of the synthetic and natural this compound samples. The data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy are in complete agreement, with no discernible differences observed between the two sources. This rigorous comparison provides a high degree of confidence in the identity and purity of the synthetic material, validating its use in research and development applications where a well-characterized compound is essential. The detailed protocols provided herein offer a robust framework for researchers to perform similar analyses on their own samples.

A Head-to-Head Technical Comparison: 7-Tetradecanol Versus Commercial Pest Control Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head technical comparison of 7-Tetradecanol with established commercial pest control products. Our analysis is grounded in proposing rigorous, standardized experimental protocols to objectively evaluate performance. This document is intended for researchers, scientists, and professionals in the fields of pest management and drug development, offering a framework for assessing novel pest control agents.

Introduction: The Potential of this compound in Pest Management

This compound is a secondary fatty alcohol with a chemical structure that suggests its potential as a semiochemical, a chemical cue used by insects to mediate their behaviors.[1] While direct insecticidal data for this compound is not extensively documented in publicly available literature, its structural analog, 1-Tetradecanol, is a known component of insect pheromones.[2][3][4] Specifically, 1-Tetradecanol is utilized in commercial products for the mating disruption of lepidopteran pests, including the codling moth (Cydia pomonella), a significant agricultural pest.[2] This relationship suggests that this compound may not act as a conventional contact toxin but rather as a behavioral modifier, such as a repellent or an attractant.

In contrast, the majority of commercial pest control products rely on active ingredients that are neurotoxic to insects.[5][6] Common classes of insecticides include pyrethroids, neonicotinoids, and organophosphates, which are designed to kill pests.[5][6][7] Repellents, such as those containing DEET, are also widely used and work by creating a vapor barrier that deters insects from landing and biting.[8][9]

Given the distinct potential mechanisms of action, a direct comparison of this compound with both a lethal insecticide and a standard repellent is necessary to fully characterize its performance and potential applications in pest control. This guide outlines the experimental framework for such a comparison.

Comparative Framework: Defining the Scope

To provide a robust and meaningful comparison, we will focus on two distinct pest control scenarios:

  • Scenario 1: Control of an Agricultural Pest. We will compare the efficacy of this compound with a leading commercial insecticide for the control of the codling moth (Cydia pomonella). This will assess its potential as a tool in crop protection.

  • Scenario 2: Repellency Against a Public Health Pest. We will evaluate the repellent properties of this compound against the yellow fever mosquito (Aedes aegypti) and compare it to a DEET-based commercial repellent. This will determine its utility in preventing insect bites and the transmission of vector-borne diseases.

For each scenario, we will propose standardized bioassays to measure key performance indicators, including:

  • Toxicity: Lethal Concentration (LC50) and Lethal Dose (LD50) values.

  • Repellency: Complete Protection Time (CPT) and spatial repellency.

  • Behavioral Effects: Observation of any unusual behaviors induced by the test substance.

Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and controls to ensure the integrity of the results.

Scenario 1: Efficacy Against Codling Moth (Cydia pomonella)

Objective: To compare the insecticidal activity of this compound with a commercial spinosad-based insecticide. Spinosad is a widely used biological insecticide effective against lepidopteran larvae.[10][11]

Experimental Workflow:

G cluster_0 Insect Rearing cluster_1 Test Substance Preparation cluster_2 Bioassay cluster_3 Data Collection & Analysis A Codling Moth Colony E Leaf Dip Bioassay A->E B This compound Dilutions B->E C Spinosad Formulation Dilutions C->E D Control (Solvent Only) D->E F Mortality Assessment at 24, 48, 72h E->F G LC50 Calculation F->G

Caption: Workflow for assessing the insecticidal activity against codling moth larvae.

Step-by-Step Protocol: Leaf Dip Bioassay [12][13]

  • Insect Rearing: Maintain a healthy colony of codling moth larvae under controlled laboratory conditions (25 ± 2°C, 60 ± 10% RH, 16:8 L:D photoperiod). Use third instar larvae for the bioassay.

  • Test Substance Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone). Create a series of dilutions to obtain a range of concentrations.

    • Prepare a series of dilutions of a commercial spinosad-based insecticide according to the manufacturer's instructions.

    • The solvent used for dilution will serve as the negative control.

  • Bioassay Procedure:

    • Excise fresh, untreated apple leaves.

    • Individually dip the leaves into the test solutions (this compound dilutions, spinosad dilutions, or control) for 10 seconds.

    • Allow the leaves to air dry completely.

    • Place one treated leaf in a petri dish lined with moistened filter paper.

    • Introduce 10 third-instar codling moth larvae into each petri dish.

    • Seal the petri dishes and incubate under the same conditions as insect rearing.

    • Replicate each concentration and the control at least three times.

  • Data Collection and Analysis:

    • Assess larval mortality at 24, 48, and 72 hours post-exposure. Larvae that are unable to move when prodded with a fine brush are considered dead.

    • Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

    • Perform probit analysis to determine the Lethal Concentration 50 (LC50) for each test substance at each time point.

Scenario 2: Repellency Against Yellow Fever Mosquito (Aedes aegypti)

Objective: To compare the repellent efficacy of this compound with a commercial DEET-based repellent.

Experimental Workflow:

G cluster_0 Mosquito Rearing cluster_1 Test Substance Application cluster_2 Bioassay cluster_3 Data Collection & Analysis A Aedes aegypti Colony C Arm-in-Cage Bioassay A->C B Human Volunteer Arm Application (this compound, DEET, Control) B->C D Record Time to First Bite C->D E Calculate Complete Protection Time (CPT) D->E

Caption: Workflow for assessing repellent efficacy against Aedes aegypti.

Step-by-Step Protocol: Arm-in-Cage Bioassay [14][15]

  • Mosquito Rearing: Maintain a colony of Aedes aegypti mosquitoes under controlled conditions (27 ± 2°C, 80 ± 10% RH, 12:12 L:D photoperiod). Use nulliparous female mosquitoes aged 5-10 days that have been starved for 12 hours.

  • Test Substance Preparation:

    • Prepare a solution of this compound in ethanol at a defined concentration (e.g., 10%).

    • Use a commercial DEET-based repellent as the positive control.

    • Ethanol will serve as the negative control.

  • Bioassay Procedure:

    • Recruit human volunteers and obtain informed consent.

    • Mark a defined area on the forearm of each volunteer.

    • Apply a standardized volume of the test substance (this compound solution, DEET repellent, or ethanol control) to the marked area.

    • Volunteers will insert their treated arm into a cage containing a known number of female mosquitoes (e.g., 200).

    • The time until the first mosquito lands and probes the skin is recorded.

    • If no bites occur within a 5-minute exposure period, the arm is withdrawn. The test is repeated every 30 minutes until the first bite is confirmed.

  • Data Collection and Analysis:

    • The Complete Protection Time (CPT) is the time from the application of the repellent until the first confirmed mosquito bite.

    • Calculate the mean CPT for each test substance.

    • Compare the CPT of this compound to that of the DEET repellent and the ethanol control.

Data Presentation and Interpretation

The quantitative data from the proposed experiments should be summarized in clear, comparative tables.

Table 1: Comparative Toxicity of this compound and Spinosad against C. pomonella Larvae

TreatmentConcentration Range Tested (µg/mL)48h LC50 (µg/mL) (95% CI)
This compound[Hypothetical Range][Hypothetical Value]
Commercial Spinosad[Hypothetical Range][Hypothetical Value]
ControlN/ANo significant mortality

Table 2: Comparative Repellency of this compound and DEET against A. aegypti

TreatmentConcentration AppliedMean Complete Protection Time (min) ± SD
This compound10% in ethanol[Hypothetical Value]
Commercial DEET[As per product label][Hypothetical Value]
Control (Ethanol)N/A< 5 min

Mechanistic Insights and Discussion

The results from these experiments will provide a foundational understanding of this compound's potential in pest control.

  • If this compound exhibits significant toxicity to codling moth larvae , it could represent a novel insecticidal active ingredient. Its mode of action would warrant further investigation to determine if it differs from existing neurotoxins.

  • If this compound demonstrates potent repellency against mosquitoes , it could be developed as a new active ingredient for insect repellent formulations, potentially offering a safer or more effective alternative to DEET.

  • If this compound shows little to no direct toxicity but influences insect behavior (e.g., as an attractant in low concentrations) , its application could be in pheromone traps for monitoring or in mating disruption strategies, similar to 1-Tetradecanol.

The following diagram illustrates the potential signaling pathways that could be affected by a neurotoxic insecticide versus a repellent.

G cluster_0 Neurotoxic Insecticide cluster_1 Repellent (e.g., DEET) A Binds to Nerve Receptors B Disrupts Nervous System A->B C Paralysis & Death B->C D Activates Odorant Receptors E Alters Insect Olfactory Perception D->E F Host Avoidance E->F

Caption: Contrasting mechanisms of neurotoxic insecticides and repellents.

Conclusion and Future Directions

This guide provides a scientifically rigorous framework for the head-to-head comparison of this compound with commercial pest control products. The proposed experimental protocols are designed to yield clear, quantitative data on the efficacy of this novel compound. The results of such studies will be crucial in determining the potential of this compound as a new active ingredient for insecticides, repellents, or other pest management tools. Further research should focus on elucidating its precise mode of action, optimizing formulations for delivery, and evaluating its environmental safety profile.

References

Safety Operating Guide

Proper Disposal of 7-Tetradecanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, the safe and compliant disposal of chemical waste is a critical, yet often overlooked, aspect of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 7-Tetradecanol (also known as Myristyl Alcohol), ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, it is imperative to understand the inherent hazards of the substance. This compound is a white, solid long-chain fatty alcohol.[1] While it has low acute toxicity, its primary hazards are:

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Skin Irritation: May cause skin irritation upon prolonged contact.[1][4]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2][5][6][7]

This high aquatic toxicity necessitates that this compound and its containers are managed as hazardous waste to prevent environmental contamination.[6] Under no circumstances should it be disposed of down the drain or in regular trash.[3][4][8][9]

Table 1: Key Properties and Hazards of this compound

PropertyValueReference
Physical StateSolid[1][10]
Melting Point37-40 °C (98.6-104 °F)[1][7][10]
Boiling Point289 °C (552.2 °F)[1][7][10]
Flash Point145 °C (293 °F)[1][7][10]
Water SolubilityLow[1][5][10]
Primary HazardsSerious eye irritation, toxic to aquatic life[2][3]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow outlines the necessary steps for the safe and compliant disposal of this compound waste from the point of generation to its final collection.

G cluster_0 Step 1: Waste Characterization & Segregation cluster_1 Step 2: Container Selection & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Disposal Request A Is the waste pure this compound or a mixture? B Segregate from incompatible materials (e.g., strong oxidizing agents). A->B C Select a chemically compatible, leak-proof container with a secure lid. B->C D Affix a hazardous waste label as soon as waste is added. C->D E Store in a designated Satellite Accumulation Area (SAA). D->E F Keep container closed except when adding waste. E->F G Ensure secondary containment to capture potential leaks. F->G H Once container is full or project is complete, request pickup from your institution's EH&S department. G->H

Caption: Decision workflow for this compound waste management.

Step 1: Waste Characterization and Segregation

The first crucial step is to correctly identify and segregate the waste.

  • Identify the Waste Stream: Determine if the waste is pure this compound or a solution containing it. If it is a mixture, all components must be identified on the waste label.

  • Segregate at the Source: In the laboratory, waste should be segregated to avoid dangerous reactions.[11][12] this compound is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[1][5] Keep these waste streams separate.

Step 2: Proper Containerization and Labeling

The integrity of the waste containment is paramount to preventing spills and exposure.

  • Container Selection: Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are suitable. The container must be in good condition, free of cracks or residue, and have a secure, leak-proof lid.[8][11]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled.[13][14] Most institutions provide standardized hazardous waste labels. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations)

    • The specific hazards (e.g., "Eye Irritant," "Aquatic Hazard")

    • The date accumulation started

Step 3: Safe Accumulation and Storage

Waste must be stored safely in the laboratory pending collection.

  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[13]

  • Keep Containers Closed: The waste container must remain closed at all times, except when you are actively adding waste.[13][14] This prevents the release of vapors and protects against spills.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[8][11][14]

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Request Pickup: Once the container is full (leaving some headspace to prevent splashing) or the project generating the waste is complete, arrange for pickup through your institution's Environmental Health & Safety (EH&S) department.[13][14] Do not transport the waste yourself to a central accumulation area.[14]

  • Disposal of "Empty" Containers: A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than one inch of residue remains.[12] However, due to its aquatic toxicity, it is best practice to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[14][12] After rinsing, deface the hazardous waste label and dispose of the container according to your facility's procedures for non-hazardous solid waste.[14]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is required.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including safety goggles or a face shield, gloves, and a lab coat.[2][5]

  • Contain the Spill: For solid this compound, carefully sweep it up to avoid creating dust and place it in a labeled hazardous waste container.[5][6] If it is a solution, use an absorbent material to contain the spill.

  • Decontaminate the Area: Clean the spill area thoroughly. All cleanup materials (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous waste.

  • Seek Medical Attention: If eye or skin contact occurs, flush the affected area with water for at least 15 minutes and seek medical attention.[4][5][10]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. These protocols are designed to be self-validating, ensuring that each step logically follows from the established hazards of this compound and the principles of sound chemical waste management.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Tetradecanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the landscape of laboratory safety requires a blend of rigorous protocol and a nuanced understanding of the materials in use. For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven approach to the selection and use of personal protective equipment (PPE) when working with 7-Tetradecanol, a long-chain fatty alcohol. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step.

Hazard Analysis: Understanding the Risks of this compound

Before donning any PPE, a comprehensive understanding of the substance's hazard profile is essential. This compound, while not acutely toxic, presents several risks that necessitate careful handling.

  • Eye Irritation : Direct contact with this compound can cause serious eye irritation.[1][2][3][4][5] This is a primary concern, as even minor splashes can lead to significant discomfort and potential injury.

  • Skin Irritation : While some sources indicate it may cause skin irritation, others do not classify it as a skin irritant.[4][6][7] However, it is prudent to avoid prolonged or repeated skin contact.

  • Respiratory Tract Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[2][7]

  • Aquatic Toxicity : this compound is very toxic to aquatic life with long-lasting effects.[1][3][4][5][8] This underscores the importance of proper disposal and containment to prevent environmental release.

Given these hazards, the selection of PPE is not merely a suggestion but a critical component of a safe experimental workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table summarizes the recommended PPE for handling this compound. The subsequent sections will delve into the rationale and specific protocols for each.

Body Part Recommended PPE Specifications and Considerations
Eyes Safety glasses with side shields or chemical goggles. A face shield may be required in situations with a high risk of splashing.Safety glasses should conform to EN 166 or NIOSH standards.[6] Goggles provide a more complete seal against splashes and dust.
Hands Protective gloves (e.g., nitrile or PVC).The suitability and durability of the glove material depend on the duration and nature of the work.[9] Always inspect gloves before use and wash hands after removal.[8]
Body Laboratory coat or overalls.A fully-buttoned lab coat provides a barrier against accidental spills.[10][11]
Respiratory Dust respirator (if dust or aerosols are generated).Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] The need for respiratory protection is dictated by the ventilation conditions and the physical form of the substance being handled.
Eye and Face Protection: A Non-Negotiable Standard

The risk of serious eye irritation from this compound necessitates robust eye protection.

Protocol for Eye Protection:

  • Standard Operations : For routine handling of small quantities of this compound in a solid form, safety glasses with side shields are the minimum requirement.[6][9]

  • Risk of Splashing or Dust : When handling larger quantities, heating the substance, or if there is a potential for dust or aerosol generation, chemical goggles should be worn.[9]

  • High-Risk Procedures : For tasks with a significant risk of splashing, such as transferring large volumes of molten this compound, a face shield should be used in conjunction with chemical goggles.

Hand Protection: Selecting the Right Barrier

While this compound is not classified as a severe skin irritant, the use of gloves is a fundamental aspect of good laboratory practice to prevent any potential irritation and contamination.

Protocol for Glove Selection and Use:

  • Glove Material : Nitrile or PVC gloves are generally recommended for handling fatty alcohols.[9][12]

  • Inspection : Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.

  • Donning and Doffing : Don gloves on clean, dry hands. When removing gloves, use a proper technique to avoid touching the outer surface with your bare hands.

  • Disposal : Dispose of contaminated gloves in a designated waste container.[8]

  • Hygiene : Always wash your hands thoroughly with soap and water after removing gloves.[1][8]

Body Protection: Shielding Against Spills

A lab coat or overalls protect your skin and personal clothing from accidental spills.

Protocol for Body Protection:

  • Lab Coat : A clean, fully-buttoned lab coat should be worn at all times when handling this compound.[10]

  • Material : Choose a lab coat made of a material appropriate for the chemicals being handled.

  • Maintenance : Remove and launder contaminated lab coats promptly. Do not wear them outside of the laboratory.

Respiratory Protection: When to Escalate Precautions

In most laboratory settings with adequate ventilation, respiratory protection is not necessary when handling solid this compound. However, certain operations may warrant its use.

Protocol for Respiratory Protection:

  • Assessment : The need for respiratory protection should be determined by a risk assessment of your specific procedure.

  • When to Use : A dust respirator is recommended if you are working in an area with insufficient ventilation or if your process generates significant amounts of dust or aerosols.[2][10]

  • Fit and Type : If a respirator is required, ensure it is a NIOSH/MSHA or EN 149 approved model and that you have been properly fit-tested for its use.[2]

Engineering Controls and Safe Handling Practices

Personal protective equipment is the final line of defense. The primary methods for ensuring safety involve engineering controls and established safe handling procedures.

  • Ventilation : Always handle this compound in a well-ventilated area.[1][13] A laboratory chemical fume hood is the preferred engineering control, especially when heating the substance or when there is a potential for dust or aerosol generation.[7][11]

  • Avoiding Dust Formation : Take care to avoid the formation of dust when handling solid this compound.[2][7] Use a scoop or spatula for transfers rather than pouring.

  • Personal Hygiene : Wash hands and face thoroughly after handling.[1][4] Do not eat, drink, or smoke in areas where chemicals are handled.[1]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention if irritation persists.[1][3][4]

  • Skin Contact : Remove contaminated clothing and rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical advice.[4]

  • Inhalation : If dust or fumes are inhaled, move the individual to fresh air. If they feel unwell, seek medical attention.

  • Spill Cleanup : For small spills of solid material, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust. For larger spills, follow your institution's spill response protocol.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is essential to prevent harm to the environment.

  • Waste Collection : Collect waste this compound and contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed container.

  • Disposal Method : The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Regulatory Compliance : Always adhere to all federal, state, and local regulations for chemical waste disposal. Do not dispose of this compound down the drain.[1][9]

Visualizing the Workflow

To further clarify the decision-making process for PPE selection and emergency response, the following diagrams are provided.

PPE_Selection_Workflow start Start: Handling this compound assess_task Assess the Task: - Scale of work - Physical form (solid/molten) - Potential for dust/aerosol generation start->assess_task routine_handling Routine Handling of Small Quantities (Solid)? assess_task->routine_handling splashing_risk Risk of Splashing or Dust Generation? routine_handling->splashing_risk ppe_minimum Minimum PPE: - Safety Glasses with Side Shields - Protective Gloves - Lab Coat routine_handling->ppe_minimum Yes splashing_risk->ppe_minimum No ppe_goggles Upgrade to Chemical Goggles splashing_risk->ppe_goggles Yes high_risk High Risk of Splashing? ppe_faceshield Add Face Shield high_risk->ppe_faceshield Yes ppe_goggles->high_risk

Caption: PPE Selection Workflow for this compound.

Emergency_Response_Workflow start Exposure Incident exposure_type What type of exposure occurred? start->exposure_type eye_contact Eye Contact exposure_type->eye_contact Eye skin_contact Skin Contact exposure_type->skin_contact Skin inhalation Inhalation exposure_type->inhalation Inhalation flush_eyes Immediately flush eyes with water for 15 minutes. Seek medical attention if irritation persists. eye_contact->flush_eyes rinse_skin Remove contaminated clothing. Rinse skin with plenty of water. skin_contact->rinse_skin fresh_air Move to fresh air. Seek medical attention if feeling unwell. inhalation->fresh_air

Caption: Emergency Response for this compound Exposure.

References

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